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  • Product: 4-(Methylsulfinyl)-1-butylamine
  • CAS: 84104-30-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Methylsulfinyl)-1-butylamine, also known as sulforamine, is a primary amine and a sulfoxide-containing organic compound.[1][2] While not as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfinyl)-1-butylamine, also known as sulforamine, is a primary amine and a sulfoxide-containing organic compound.[1][2] While not as widely recognized as its isothiocyanate analogue, sulforaphane, it holds significant importance as a key synthetic precursor in the preparation of (R)-Sulforaphane and related compounds.[1][2][3] Its chemical structure, featuring a butylamine backbone with a methylsulfinyl group at the 4-position, provides a versatile scaffold for chemical modifications. This guide offers a comprehensive overview of the core chemical properties, a detailed synthetic protocol, and the biological context of 4-(Methylsulfinyl)-1-butylamine, providing a crucial resource for researchers in medicinal chemistry and drug development.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-(Methylsulfinyl)-1-butylamine is essential for its application in synthesis and research. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C5H13NOS[3][4][5][6]
Molecular Weight 135.23 g/mol [2][3][5][6]
CAS Number 187587-70-8, 84104-30-3 ((R)-enantiomer), 908337-04-2[2][3][4][6][7]
Appearance Slightly yellow liquid/oil[4][8]
Storage Conditions 2°C - 8°C or -20°C[1][5]
Synonyms 4-(Methylsulfinyl)butan-1-amine, Sulforamine, (R)-4-(Methylsulfinyl)butylamine[1][2][4][7]

Synthesis of 4-(Methylsulfinyl)-1-butylamine

The synthesis of 4-(Methylsulfinyl)-1-butylamine is a critical process for obtaining the precursor required for sulforaphane production. The following protocol is based on the oxidation of 4-(methylthio)butylamine.[8]

Experimental Protocol: Oxidation of 4-(methylthio)butylamine

Objective: To synthesize 4-(Methylsulfinyl)-1-butylamine via the oxidation of 4-(methylthio)butylamine using hydrogen peroxide in trifluoroethanol.

Materials:

  • 4-(methylthio)butylamine

  • 2,2,2-Trifluoroethanol

  • Hydrogen peroxide (35% in water)

  • Activated charcoal

  • Celite

  • Ethanol

  • Dichloromethane

  • Magnesium sulfate (MgSO4)

  • Reaction vessel with cooling capabilities

  • Stirring apparatus

  • Isobaric dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Introduce 17.98 g of 4-(methylthio)butylamine (1 equivalent) into a reactor cooled to 0° C.[8]

  • Degassing: Degas the reaction vessel and place it under a nitrogen atmosphere with continuous stirring.[8]

  • Solvent Addition: Slowly add 75 mL of trifluoroethanol to the reactor to form the amine solution. Maintain the temperature at 0° C during this addition due to a potential exotherm.[8]

  • Oxidant Addition: Add 1.1 equivalents of hydrogen peroxide (35% in water) dropwise to the reactor over a period of 30 minutes using an isobaric dropping funnel.[8]

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[8]

  • Quenching and Decolorization: Introduce 3 g of activated charcoal into the reactor and stir for 20 minutes at room temperature.[8]

  • Filtration: Filter the reaction mixture through Celite and wash the filter cake with 100 mL of ethanol.[8]

  • Concentration: Collect the filtrate and concentrate it using a rotary evaporator with a bath temperature of 50° C.[8]

  • Work-up: Take up the resulting product in 60 mL of dichloromethane, dry over MgSO4, and remove the solvent using a rotary evaporator.[8]

  • Final Product: This procedure yields approximately 18.35 g (90% yield) of a slightly yellow liquid, which can be used in subsequent steps without further purification.[8]

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Final Product start1 4-(methylthio)butylamine oxidation Oxidation at 0°C to RT start1->oxidation start2 Hydrogen Peroxide start2->oxidation start3 Trifluoroethanol start3->oxidation quench Quenching with Activated Charcoal oxidation->quench filtration Filtration quench->filtration concentration Concentration filtration->concentration extraction DCM Extraction & Drying concentration->extraction product 4-(Methylsulfinyl)-1-butylamine extraction->product

Caption: Synthetic workflow for 4-(Methylsulfinyl)-1-butylamine.

Role as a Precursor to Sulforaphane

The primary application of 4-(Methylsulfinyl)-1-butylamine in research and development is its role as a key intermediate in the synthesis of sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane].[1][2][9] Sulforaphane is a well-studied isothiocyanate with a range of biological activities, including the induction of phase II detoxification enzymes.[10][11][12] The conversion of the primary amine group in 4-(Methylsulfinyl)-1-butylamine to an isothiocyanate group is a crucial chemical transformation. A common method to achieve this is through the use of thiophosgene or other thiocarbonyl transfer reagents.[9]

SulforaphaneSynthesis amine 4-(Methylsulfinyl)-1-butylamine sulforaphane Sulforaphane (1-isothiocyanato-4- (methylsulfinyl)butane) amine->sulforaphane Thiocarbonylation reagent Thiophosgene (CSCl2) or equivalent reagent->sulforaphane NaturalPathway glucoraphanin Glucoraphanin (in plant) sulforaphane Sulforaphane (bioactive) glucoraphanin->sulforaphane Hydrolysis upon plant cell disruption myrosinase Myrosinase (enzyme) myrosinase->sulforaphane

Caption: Natural formation of Sulforaphane in plants.

Analytical Methodologies

While specific, validated analytical methods for the routine quantification of 4-(Methylsulfinyl)-1-butylamine are not extensively published, standard analytical techniques for primary amines can be readily applied. These include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) would be the method of choice for separation and quantification. Derivatization of the primary amine may be necessary for enhanced detection. Gas Chromatography (GC) could also be employed, likely after derivatization to increase volatility.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation, as demonstrated in the synthetic protocol. [8]Mass Spectrometry (MS) would provide accurate mass determination and fragmentation patterns for identification.

For the downstream product, sulforaphane, numerous validated analytical methods exist, including HPLC-UV, and are used for its quantification in various matrices, from plant extracts to biological fluids. [13][14][15][16]

Conclusion

4-(Methylsulfinyl)-1-butylamine is a fundamentally important, yet often overlooked, chemical entity. Its primary value lies in its role as a direct synthetic precursor to sulforaphane, a compound of significant interest in the fields of nutrition and pharmacology. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and its relationship to the natural production of isothiocyanates in cruciferous vegetables. For researchers and scientists working on the synthesis of sulforaphane and its analogues, a thorough understanding and proficient handling of 4-(Methylsulfinyl)-1-butylamine are essential for successful research outcomes.

References

  • PubChem. (n.d.). Iberin. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank. (n.d.). 4-(methylsulfinyl)butyl glucosinolate. Retrieved from [Link]

  • PubChem. (n.d.). Glucoraphanin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfinyl)butyl-glucosinolate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucoraphanin. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 4-Methylsulphinylbutyl glucosinolate (glucoraphanin) derived from... [Image]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). 4-(Methylsulfinyl) butylamine. Retrieved from [Link]

  • MDPI. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of 4-methylsulphinylbutyl glucosinolate and sulforaphane.... Retrieved from [Link]

  • ResearchGate. (n.d.). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. Retrieved from [Link]

  • SciELO. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. Retrieved from [Link]

  • PubMed. (n.d.). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching. Retrieved from [Link]

  • PubMed. (1990). Metabolism and DNA Single Strand Breaks Induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and Its Analogues in Primary Culture of Rat Hepatocytes. Retrieved from [Link]

  • PubMed Central. (n.d.). Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review. Retrieved from [Link]

  • PubMed. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Retrieved from [Link]

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Sources

Exploratory

An In-depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine (CAS Number 187587-70-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Methylsulfinyl)-1-butylamine, a key chemical intermediate primarily recogniz...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfinyl)-1-butylamine, a key chemical intermediate primarily recognized as the synthetic precursor to sulforaphane. Sulforaphane is a potent, naturally occurring isothiocyanate with well-documented anticarcinogenic, antimicrobial, and anti-inflammatory properties. This document delves into the chemical and physical properties of 4-(Methylsulfinyl)-1-butylamine, its synthesis, and its pivotal role in the generation of sulforaphane. Furthermore, it explores the extensive biological activities and mechanisms of action of sulforaphane, providing critical insights for researchers in oncology, pharmacology, and medicinal chemistry. The guide also addresses analytical methodologies for related compounds, considerations for its use in research and development, and a discussion of its metabolic profile.

Chemical Identity and Physicochemical Properties

4-(Methylsulfinyl)-1-butylamine is an organosulfur compound containing a primary amine and a sulfoxide functional group.[1][2] Its chemical structure is fundamental to its role as a precursor in chemical synthesis.

PropertyValueSource(s)
CAS Number 187587-70-8[3]
Molecular Formula C₅H₁₃NOS[4][5]
Molecular Weight 135.23 g/mol [4][5]
IUPAC Name 4-(methylsulfinyl)butan-1-amine[2]
Appearance Off-White Low Melting Solid to slightly yellow liquid[1]
Storage 2-8°C, under inert atmosphere[4]

Spectroscopic Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm): 2.79-2.62 (m, 4H, -S(O)-CH₂- + CH₂-NH₂); 2.56 (s, 3H, CH₃); 1.87-1.76 (m, 2H, -CH₂-CH₂-); 1.71-1.59 (m, 2H, -CH₂-CH₂-); 1.57 (broad peak, 2H, NH₂).[6]

  • Infrared (IR) Spectroscopy (predicted): Key characteristic peaks would include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and a strong S=O stretch characteristic of the sulfoxide group (around 1030-1070 cm⁻¹).[7][8]

  • Mass Spectrometry (predicted): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135. Key fragmentation patterns would likely involve cleavage alpha to the nitrogen atom and rearrangements involving the sulfoxide group.

Synthesis and Purification

The primary documented synthesis of 4-(Methylsulfinyl)-1-butylamine involves the oxidation of its thioether precursor, 4-(methylthio)butylamine. This method is efficient and yields the product in high purity.

Synthetic Pathway: Oxidation of 4-(methylthio)butylamine

The synthesis initiates with the controlled oxidation of 4-(methylthio)butylamine using a suitable oxidizing agent, such as hydrogen peroxide, in a fluorinated alcohol solvent which helps to moderate the reaction.

G A 4-(methylthio)butylamine C 4-(Methylsulfinyl)-1-butylamine A->C Oxidation B Hydrogen Peroxide (H₂O₂) 2,2,2-trifluoroethanol

Caption: Oxidation of 4-(methylthio)butylamine.

Detailed Experimental Protocol

The following protocol is adapted from established procedures.[6]

Materials:

  • 4-(methylthio)butylamine

  • Hydrogen peroxide (35% in water)

  • 2,2,2-Trifluoroethanol

  • Activated charcoal

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Ethanol

  • Celite

Procedure:

  • Reaction Setup: In a reactor cooled to 0°C, introduce 4-methylthiobutylamine. Degas the system and place it under a nitrogen atmosphere with stirring.

  • Solvent Addition: Slowly add 2,2,2-trifluoroethanol to form the amine solution, maintaining the temperature at 0°C as the dissolution can be exothermic.

  • Oxidation: Add 1.1 equivalents of 35% hydrogen peroxide dropwise over 30 minutes, ensuring the temperature remains controlled.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Quenching and Decolorization: Add activated charcoal to the reactor and stir for 20 minutes at room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

  • Work-up: Concentrate the filtrate under reduced pressure. Take up the residue in dichloromethane, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield 4-(Methylsulfinyl)-1-butylamine as a slightly yellow liquid.

Purification: For most applications as a synthetic intermediate, the product obtained from this procedure is of sufficient purity (typically >90%) and can be used without further purification.[6] Thin-layer chromatography (TLC) can be used to monitor the reaction progress and purity.

Biological Activity and Mechanism of Action (via Sulforaphane)

The primary biological significance of 4-(Methylsulfinyl)-1-butylamine lies in its role as a stable precursor to the highly reactive and biologically active isothiocyanate, sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane].[2] The conversion of the amine to the isothiocyanate is a key step in unlocking its therapeutic potential.

G A 4-(Methylsulfinyl)-1-butylamine C Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) A->C Isothiocyanate Formation B Thiophosgene or equivalent D Biological Targets C->D Initiates Cellular Response G cluster_0 Cytoplasm cluster_1 Nucleus Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 Reacts with thiol groups Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Phase II Enzymes GST, NQO1, etc. ARE->Phase II Enzymes Upregulates Transcription Nrf2_n->ARE Binds

Caption: Nrf2-mediated induction of Phase II enzymes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Sulforaphane reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This leads to an enhanced cellular capacity to neutralize carcinogens and reactive oxygen species.

Anticancer and Antimicrobial Activities

Sulforaphane has demonstrated significant anticancer and antimicrobial properties. [5][9]

  • Cell Cycle Arrest and Apoptosis: In cancer cells, sulforaphane can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis (programmed cell death). It achieves this by modulating the expression of cell cycle regulatory proteins and members of the Bcl-2 family of apoptosis regulators.

  • Anti-inflammatory Effects: Sulforaphane can suppress inflammatory pathways, which are often implicated in the development and progression of cancer and other chronic diseases.

  • Antimicrobial Activity: Research has shown that sulforaphane exhibits antibacterial effects against various pathogens, including Helicobacter pylori. [9]

Analytical Methodologies

The analysis of 4-(Methylsulfinyl)-1-butylamine can be challenging due to its polarity and lack of a strong chromophore. However, methods developed for similar short-chain aliphatic amines can be adapted.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Given the absence of a strong UV chromophore, derivatization is often the preferred approach for the HPLC analysis of aliphatic amines to enhance detection sensitivity. [10]Alternatively, techniques such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed. A mixed-mode chromatography approach can also be effective. [11] Proposed HPLC-ELSD/MS Method:

  • Column: A mixed-mode column (e.g., reversed-phase/cation-exchange) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column would be suitable.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid) is a common starting point. The buffer concentration and pH can be optimized to achieve adequate retention and peak shape.

  • Detection: ELSD or a single quadrupole mass spectrometer in selected ion monitoring (SIM) mode would provide the necessary sensitivity and selectivity.

  • Sample Preparation: Dilution in a suitable solvent, such as a mixture of acetonitrile and water, is typically sufficient.

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic behavior of the polar amine.

Proposed GC-MS Method:

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Injection: A split/splitless inlet is appropriate.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 50-70°C) to a higher final temperature (e.g., 250-280°C) will be necessary to elute the compound.

  • Detection: Mass spectrometry in full scan or SIM mode.

  • Derivatization (optional): Silylation or acylation can be used to reduce peak tailing and improve volatility.

Metabolism and Pharmacokinetics Considerations

For drug development professionals, understanding the metabolic fate and pharmacokinetic profile of a compound and its active metabolites is crucial. While specific data for 4-(Methylsulfinyl)-1-butylamine is limited, insights can be drawn from the metabolism of related sulfoxides and the extensive research on sulforaphane.

Metabolic Pathways:

  • Sulfoxide Metabolism: Sulfoxides can undergo in vivo reduction back to the sulfide or oxidation to the corresponding sulfone. [12][13]These transformations are often mediated by cytochrome P450 enzymes and other oxidoreductases.

  • Amine Metabolism: Primary amines can be substrates for various metabolic enzymes, including monoamine oxidases (MAOs), leading to deamination.

  • Sulforaphane Metabolism: Once formed, sulforaphane is rapidly absorbed and metabolized through the mercapturic acid pathway. It is conjugated with glutathione, and this conjugate is subsequently metabolized to cysteine and N-acetylcysteine derivatives, which are then excreted. [14]

G A 4-(Methylsulfinyl)-1-butylamine B Sulfone Metabolite A->B Oxidation (e.g., CYP450) C Sulfide Metabolite A->C Reduction D Deaminated Metabolite A->D Deamination (e.g., MAO) E Sulforaphane A->E Synthetic Conversion F Glutathione Conjugate E->F Conjugation G Mercapturic Acid Pathway Metabolites F->G Further Metabolism

Caption: Potential metabolic pathways.

Pharmacokinetic Profile of Sulforaphane:

The bioavailability of sulforaphane is highly dependent on its source and the presence of the enzyme myrosinase, which converts the precursor glucoraphanin to sulforaphane in plants. When 4-(Methylsulfinyl)-1-butylamine is used as a starting material for synthetic sulforaphane, the bioavailability would be more direct. Studies on sulforaphane pharmacokinetics have shown that it is rapidly absorbed, with peak plasma concentrations typically observed within a few hours of administration. It is also widely distributed to various tissues.

Applications in Research and Drug Development

The primary application of 4-(Methylsulfinyl)-1-butylamine is as a versatile building block in organic synthesis, particularly for the preparation of sulforaphane and its analogs. [5][15]

  • Synthesis of Sulforaphane: As detailed, it is a key intermediate for producing synthetic sulforaphane, allowing for the generation of this potent bioactive compound in a controlled and scalable manner for research and potential therapeutic applications.

  • Development of Sulforaphane Analogs: The amine functionality provides a handle for further chemical modification, enabling the synthesis of a library of sulforaphane analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

  • Research Chemical: It serves as a valuable research chemical for studies investigating the structure-activity relationships of isothiocyanates and related organosulfur compounds.

Safety and Handling

Based on available safety data for similar compounds, 4-(Methylsulfinyl)-1-butylamine should be handled with appropriate precautions.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [4]* Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). [4]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere. [4]

Conclusion

4-(Methylsulfinyl)-1-butylamine is a compound of significant interest, not for its intrinsic biological activity, but as a crucial and stable precursor to the potent therapeutic agent, sulforaphane. Its synthesis is straightforward, and its chemical properties make it an ideal starting material for the generation of sulforaphane and its derivatives for extensive research in cancer chemoprevention, anti-inflammatory therapies, and antimicrobial drug discovery. This guide provides a foundational understanding of its chemistry, synthesis, and biological context, serving as a valuable resource for scientists and researchers in the pharmaceutical and life sciences sectors. Further research into the direct metabolic fate and pharmacokinetic profile of 4-(Methylsulfinyl)-1-butylamine, along with the development of dedicated analytical methods, would further enhance its utility in drug development pipelines.

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  • Google Patents. (n.d.). CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.
  • Patsnap. (n.d.). Preparation method of n-butylamine. Retrieved from [Link]

  • ResearchGate. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • ResearchGate. (2014). A new route to δ-(2,4-di-tert-amylphenoxy)butylamine. Retrieved from [Link]

  • ResearchGate. (2017). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • ACS Publications. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Retrieved from [Link]

  • NIH. (2020). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Sulfur and Sulfoxides Organic Compounds Through Rearrangement Reaction: Approaches to Drug Design and Synthesis. Retrieved from [Link]

  • NIH. (2022). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of tert-butylamine by direct amination of iso-butene. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved from [Link]

  • PubMed. (2012). A novel method for quantification of sulfolane (a metabolite of busulfan) in plasma by gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2018). Simultaneous determination of short-chain fatty acids in human feces by HPLC with ultraviolet detection following chemical derivatization and solid-phase extraction segmental elution. Retrieved from [Link]

  • ResearchGate. (n.d.). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Retrieved from [Link]lytic_Process)

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Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of (R)-4-(Methylsulfinyl)-1-butylamine Publication Date: January 14, 2026 Abstract (R)-4-(Methylsulfinyl)-1-butylamine is a chiral organosulfur compound of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-4-(Methylsulfinyl)-1-butylamine

Publication Date: January 14, 2026

Abstract

(R)-4-(Methylsulfinyl)-1-butylamine is a chiral organosulfur compound of significant interest, primarily serving as a key precursor in the synthesis of (R)-Sulforaphane, a potent natural isothiocyanate with well-documented chemopreventive properties. The principal synthetic challenge in preparing this molecule lies in the stereoselective formation of the chiral sulfoxide center. This comprehensive technical guide provides an in-depth exploration of the viable synthetic strategies for obtaining enantiomerically pure (R)-4-(Methylsulfinyl)-1-butylamine. We will dissect two primary approaches: a diastereoselective resolution pathway and an asymmetric synthesis route. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that inform the synthetic design.

Introduction

The biological activity of many pharmaceutical compounds is intrinsically linked to their stereochemistry. (R)-Sulforaphane, the naturally occurring enantiomer of sulforaphane found in cruciferous vegetables, is a prime example, exhibiting potent induction of phase II detoxification enzymes.[1][2] The synthesis of enantiomerically pure (R)-Sulforaphane is therefore a critical objective for its therapeutic development. A crucial building block for this endeavor is (R)-4-(Methylsulfinyl)-1-butylamine, which contains the requisite chiral sulfoxide moiety.[3]

The synthesis of this precursor, however, is not trivial. The main hurdle is the introduction of the stereogenic sulfur center with the correct (R)-configuration. This guide will detail two robust strategies to achieve this:

  • Diastereoselective Resolution: A classical and often highly effective method involving the synthesis of the racemic sulfoxide followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

  • Asymmetric Synthesis: A more direct approach that aims to create the desired (R)-enantiomer selectively through an asymmetric oxidation of a prochiral thioether precursor.

Both methodologies will be discussed in detail, providing a comprehensive understanding of the chemical transformations, the rationale behind the choice of reagents and conditions, and practical, step-by-step protocols.

Synthetic Strategy A: Diastereoselective Resolution

This strategy involves an initial non-stereoselective synthesis of the target molecule to produce a racemic mixture, which is then separated into its constituent enantiomers. This approach is often favored for its scalability and reliability.

Overall Workflow for Diastereoselective Resolution

cluster_0 Step 1: Amine Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection cluster_3 Step 4: Chiral Resolution A 4-(Methylthio)-1-butylamine B N-Boc-4-(methylthio)-1-butylamine A->B Boc₂O, Et₃N, CH₂Cl₂ C Racemic N-Boc-4-(methylsulfinyl)-1-butylamine B->C m-CPBA, CH₂Cl₂ D Racemic 4-(methylsulfinyl)-1-butylamine C->D TFA or HCl in Dioxane E (R,S)-Amine + (+)-Tartaric Acid D->E F Diastereomeric Salts E->F G Separation by Crystallization F->G H (R)-Amine Salt G->H I (S)-Amine Salt (in solution) G->I J (R)-4-(Methylsulfinyl)-1-butylamine H->J Base (e.g., NaOH) cluster_0 Step 1: Amine Protection cluster_1 Step 2: Asymmetric Oxidation cluster_2 Step 3: Deprotection A 4-(Methylthio)-1-butylamine B N-Boc-4-(methylthio)-1-butylamine A->B Boc₂O, Et₃N, CH₂Cl₂ C (R)-N-Boc-4-(methylsulfinyl)-1-butylamine B->C Chiral Catalyst/Oxidant D (R)-4-(Methylsulfinyl)-1-butylamine C->D TFA or HCl in Dioxane

Sources

Exploratory

A Technical Guide to 4-(Methylsulfinyl)butan-1-amine: Synthesis, Characterization, and Application in Prodrug Strategy

Executive Summary 4-(Methylsulfinyl)butan-1-amine, a chiral organosulfur compound, serves as a critical chemical intermediate in the synthesis of bioactive molecules. Its structure, featuring a primary amine and a sulfox...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(Methylsulfinyl)butan-1-amine, a chiral organosulfur compound, serves as a critical chemical intermediate in the synthesis of bioactive molecules. Its structure, featuring a primary amine and a sulfoxide group, makes it a key building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a detailed, field-tested synthesis protocol, comprehensive characterization methods, and its primary application as the direct precursor to Sulforaphane, a potent anticancer and antioxidant agent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile amine in their synthetic and therapeutic development programs.

Chemical Identity and Physicochemical Properties

4-(Methylsulfinyl)butan-1-amine is a primary alkylamine containing a stereocenter at the sulfur atom. The racemic and enantiopure forms are available, with the (R)-enantiomer being particularly relevant for the synthesis of naturally occurring (R)-Sulforaphane.[1] Its chemical structure consists of a four-carbon chain functionalized with a terminal amine group and a methylsulfinyl group at the opposing end.

While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds like n-butylamine and 4-amino-1-butanol.[2][3] The presence of the polar amine and sulfoxide groups suggests miscibility in water and polar organic solvents.[4] The primary amine group imparts a basic character, with an estimated pKa similar to other short-chain alkylamines.[5]

Table 1: Physicochemical Properties of 4-(Methylsulfinyl)butan-1-amine and Related Compounds

Property4-(Methylsulfinyl)butan-1-aminen-Butylamine (for comparison)4-Amino-1-butanol (for comparison)
Molecular Formula C₅H₁₃NOSC₄H₁₁NC₄H₁₁NO
Molecular Weight 135.23 g/mol [1]73.14 g/mol [2]89.14 g/mol
Appearance Slightly yellow liquid (reported)[6]Colorless liquid[2]Colorless liquid
Boiling Point Not available77-79 °C[2]206 °C
Melting Point Not available-49 °C[2]16-18 °C
Density Not available0.74 g/mL[2]0.967 g/mL
pKa (of conjugate acid) ~10.6 (estimated)10.61[5]Not available
Water Solubility Miscible (predicted)[4]Miscible[2]Soluble
CAS Number (Racemic) 187587-70-8[7]109-73-9[2]13325-10-5
CAS Number ((R)-enantiomer) 84104-30-3[1][6]N/AN/A

Synthesis and Purification

The most direct and efficient synthesis of 4-(methylsulfinyl)butan-1-amine involves the selective oxidation of its thioether precursor, 4-(methylthio)butan-1-amine. This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the corresponding sulfone. Hydrogen peroxide is an effective and environmentally benign oxidant for this purpose.[6]

The causality for this choice of precursor is clear: 4-(methylthio)butan-1-amine is readily available, and the oxidation of a sulfide to a sulfoxide is a well-established, high-yielding transformation. The use of a solvent like 2,2,2-trifluoroethanol can facilitate the reaction, and the protocol is robust and scalable.[6]

Detailed Synthesis Protocol: Oxidation of 4-(Methylthio)butan-1-amine

This protocol is adapted from established procedures and is designed to be self-validating through in-process monitoring and final characterization.[6]

Materials:

  • 4-(Methylthio)butan-1-amine (1.0 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen Peroxide (35% in H₂O, 1.1 eq)

  • Activated Charcoal

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an isobaric dropping funnel, dissolve 4-(methylthio)butan-1-amine (1.0 eq) in TFE (~4 mL per gram of amine). Cool the solution to 0 °C using an ice-water bath. Degas the flask and maintain a nitrogen atmosphere. The dissolution can be exothermic, so cooling is critical.[6]

  • Oxidation: Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains near 0 °C. The use of a slight excess of H₂O₂ ensures complete conversion of the starting material, while controlled addition prevents a dangerous exotherm and over-oxidation.[6]

  • Reaction Monitoring & Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[6] Monitor the reaction by Thin Layer Chromatography (TLC) using an eluent such as Methanol with 5% Formic Acid. The starting thioether will have a higher Rf than the more polar sulfoxide product.

  • Workup - Decolorization: Add activated charcoal (~0.17 g per gram of starting amine) to the reaction mixture and stir for 20 minutes at room temperature. This step removes colored impurities.[6]

  • Workup - Filtration: Filter the mixture through a pad of Celite® to remove the charcoal. Wash the filter pad with ethanol or DCM to ensure complete recovery of the product.[6]

  • Workup - Extraction & Drying: Concentrate the filtrate under reduced pressure (rotary evaporator). Dissolve the resulting residue in DCM, wash with brine, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[6]

  • Final Product: Filter off the drying agent and concentrate the solvent in vacuo to yield 4-(methylsulfinyl)butan-1-amine as a slightly yellow liquid. The product is often of sufficient purity (>90%) for subsequent steps without chromatographic purification.[6]

Synthesis_Workflow start Start: 4-(Methylthio)butan-1-amine setup 1. Dissolve in TFE 2. Cool to 0°C under N2 start->setup oxidation 3. Add H2O2 (1.1 eq) dropwise at 0°C setup->oxidation monitor 4. Warm to RT 5. Stir 1h 6. Monitor by TLC oxidation->monitor workup1 7. Add Activated Charcoal 8. Stir 20 min monitor->workup1 workup2 9. Filter through Celite® 10. Concentrate Filtrate workup1->workup2 workup3 11. Extract with DCM 12. Dry over MgSO4 workup2->workup3 product Product: 4-(Methylsulfinyl)butan-1-amine workup3->product

Caption: Workflow for the synthesis of 4-(Methylsulfinyl)butan-1-amine.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-(methylsulfinyl)butan-1-amine. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. A published spectrum in CDCl₃ shows characteristic multiplets for the methylene protons, a sharp singlet for the methyl group attached to the sulfoxide, and a broad peak for the amine protons.[6]

      • δ (ppm) in CDCl₃: 2.79-2.62 (m, 4H, -S(O)-CH₂- + -CH₂-NH₂); 2.56 (s, 3H, CH₃); 1.87-1.76 (m, 2H); 1.71-1.59 (m, 2H); 1.57 (broad peak, 2H, NH₂).[6]

  • Mass Spectrometry (MS):

    • Electron Ionization (EI) MS is expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern of primary amines is dominated by alpha-cleavage, which would result in a prominent base peak at m/z = 30 ([CH₂NH₂]⁺).[8]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the 3300-3400 cm⁻¹ region.[9] The S=O stretch of the sulfoxide group will be a strong band around 1030-1070 cm⁻¹. C-H stretching and bending vibrations will also be present.

Application in Drug Development: The Precursor to Sulforaphane

The primary and most significant application of 4-(methylsulfinyl)butan-1-amine in the context of drug development is its role as the immediate precursor to 1-isothiocyanato-4-(methylsulfinyl)butane , commonly known as Sulforaphane (SFN) .[1][10]

SFN is a natural compound isolated from cruciferous vegetables like broccoli and is one of the most studied naturally derived chemopreventive agents.[10][11] Its biological activity is potent and multifaceted, making it a molecule of high interest for therapeutic applications.

Key Biological Activities of Sulforaphane:

  • Anticancer Properties: SFN has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[10] It acts on multiple stages of carcinogenesis, from blocking initial mutagenic events to inhibiting metastasis.[11]

  • Antioxidant and Detoxification Effects: SFN is a powerful indirect antioxidant. It upregulates phase II detoxification enzymes by activating the Nrf2 signaling pathway.[11] This enhances the body's ability to neutralize carcinogens and reactive oxygen species (ROS).

  • Anti-Inflammatory Action: SFN can suppress inflammatory pathways, which are often implicated in chronic diseases, including cancer.[10]

  • Antimicrobial Activity: It has demonstrated antibacterial effects against various pathogens, including Helicobacter pylori.[10][11]

The conversion of 4-(methylsulfinyl)butan-1-amine to sulforaphane is typically achieved by reaction with a thiocarbonylating agent, such as thiophosgene, to form the isothiocyanate group.[10] Therefore, having a reliable and well-characterized source of the precursor amine is fundamental for any research or development program focused on sulforaphane or its analogs.

Logical_Relationship precursor 4-(Methylthio)butan-1-amine (Thioether Precursor) oxidation Controlled Oxidation (+ H2O2) precursor->oxidation amine 4-(Methylsulfinyl)butan-1-amine (Target Intermediate) oxidation->amine thiocarbonylation Thiocarbonylation (+ CSCl2 or equivalent) amine->thiocarbonylation sfn Sulforaphane (Active Pharmaceutical Ingredient) thiocarbonylation->sfn bioactivity Potent Biological Activity (Anticancer, Antioxidant) sfn->bioactivity

Caption: Role of the amine as a key intermediate for Sulforaphane.

It is important to note that 4-(methylsulfinyl)butan-1-amine itself is not known to possess the significant biological activities of sulforaphane. Its value lies in its identity as a stable, accessible precursor, enabling the synthesis of the highly reactive and therapeutically valuable isothiocyanate.

Safety and Handling

As a primary amine and organosulfur compound, 4-(methylsulfinyl)butan-1-amine requires careful handling in a laboratory setting.

GHS Hazard Classification: [7]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.

Recommended Handling Procedures: [7]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, consult a physician.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

Conclusion

4-(Methylsulfinyl)butan-1-amine is a compound of significant synthetic utility rather than direct biological activity. Its importance is intrinsically linked to its role as the direct precursor to sulforaphane, a natural product with immense therapeutic potential. Understanding the synthesis, purification, and characterization of this amine is therefore a critical prerequisite for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide provide a comprehensive foundation for the reliable production and application of this key intermediate, enabling the advancement of research into sulforaphane-based therapeutics.

References

  • Capot Chemical. (n.d.). Material Safety Data Sheet: 4-(Methylsulfanyl)butan-1-amine. Retrieved January 14, 2026, from [Link]

  • Maciąg-Dorszyńska, M., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(9), 2433. [Link]

  • Kaiser, A. E., et al. (2021). Sulforaphane: A review of its effects on cancer prevention and health. Nutrition and Cancer, 73(6), 905-918. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 4-(Methylsulfinyl)-1-butylamine. Retrieved January 14, 2026, from [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-(Methylamino)butan-1-ol. Retrieved January 14, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved January 14, 2026, from [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). MDPI. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanamine. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved January 14, 2026, from [Link]

  • Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. (2025). ResearchGate. [Link]

  • Chegg. (2023). Solved 4. Below is the IR spectrum, mass spectrum, IsC NMP. [Link]

  • IR spectra of (a) F-SWNTs, (b) butylamine. (n.d.). ResearchGate. [Link]

  • University of Wisconsin. (n.d.). Bordwell pKa Table. Retrieved January 14, 2026, from [Link]

  • MOLBASE. (n.d.). butan-1-amine | 109-73-9. Retrieved January 14, 2026, from [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data in Nonaqueous Solvents. Retrieved January 14, 2026, from [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. (n.d.). ResearchGate. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. (2018). MDPI. [Link]

  • NIST. (n.d.). 1-Butanamine. Retrieved January 14, 2026, from [Link]

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Foundational

Introduction: Unveiling a Key Synthetic Intermediate

An In-depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine for Researchers and Drug Development Professionals 4-(Methylsulfinyl)-1-butylamine, also known by its synonym Sulforamine, is a bifunctional organosulfur com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine for Researchers and Drug Development Professionals

4-(Methylsulfinyl)-1-butylamine, also known by its synonym Sulforamine, is a bifunctional organosulfur compound of significant interest to the scientific community.[1] While a seemingly straightforward molecule, its true value lies in its role as a critical precursor in the synthesis of bioactive compounds, most notably sulforaphane.[1] This guide, designed for researchers, chemists, and drug development experts, provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safe handling protocols. Understanding the nuances of this molecule is paramount for its effective utilization in complex synthetic workflows and for leveraging its potential in medicinal chemistry.

Physicochemical Characteristics and Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. 4-(Methylsulfinyl)-1-butylamine is a chiral molecule, with the stereochemistry often being critical for its intended application. The compound is commercially available as a racemate or as specific enantiomers.

PropertyDataSource(s)
Molecular Weight 135.23 g/mol [1][2][3][4]
Molecular Formula C₅H₁₃NOS[1][2][3][4]
IUPAC Name 4-(methylsulfinyl)butan-1-amine[1]
Appearance Off-White Low Melting Solid or Yellow Oil[2][5]
Common Synonyms 4-(Methylsulfinyl)butan-1-amine; Sulforamine[1][2]
CAS Number 187587-70-8 (Racemate)[1][2]
84104-30-3 ((R)-enantiomer)[3][5][]
Structural Representation and Chirality

The structure features a primary amine and a methylsulfinyl group separated by a four-carbon butyl chain. The sulfur atom is a stereocenter, leading to (R) and (S) enantiomers. This chirality is crucial, as the synthesis of biologically active (R)-Sulforaphane specifically requires the (R)-enantiomer of its amine precursor.[3]

Caption: Chemical structure of 4-(Methylsulfinyl)-1-butylamine.

Synthesis Protocol: Oxidation of 4-(Methylthio)butylamine

The most direct and efficient synthesis of 4-(methylsulfinyl)-1-butylamine involves the selective oxidation of its thioether precursor, 4-(methylthio)butylamine. The choice of oxidant and solvent system is critical to prevent over-oxidation to the sulfone and to ensure a high yield.

Expert Rationale behind Experimental Choices:
  • Oxidant: Hydrogen peroxide (H₂O₂) is chosen as a "green" and effective oxidant. It is readily available, and its byproduct is water, simplifying purification. Using a slight excess (1.1 equivalents) ensures complete conversion of the starting material.[7]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is an ideal solvent for this reaction.[7] Its high polarity and ability to form hydrogen bonds activate the hydrogen peroxide, facilitating a controlled and selective oxidation at a low temperature (0°C), which minimizes the risk of forming the sulfone byproduct.

  • Work-up: The use of activated charcoal helps to remove colored impurities and decompose any residual peroxide.[7] A subsequent extraction with dichloromethane (DCM) and drying over magnesium sulfate (MgSO₄) are standard procedures to isolate and purify the final product.

Step-by-Step Laboratory Synthesis

This protocol is adapted from established procedures for the synthesis of (R)-4-methylsulfinylbutylamine.[7]

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-(methylthio)butylamine (1.0 equivalent).

  • Cooling and Solvation: Cool the reactor to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol (approx. 4 mL per gram of starting material) while maintaining the temperature at 0°C.

  • Oxidation: Add hydrogen peroxide (35% in water, 1.1 equivalents) dropwise over 30 minutes, ensuring the reaction temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Quenching and Purification: Add activated charcoal (approx. 0.17 g per gram of starting material) to the mixture and stir for 20 minutes at room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite, washing the filter cake with ethanol.

  • Isolation: Concentrate the filtrate using a rotary evaporator. Redissolve the resulting residue in dichloromethane, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product as a slightly yellow liquid or low-melting solid.

Caption: Workflow for the synthesis of 4-(Methylsulfinyl)-1-butylamine.

Applications in Research and Drug Development

The utility of 4-(methylsulfinyl)-1-butylamine is primarily defined by its role as a strategic building block in synthesizing more complex, biologically active molecules.

Precursor to Sulforaphane

The most prominent application is its use in the synthesis of sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a natural compound found in cruciferous vegetables.[1][8] Sulforaphane is a subject of intense research due to its potent chemopreventive, anti-inflammatory, and antioxidant properties.[8] The synthesis involves converting the primary amine of 4-(methylsulfinyl)-1-butylamine into an isothiocyanate group. This transformation establishes the pharmacophore responsible for its biological activity.

cluster_pathway Conversion to Sulforaphane A 4-(Methylsulfinyl)-1-butylamine (-NH₂ group) B Sulforaphane (-NCS group) A->B Isothiocyanate Formation

Caption: Conceptual pathway from amine precursor to sulforaphane.

Versatile Synthetic Building Block

Beyond sulforaphane, this compound serves as a versatile reagent in organic synthesis.[9] The presence of two distinct functional groups—a nucleophilic primary amine and a polar sulfoxide—allows for orthogonal chemical modifications, enabling the construction of diverse molecular scaffolds. The sulfinyl group, in particular, is a key feature in various pharmacologically active agents, including atypical dopamine transporter (DAT) inhibitors, which have potential in treating substance use disorders.[10] The ability to introduce this amine-linker-sulfoxide motif makes it a valuable tool for medicinal chemists exploring new therapeutic agents.

Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. 4-(Methylsulfinyl)-1-butylamine is an irritant and requires careful handling in a controlled environment.

Hazard ClassGHS StatementSource(s)
Skin Irritation H315: Causes skin irritation[11][12][13]
Eye Irritation H319: Causes serious eye irritation[11][12][13]
Respiratory Irritation H335: May cause respiratory irritation[11][12][13]
Acute Oral Toxicity H302: Harmful if swallowed[13]
Protocol for Safe Use and Storage:
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors or aerosols.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[11][13]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C or -20°C under an inert atmosphere is recommended.[1][2][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

4-(Methylsulfinyl)-1-butylamine is more than just a chemical with a molecular weight of 135.23 g/mol ; it is a strategic enabler for cutting-edge research. Its primary role as the key precursor to the potent chemopreventive agent sulforaphane solidifies its importance in medicinal chemistry and drug development. Furthermore, its bifunctional nature provides a versatile platform for synthetic chemists to build novel molecular architectures. By understanding its properties, mastering its synthesis, and adhering to strict safety protocols, researchers can fully exploit the potential of this valuable compound.

References

  • Pharmaffiliates. 4-(Methylsulfinyl)-1-butylamine.[Link]

  • LKT Laboratories, Inc. Safety Data Sheet - 4-(Methylsulfinyl) butylamine.[Link]

  • Angene Chemical. Safety Data Sheet - 4-(Methylsulfinyl)-1-butylamine.[Link]

  • ResearchGate. Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables.[Link]

  • Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.[Link]

  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.[Link]

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Exploratory

Spectroscopic Characterization of 4-(Methylsulfinyl)-1-butylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylsulfinyl)-1-butylamine, with the chemical formula C₅H₁₃NOS and a molecular weight of 135.23 g/mol , is a chiral organosulfur compound of significant interest in synthetic and medicinal chemistry.[1][2][3] It serves as a key building block, notably as a precursor in the synthesis of sulforaphane, a compound extensively studied for its chemopreventive properties.[4][5] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug development and other research applications. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control.

This in-depth guide provides a comprehensive overview of the key spectroscopic data for 4-(Methylsulfinyl)-1-butylamine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is not merely on the presentation of data, but on the rationale behind the spectral features, offering insights into the molecule's structure-property relationships. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 4-(Methylsulfinyl)-1-butylamine. The molecule contains a primary amine group (-NH₂), a butyl chain, and a chiral sulfoxide group (-S(O)CH₃).

Caption: Molecular structure of 4-(Methylsulfinyl)-1-butylamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum of 4-(Methylsulfinyl)-1-butylamine provides distinct signals for each proton environment, with chemical shifts influenced by the electronegativity of adjacent atoms and functional groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for data reproducibility and accuracy.

Workflow for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Set acquisition parameters (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire data (e.g., 16 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum (TMS at 0.00 ppm) proc2->proc3 proc4 Integrate signals and assign peaks proc3->proc4

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹H NMR Spectral Data

The following table summarizes the reported ¹H NMR spectral data for (R)-4-(Methylsulfinyl)-1-butylamine in deuterated chloroform (CDCl₃) and deuterium oxide (D₂O).[6]

ProtonsChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegrationChemical Shift (δ) in D₂O (ppm)Multiplicity
-S(O)-CH ₂-2.79-2.62m2H2.92m
-CH ₂-NH₂2.79-2.62m2H2.92m
-S(O)-CH2.56s3H--
-CH₂-CH ₂-CH₂-1.87-1.76m2H--
-CH₂-CH ₂-NH₂1.71-1.59m2H--
-NH1.57br peak2H--

Note: In D₂O, the amine protons (-NH₂) exchange with deuterium and are therefore not observed. The exact chemical shifts and multiplicities in D₂O for all protons were not fully detailed in the available source.

Interpretation of the ¹H NMR Spectrum
  • Methyl Protons (-S(O)-CH₃): The singlet at approximately 2.56 ppm corresponds to the three protons of the methyl group attached to the sulfoxide.[6] Its singlet nature is due to the absence of adjacent protons.

  • Methylene Protons adjacent to Functional Groups: The multiplet observed between 2.62 and 2.79 ppm in CDCl₃ arises from the overlapping signals of the two methylene groups adjacent to the sulfoxide and the amine groups (-S(O)-CH₂- and -CH₂-NH₂).[6] The electron-withdrawing nature of both the sulfoxide and the amino group causes a downfield shift for these protons.

  • Aliphatic Methylene Protons: The multiplets in the upfield region (1.59-1.87 ppm) are characteristic of the two methylene groups in the middle of the butyl chain.[6] These protons are further from the electron-withdrawing groups and thus resonate at a higher field.

  • Amine Protons (-NH₂): The broad peak at 1.57 ppm is characteristic of primary amine protons.[6] The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in 4-(Methylsulfinyl)-1-butylamine will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum generally requires a greater number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

Workflow for ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (125 MHz) cluster_proc Data Processing prep1 Dissolve 15-30 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Set acquisition parameters (e.g., zgpg30 pulse program) acq2->acq3 acq4 Acquire data (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum (solvent peak, e.g., CDCl₃ at 77.16 ppm) proc2->proc3 proc4 Assign peaks proc3->proc4

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ) in CDCl₃ (ppm)Rationale
-S(O)-C H₃35-45Similar to the methyl carbon in dimethyl sulfoxide (approx. 40 ppm).[8]
-S(O)-C H₂-50-60Downfield shift due to the adjacent electron-withdrawing sulfoxide group.
-C H₂-CH₂-S(O)-20-30Typical aliphatic methylene carbon.
-C H₂-CH₂-NH₂28-38Slightly downfield due to the influence of the amine group.
-C H₂-NH₂40-50Downfield shift due to the adjacent electronegative nitrogen atom.
Interpretation of the Predicted ¹³C NMR Spectrum
  • The five distinct carbon environments in the molecule are expected to give rise to five signals in the ¹³C NMR spectrum.

  • The carbon of the methyl group attached to the sulfoxide is anticipated to be in the 35-45 ppm range.

  • The methylene carbon directly bonded to the sulfoxide group will be the most downfield of the butyl chain carbons due to the strong deshielding effect of the sulfoxide.

  • The methylene carbon attached to the amine group will also be shifted downfield, but likely to a lesser extent than the one next to the sulfoxide.

  • The two central methylene carbons of the butyl chain will have chemical shifts typical for aliphatic carbons, generally in the 20-38 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum using a technique like electrospray ionization (ESI) is outlined below.

Workflow for Mass Spectrometry Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample prep2 in a suitable solvent (e.g., methanol/water) prep1->prep2 acq1 Infuse the sample into the ESI source prep2->acq1 acq2 Generate gas-phase ions acq1->acq2 acq3 Analyze ions in the mass analyzer (e.g., TOF or Quadrupole) acq2->acq3 acq4 Detect ions and record the spectrum acq3->acq4 proc1 Identify the molecular ion peak [M+H]⁺ acq4->proc1 proc2 Analyze the fragmentation pattern proc1->proc2 proc3 Propose structures for major fragments proc2->proc3

Caption: Standard workflow for acquiring a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-(Methylsulfinyl)-1-butylamine is 135.23 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 136.

The fragmentation of this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic cleavages for amines and sulfoxides.

Predicted Fragmentation Pathway

G M [C₅H₁₃NOS]⁺˙ m/z = 135 F1 [C₄H₁₀N]⁺ m/z = 72 M->F1 Loss of CH₃SO radical F2 [CH₃SO]⁺ m/z = 63 M->F2 Loss of C₄H₁₀N radical F3 [C₄H₈N]⁺ m/z = 70 F1->F3 - H₂

Caption: Predicted major fragmentation pathways for 4-(Methylsulfinyl)-1-butylamine.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak (M⁺˙) in an EI spectrum would be observed at m/z 135.

  • Alpha-Cleavage: A characteristic fragmentation for primary amines is the alpha-cleavage, which involves the loss of an alkyl radical. For 4-(Methylsulfinyl)-1-butylamine, this would likely lead to a fragment with m/z 30, corresponding to [CH₂=NH₂]⁺, which is often the base peak for primary amines.[9]

  • Cleavage of the C-S bond: Cleavage of the bond between the butyl chain and the sulfur atom can lead to fragments corresponding to the butylamine cation ([C₄H₁₀N]⁺, m/z 72) and the methylsulfinyl radical, or the methylsulfinyl cation ([CH₃SO]⁺, m/z 63) and the butylamine radical.

  • Loss of CH₃SOH: Another potential fragmentation pathway for sulfoxides is the elimination of a sulfenic acid (CH₃SOH), which would result in a fragment at m/z 71.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

Workflow for IR Spectroscopy Data Acquisition

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a small drop of liquid sample prep2 directly onto the ATR crystal prep1->prep2 acq1 Collect a background spectrum prep2->acq1 acq2 Collect the sample spectrum acq1->acq2 proc1 Identify characteristic absorption bands acq2->proc1 proc2 Correlate bands with functional groups proc1->proc2

Caption: Standard workflow for acquiring an IR spectrum using ATR.

Predicted IR Absorption Bands

The IR spectrum of 4-(Methylsulfinyl)-1-butylamine is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-N bonds. These predictions are based on typical frequencies for these functional groups observed in similar molecules like n-butylamine and dimethyl sulfoxide.[3][10]

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (primary amine)3300-3500 (two bands)Symmetric and asymmetric stretching
N-H (primary amine)1590-1650Bending (scissoring)
C-H (sp³)2850-3000Stretching
C-H1375-1470Bending
S=O (sulfoxide)1030-1070Stretching
C-N1020-1250Stretching
Interpretation of the Predicted IR Spectrum
  • N-H Stretching: The presence of a primary amine group will be clearly indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • N-H Bending: A medium to strong absorption band between 1590 and 1650 cm⁻¹ is expected due to the N-H scissoring vibration of the primary amine.

  • C-H Stretching and Bending: The aliphatic butyl chain and methyl group will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations in the 1375-1470 cm⁻¹ range.

  • S=O Stretching: A strong and characteristic absorption band for the sulfoxide group should appear in the 1030-1070 cm⁻¹ range.[3] The exact position is sensitive to the electronic environment.

  • C-N Stretching: The C-N stretching vibration will likely appear in the fingerprint region, between 1020 and 1250 cm⁻¹.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a complementary and powerful toolkit for the comprehensive characterization of 4-(Methylsulfinyl)-1-butylamine. The ¹H NMR spectrum confirms the proton framework, while ¹³C NMR (predicted) elucidates the carbon backbone. Mass spectrometry establishes the molecular weight and provides structural clues through fragmentation analysis. Infrared spectroscopy confirms the presence of key functional groups, namely the primary amine and the sulfoxide. The data and interpretations presented in this guide offer a solid foundation for researchers working with this important synthetic intermediate, ensuring its correct identification and use in further scientific endeavors.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

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  • ResearchGate. Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. | Request PDF. [Link]

  • Organic Syntheses. n-methylbutylamine. [Link]

  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. [Link]

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  • MDPI. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. [Link]

  • American Chemical Society. Infrared Spectra of n-Butylamine Adsorbed on Silica-Alumina. [Link]

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Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-(Methylsulfinyl)-1-butylamine

Introduction 4-(Methylsulfinyl)-1-butylamine, a primary aliphatic amine containing a sulfoxide moiety, represents a class of compounds with significant interest in pharmaceutical and agrochemical research. Its structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylsulfinyl)-1-butylamine, a primary aliphatic amine containing a sulfoxide moiety, represents a class of compounds with significant interest in pharmaceutical and agrochemical research. Its structural relationship to bioactive molecules, such as the sulforaphane amine analog, underscores the importance of a thorough understanding of its physicochemical properties. Among these, aqueous solubility is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic or biological efficacy.

This technical guide provides a comprehensive overview of the solubility profile of 4-(Methylsulfinyl)-1-butylamine. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the core physicochemical properties that govern solubility, present detailed methodologies for its empirical determination, and explore the key factors that modulate the solubility of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable data generation.

Core Physicochemical Properties: The Foundation of Solubility

The solubility of a molecule is intrinsically linked to its fundamental physicochemical characteristics. For 4-(Methylsulfinyl)-1-butylamine, the interplay between its amine and methylsulfinyl functional groups dictates its behavior in different solvent systems. While specific experimental data for this compound is not widely published, we can extrapolate key parameters based on its structural components and established chemical principles.

PropertyEstimated ValueRationale & Significance
Molecular Formula C₅H₁₃NOSDetermined from its chemical structure.
Molecular Weight 135.23 g/mol Calculated from the molecular formula.[1][2][3][4][5]
pKa (of the conjugate acid) ~10.5The primary amine group is basic. The pKa of the parent compound, n-butylamine, is approximately 10.78.[6][7] The electron-withdrawing nature of the sulfoxide group, though distal, is expected to slightly decrease the basicity of the amine, resulting in a marginally lower pKa. This value is critical for predicting solubility changes with pH.
logP (Octanol-Water Partition Coefficient) ~0.5 - 1.0The logP of n-butylamine is 0.97.[6] The polar sulfoxide group will likely decrease the lipophilicity, pushing the logP towards the lower end of this estimated range. LogP is a key indicator of a compound's hydrophobicity and its propensity to partition into lipid membranes versus aqueous environments.[8][9]
Appearance Off-White Low Melting Solid or Yellow OilBased on supplier information.[2]

Understanding and Determining Solubility: A Two-Pronged Approach

In drug discovery and development, solubility is not a single, static value but is assessed through two distinct yet complementary measurements: kinetic and thermodynamic solubility.[10]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used in high-throughput screening to flag potential solubility issues early on.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH, where the solid and dissolved forms are in equilibrium.[10] This is a more definitive measure and is crucial for formulation development.

Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for the robust determination of both kinetic and thermodynamic solubility.

G cluster_0 Solubility Determination Workflow A Compound Preparation (Solid or DMSO Stock) B Kinetic Solubility Assay (High-Throughput Screening) A->B C Thermodynamic Solubility Assay (Shake-Flask Method) A->C D Incubation & Equilibration B->D Rapid Precipitation C->D Extended Equilibration E Phase Separation (Filtration/Centrifugation) D->E F Concentration Analysis (HPLC-UV/LC-MS) E->F G Data Interpretation & Reporting F->G

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the thermodynamic solubility of 4-(Methylsulfinyl)-1-butylamine in a specified buffer at a constant temperature.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine (solid)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Microcentrifuge or filtration apparatus (with low-binding filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(Methylsulfinyl)-1-butylamine to a known volume of the selected buffer in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[1]

  • Phase Separation:

    • After incubation, carefully remove the vials and allow the undissolved solid to settle.

    • Separate the saturated supernatant from the excess solid. This can be achieved by:

      • Filtration: Using a syringe filter with a low-protein-binding membrane (e.g., PVDF) to avoid loss of the analyte.

      • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes and carefully collect the supernatant.

  • Quantification:

    • Prepare a standard curve of 4-(Methylsulfinyl)-1-butylamine of known concentrations in the same buffer.

    • Analyze both the standards and the saturated supernatant samples by a validated HPLC-UV or LC-MS method.

    • Determine the concentration of the compound in the supernatant by interpolating from the standard curve. This concentration represents the thermodynamic solubility.

Detailed Protocol: Kinetic Solubility Assay

This high-throughput method is ideal for early-stage assessment.

Objective: To determine the kinetic solubility of 4-(Methylsulfinyl)-1-butylamine in an aqueous buffer.

Materials:

  • 10 mM stock solution of 4-(Methylsulfinyl)-1-butylamine in DMSO

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates (polypropylene for compound storage, clear for reading if using nephelometry)

  • Automated liquid handler (recommended)

  • Plate shaker

  • Plate reader (for nephelometry or UV-Vis) or HPLC/LC-MS system

Procedure:

  • Compound Addition:

    • Dispense the aqueous buffer into the wells of a 96-well plate.

    • Using an automated liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration range (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation and Precipitation:

    • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours). During this time, compounds with solubility below their tested concentration will precipitate.[12]

  • Detection of Precipitation:

    • The amount of precipitated material can be assessed in several ways:

      • Nephelometry: Measure the light scattering caused by the precipitate using a plate reader.

      • UV-Vis Spectroscopy after Filtration: Use a filter plate to separate the precipitated material and measure the absorbance of the remaining dissolved compound in the filtrate.

      • LC-MS Analysis of Supernatant: Similar to the thermodynamic method, centrifuge the plate, and analyze the supernatant to quantify the dissolved compound.[12]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Factors Influencing the Solubility of 4-(Methylsulfinyl)-1-butylamine

The solubility of this compound is not static and can be significantly influenced by several environmental factors.

The Critical Role of pH

As a primary amine, 4-(Methylsulfinyl)-1-butylamine is a weak base. Its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the solution.

  • At low pH (pH < pKa): The amine group will be predominantly protonated (R-NH₃⁺). This charged, cationic form is expected to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[13]

  • At high pH (pH > pKa): The amine group will be in its neutral, uncharged form (R-NH₂). This form is less polar and will have lower aqueous solubility, governed more by the hydrophobicity of the butyl chain.[14]

The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation and is visually represented below.

G cluster_0 pH-Solubility Relationship for a Basic Compound A Low pH (pH < pKa) B Protonated Form (R-NH₃⁺) Dominates A->B C High Aqueous Solubility (Ion-Dipole Interactions) B->C D High pH (pH > pKa) E Neutral Form (R-NH₂) Dominates D->E F Low Aqueous Solubility (Hydrophobicity of Alkyl Chain) E->F

Caption: The influence of pH on the ionization state and solubility of a basic amine.

The Effect of Temperature

The effect of temperature on the solubility of organic solids in aqueous solutions is governed by the enthalpy of solution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat, increasing the temperature will increase solubility. This is the most common scenario for solid solutes.[15][16]

  • Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, increasing the temperature will decrease solubility.[16]

For 4-(Methylsulfinyl)-1-butylamine, it is anticipated that its solubility will increase with temperature, although the magnitude of this effect must be determined empirically. For many organic molecules, solubility in water can vary exponentially with temperature.[17]

TemperatureExpected Solubility TrendRationale
Increasing Temperature Likely IncreaseIncreased kinetic energy of solvent molecules helps overcome the lattice energy of the solid solute and disrupt intermolecular forces, favoring dissolution.[9]
Decreasing Temperature Likely DecreaseReduced kinetic energy is less effective at breaking the solute-solute interactions, leading to lower solubility.
Salt Formation to Enhance Solubility

A highly effective strategy for increasing the aqueous solubility of ionizable compounds is through salt formation.[6][18] By reacting 4-(Methylsulfinyl)-1-butylamine (a base) with a suitable acid, a salt is formed that can have dramatically improved solubility and dissolution rates compared to the free base.[19][20]

Commonly used pharmaceutically acceptable acids for salt formation with basic drugs include:

  • Hydrochloric acid (forming a hydrochloride salt)

  • Sulfuric acid (forming a sulfate salt)

  • Methanesulfonic acid (forming a mesylate salt)

  • Tartaric acid (forming a tartrate salt)

  • Citric acid (forming a citrate salt)

The choice of the counter-ion is critical, as it can influence not only solubility but also stability, hygroscopicity, and manufacturability.[19][21] A salt screening study is a standard procedure in drug development to identify the optimal salt form.

Conclusion and Future Directions

This guide has provided a detailed framework for understanding and characterizing the solubility profile of 4-(Methylsulfinyl)-1-butylamine. Based on its chemical structure, it is predicted to be a weakly basic compound with pH-dependent aqueous solubility that is likely to increase at lower pH values and with rising temperatures. The formation of salts presents a viable and potent strategy for enhancing its solubility.

The experimental protocols outlined herein for determining thermodynamic and kinetic solubility provide a robust basis for empirical validation of these predictions. A thorough characterization, as described, is an indispensable step in the progression of any research or development program involving this molecule, ensuring that formulation and delivery strategies are built on a solid foundation of physicochemical understanding. Future work should focus on generating precise experimental data for the pKa and logP of 4-(Methylsulfinyl)-1-butylamine, followed by a comprehensive analysis of its solubility in a range of pharmaceutically relevant solvents and buffers.

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  • ResearchGate. (n.d.). pKa values of selected non‐fluorinated sulfoxides in DMSO. [Link]

  • ACS Publications. (2014). Theoretical Study on the Acidities of Chiral Phosphoric Acids in Dimethyl Sulfoxide: Hints for Organocatalysis. The Journal of Organic Chemistry, 79(18), 8689–8697. [Link]

  • LKT Laboratories, Inc. (n.d.). 4-(Methylsulfinyl) butylamine. [Link]

  • National Center for Biotechnology Information. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics, 12(1), 6. [Link]

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Sources

Exploratory

A Technical Guide to the Synthesis of Sulforaphane from 4-(Methylsulfinyl)-1-butylamine

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of sulforaphane, a potent bioactive isothiocyanate, from its primary amine precursor, 4-(methylsulfinyl)-1-butylamine. Sulforapha...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of sulforaphane, a potent bioactive isothiocyanate, from its primary amine precursor, 4-(methylsulfinyl)-1-butylamine. Sulforaphane has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in cancer chemoprevention.[1][2] This document details the strategic considerations for the conversion of the amine to the target isothiocyanate, presents detailed, step-by-step synthetic protocols, and explains the underlying chemical principles and experimental causality. The guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of bioactive compounds.

Introduction: The Significance of Sulforaphane

Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane] is an organosulfur compound found in cruciferous vegetables such as broccoli, cabbage, and kale.[3][4][5] It is one of the most studied naturally occurring inducers of cytoprotective phase 2 enzymes, which play a critical role in cellular defense against oxidative stress and carcinogens.[6]

Biological Activity and Therapeutic Potential

The primary mechanism of action for sulforaphane involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[7] This activity contributes to its well-documented antioxidant, anti-inflammatory, and anticancer properties.[7][8][9] Clinical and preclinical studies have explored its potential in managing various conditions, including prostate cancer, skin cancer, and autism spectrum disorder, making it a molecule of high interest for drug development.[10][11]

Natural Biosynthesis: From Glucoraphanin to Sulforaphane

In nature, sulforaphane does not exist in its free form. Instead, plants store its stable precursor, a glucosinolate called glucoraphanin.[6][12] When the plant tissue is damaged (e.g., by chewing or chopping), the enzyme myrosinase, which is physically segregated in healthy cells, comes into contact with glucoraphanin.[6][13] Myrosinase catalyzes the hydrolysis of glucoraphanin, leading to the formation of an unstable aglycone intermediate that spontaneously rearranges to form sulforaphane.[10][14] This enzymatic conversion is the rate-limiting step for the bioavailability of sulforaphane from dietary sources.[10]

G glucoraphanin Glucoraphanin (Precursor in Plant) myrosinase Myrosinase Enzyme (Released upon cell damage) glucoraphanin->myrosinase Hydrolysis sulforaphane Sulforaphane (Bioactive Isothiocyanate) myrosinase->sulforaphane Rearrangement

Caption: Natural biosynthesis of sulforaphane.

Synthetic Strategy: From Amine to Isothiocyanate

While enzymatic conversion is the natural route, chemical synthesis offers a reliable and scalable method for producing pure sulforaphane for research and pharmaceutical applications. The core transformation is the conversion of the primary amine group (-NH₂) of 4-(methylsulfinyl)-1-butylamine into the isothiocyanate group (-N=C=S).

The Key Transformation

Primary amines are common starting materials for the synthesis of isothiocyanates.[8] This conversion requires a thiocarbonylating agent, a reagent that can introduce a C=S group to the nitrogen atom. Several methods exist, with the choice depending on factors like substrate tolerance, reagent toxicity, and desired scale.[8][9]

Selection of a Thiocarbonylating Agent

Two prevalent methods for this transformation are the use of thiophosgene (CSCl₂) and carbon disulfide (CS₂).

  • Thiophosgene: This is a highly reactive and efficient reagent that provides a direct, one-step conversion. However, its high toxicity and moisture sensitivity necessitate careful handling under inert conditions.

  • Carbon Disulfide: This approach is generally safer and involves a two-step, one-pot procedure. The amine first reacts with CS₂ in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing or activating agent to eliminate a sulfur atom and form the isothiocyanate.[8]

This guide will detail a protocol based on the more common and accessible carbon disulfide method, which avoids the use of highly toxic reagents like thiophosgene.

Detailed Synthetic Protocol via Carbon Disulfide

This protocol describes a reliable method for converting 4-(methylsulfinyl)-1-butylamine to sulforaphane. The procedure involves the formation of a dithiocarbamate intermediate, followed by desulfurization to yield the final product.

Experimental Workflow

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization & Isothiocyanate Formation cluster_2 Step 3: Purification A 4-(Methylsulfinyl)-1-butylamine + Carbon Disulfide (CS₂) + Triethylamine (Et₃N) B Dithiocarbamate Salt (Intermediate) A->B Stir in THF/Pyridine Room Temperature C Add Desulfurizing Agent (e.g., Tosyl Chloride) B->C D Sulforaphane (Crude Product) C->D Reaction Quench & Work-up E Silica Gel Column Chromatography D->E F Pure Sulforaphane E->F Elute with Hexane/ Ethyl Acetate

Caption: Chemical synthesis workflow for sulforaphane.

Step-by-Step Methodology

Reagents & Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N), freshly distilled

  • Tosyl Chloride (TsCl) or similar activating agent

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylsulfinyl)-1-butylamine (1.0 eq.) in anhydrous THF or DCM.

  • Dithiocarbamate Formation: To the stirred solution, add freshly distilled triethylamine (2.2 eq.). Cool the mixture in an ice bath to 0°C. Slowly add carbon disulfide (1.1 eq.) dropwise, ensuring the temperature remains below 10°C. Allow the reaction to stir at room temperature for 2-3 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

  • Isothiocyanate Formation: Re-cool the mixture to 0°C. Add a solution of tosyl chloride (1.1 eq.) in a minimal amount of anhydrous THF or DCM dropwise. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulforaphane as a pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[15] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Product Characterization and Data

The identity and purity of the synthesized sulforaphane should be confirmed using standard analytical techniques.

Quantitative Data Summary
ParameterExpected ResultMethod
Overall Yield 60-75%Gravimetric
Appearance Pale yellow oilVisual Inspection
Purity >98%HPLC[16][17]
¹H NMR (CDCl₃) δ ~3.7 (t), ~2.8 (t), ~2.6 (s), ~2.1 (m), ~1.9 (m) ppm¹H NMR Spectroscopy
Mass (ESI-MS) m/z = 178.0 [M+H]⁺Mass Spectrometry

Note: Specific NMR shifts may vary slightly depending on the solvent and instrument.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of sulforaphane.[4][15] A typical method involves a C18 column with a mobile phase of acetonitrile and water, with UV detection around 205 nm.[16]

Experimental Rationale and Scientific Causality

  • Choice of Base (Triethylamine): Triethylamine serves two crucial roles. First, it acts as a base to deprotonate the primary amine, facilitating the nucleophilic attack on carbon disulfide to form the dithiocarbamate salt. Second, it serves as an acid scavenger to neutralize the HCl byproduct generated from the reaction with tosyl chloride in the second step. A non-nucleophilic base is essential to avoid competing side reactions.

  • Choice of Activating Agent (Tosyl Chloride): After the formation of the dithiocarbamate salt, an activating or desulfurizing agent is required to facilitate the elimination to form the isothiocyanate. Tosyl chloride reacts with one of the sulfur atoms of the dithiocarbamate, making it a good leaving group (tosyl thiol), which promotes the intramolecular cyclization and subsequent elimination to yield the stable isothiocyanate product.

  • Temperature Control: Initial cooling of the reaction to 0°C is critical to control the exothermic nature of the reaction between the amine and carbon disulfide and to minimize the formation of byproducts.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent moisture from entering the reaction, as many of the reagents (especially if alternatives like thiophosgene were used) are sensitive to water. It also prevents potential oxidation of the sulfoxide group under certain conditions.

  • Purification Strategy: Silica gel chromatography is effective for separating the moderately polar sulforaphane from non-polar starting materials and highly polar salt byproducts.[15] The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluting solvent polarity to achieve good separation.[16]

Conclusion

The chemical synthesis of sulforaphane from 4-(methylsulfinyl)-1-butylamine is a well-established process that can be reliably achieved through the carbon disulfide method. This approach provides a safer and more scalable alternative to methods employing highly toxic reagents, yielding high-purity sulforaphane suitable for advanced research and preclinical development. Careful control of reaction conditions and rigorous purification are paramount to achieving high yields and ensuring the quality of the final product.

References

  • Glucoraphanin conversion into sulforaphane and related compounds by gut microbiota. (2025). Frontiers in Physiology.
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  • Fahey, J. W., Holtzclaw, W. D., Wehage, S. L., Wade, K. L., Stephenson, K. K., & Talalay, P. (2015). Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase. PLOS One.
  • ResearchGate. The enzymatic conversion of glucoraphanin (GRP) to sulforaphane (SFN).
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  • ResearchGate. New Method for the Synthesis of Sulforaphane and Related Isothiocyanates.
  • ResearchGate. Scheme of chemical synthesis of sulforaphane derivatives.
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  • Wikipedia. (n.d.). Sulforaphane. Wikipedia.
  • Campas-Baypoli, O. N., et al. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. ALAN.
  • Campas-Baypoli, O. N., et al. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. PubMed.
  • NIH. (n.d.). Sulforaphane in cancer precision medicine: from biosynthetic origins to multiscale mechanisms and clinical translation.
  • Frontiers. (n.d.).
  • Lee, J. G., et al. (2010). Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction. Journal of the Korean Society for Applied Biological Chemistry.
  • Lee, J. G., et al. (2010). Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction. MDPI.
  • Semantic Scholar. (2022). Extraction, Purification and Identification of The Bioactive Compound Sulforaphane from Broccoli (Brassica Oleracea Var. Italica). Semantic Scholar.
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease.

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Foundational

The Art of Asymmetry: A Technical Guide to the Synthesis of (R)-Sulforaphane

Introduction: The Significance of Stereochemistry in Sulforaphane's Biological Activity Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a naturally occurring isothiocyanate found in cruciferous vegetables, has...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Sulforaphane's Biological Activity

Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention from the scientific community for its potent chemopreventive properties.[1][2][3] Its biological activity, however, is intrinsically linked to its stereochemistry. The sulfur atom in the methylsulfinyl group is a stereogenic center, giving rise to two enantiomers: (R)-Sulforaphane and (S)-Sulforaphane.[1] Research has demonstrated that the naturally occurring (R)-enantiomer is the more biologically active form, exhibiting greater efficacy as an inducer of phase II detoxification enzymes and possessing superior anticancer and anti-inflammatory properties.[4][5][6] Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiopure (R)-Sulforaphane is of paramount importance for both preclinical research and potential therapeutic applications.

This technical guide provides an in-depth exploration of the key precursors and synthetic strategies for the enantioselective synthesis of (R)-Sulforaphane. We will delve into the chemical principles underpinning these methodologies, present detailed experimental protocols, and offer insights into the practical considerations for researchers in the field of drug discovery and development.

Strategic Approaches to (R)-Sulforaphane Synthesis: A Comparative Overview

The synthesis of enantiopure (R)-Sulforaphane can be broadly categorized into two primary strategies: asymmetric synthesis and enzymatic resolution. Asymmetric synthesis aims to create the desired stereocenter selectively, while enzymatic methods leverage the inherent stereospecificity of enzymes to either selectively produce or separate the (R)-enantiomer.

Synthetic StrategyKey Precursor(s)Core PrincipleAdvantagesDisadvantages
Asymmetric Synthesis via Chiral Auxiliary Diacetone-D-glucose (DAG), 4-azidobutanesulfinyl chlorideDiastereoselective formation of a sulfinate ester intermediate.High diastereomeric excess, well-established methodology.Multi-step synthesis, requires stoichiometric use of a chiral auxiliary.
Biocatalytic Synthesis GlucoraphaninEnzymatic hydrolysis using myrosinase.Enantiopure product, "green" and efficient process.Availability and cost of glucoraphanin and myrosinase can be limiting.
Synthesis from Chiral Pool Precursors L-MethionineUtilization of a naturally occurring chiral starting material.Potentially cost-effective, leverages existing chirality.Can involve multiple steps and challenging transformations.

Asymmetric Synthesis: The Diacetone-D-Glucose (DAG) Methodology

A robust and widely employed method for the asymmetric synthesis of (R)-Sulforaphane utilizes the chiral auxiliary diacetone-D-glucose (DAG).[7][8][9] This strategy hinges on the diastereoselective reaction of a sulfinyl chloride with DAG to form a sulfinate ester. The steric hindrance imposed by the DAG auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Causality Behind Experimental Choices

The choice of DAG as a chiral auxiliary is deliberate. Its rigid bicyclic structure provides a well-defined steric environment, which is crucial for achieving high diastereoselectivity in the key sulfination step. The subsequent nucleophilic substitution at the sulfur center with a Grignard reagent proceeds with a predictable inversion of configuration, a fundamental principle of SN2 reactions at sulfur, ultimately yielding the desired (R)-sulfoxide.

Experimental Workflow: DAG-Mediated Asymmetric Synthesis

DAG_Synthesis cluster_0 Step 1: Sulfinate Ester Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Isothiocyanate Formation A 4-Azidobutanesulfinyl chloride C (Ss)-Sulfinate ester A->C Hünig's base B Diacetone-D-glucose (DAG) B->C E (R)-4-Azidobutyl methyl sulfoxide C->E Inversion of configuration D Methylmagnesium bromide D->E H (R)-Sulforaphane E->H Staudinger-aza-Wittig reaction F Triphenylphosphine F->H G Carbon disulfide G->H Biocatalytic_Synthesis cluster_0 Enzymatic Hydrolysis cluster_1 Rearrangement & Extraction cluster_2 Biphasic System A Glucoraphanin C Unstable Aglycone A->C Hydrolysis B Myrosinase B->C D (R)-Sulforaphane C->D Spontaneous Rearrangement F Organic Phase (Dichloromethane) D->F Extraction E Aqueous Phase (Phosphate Buffer)

Sources

Exploratory

Biological activity of 4-(Methylsulfinyl)-1-butylamine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Methylsulfinyl)-1-butylamine Derivatives Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the biol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-(Methylsulfinyl)-1-butylamine Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activities of derivatives of 4-(methylsulfinyl)-1-butylamine, with a primary focus on the most extensively studied and biologically potent derivative, sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane]. While the parent amine is a versatile synthetic building block, it is its isothiocyanate derivative, sulforaphane, that has garnered significant attention in the scientific community for its robust chemopreventive, antioxidant, and anti-inflammatory properties. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, mechanisms of action, and methodologies for evaluating the biological efficacy of these compounds. We will explore the critical role of the Nrf2 signaling pathway, provide detailed experimental protocols for key assays, and present a structure-activity relationship analysis to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Prominence of Sulforaphane

4-(Methylsulfinyl)-1-butylamine serves as a key precursor for a range of derivatives, but the scientific literature is overwhelmingly focused on its isothiocyanate form, sulforaphane.[1][2] This is due to the potent and diverse biological activities exhibited by sulforaphane, a compound found in abundance in cruciferous vegetables like broccoli and cabbage.[3][4][5] Sulforaphane has emerged as a molecule of significant interest for its potential in cancer prevention and therapy.[3][6] This guide will therefore center on sulforaphane and its analogues as the principal bioactive derivatives of 4-(methylsulfinyl)-1-butylamine, reflecting the current state of research in the field.

The core biological activities of sulforaphane and its derivatives can be broadly categorized into three main areas:

  • Anticancer Activity: Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[6][7]

  • Antioxidant and Detoxification Effects: Primarily through the potent activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9]

  • Anti-inflammatory Activity: Modulation of inflammatory pathways and reduction of pro-inflammatory mediators.[10][11][12]

This guide will provide a detailed exploration of each of these areas, supported by experimental protocols and an analysis of the structure-activity relationships that govern the efficacy of these compounds.

Synthesis of 4-(Methylsulfinyl)-1-butylamine Derivatives

The synthesis of sulforaphane and its analogues is a critical aspect of research in this field, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The most common synthetic route to sulforaphane starts from 4-(methylthio)-1-butanol, which is then converted to the corresponding amine and subsequently to the isothiocyanate, with an oxidation step to form the sulfoxide.

A general synthetic scheme is as follows:

  • Formation of the Azide: 4-(Methylthio)-1-butanol is converted to the corresponding azide, typically via a mesylate or tosylate intermediate followed by substitution with sodium azide.

  • Reduction to the Amine: The azide is then reduced to 4-(methylthio)-1-butylamine.

  • Isothiocyanate Formation: The amine is reacted with thiophosgene or a thiophosgene equivalent to yield the isothiocyanate, 4-(methylthio)butyl isothiocyanate (erucin).

  • Oxidation to Sulforaphane: The final step involves the oxidation of the sulfide in erucin to a sulfoxide, yielding sulforaphane. This oxidation needs to be controlled to avoid over-oxidation to the sulfone.

The synthesis of various analogues involves modifications at different points in this pathway, such as using different starting alcohols to vary the chain length or introducing different functional groups.[13][14]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Sulforaphane and its derivatives have demonstrated significant anticancer effects across a range of cancer types, including breast, prostate, colon, and lung cancer.[7][14] The mechanisms underlying these effects are multifaceted and include:

  • Induction of Apoptosis: Sulforaphane can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[6]

  • Inhibition of Angiogenesis: Sulforaphane has been shown to inhibit the formation of new blood vessels that tumors need to grow and metastasize.

  • Suppression of Metastasis: It can interfere with the signaling pathways involved in cancer cell invasion and migration.

Antioxidant and Detoxification Effects: The Nrf2-ARE Pathway

A hallmark of sulforaphane's biological activity is its potent induction of the Nrf2-ARE signaling pathway.[8][9] This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.

Mechanism of Nrf2 Activation:

Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SFN Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SFN->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Translocation & Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Gene Transcription Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Nrf2_Activation Nrf2 Activation Assay (ARE-Luciferase) Cytotoxicity->Nrf2_Activation Anti_inflammatory Anti-inflammatory Assay (NO Production) Nrf2_Activation->Anti_inflammatory SAR_Analysis Structure-Activity Relationship Analysis Anti_inflammatory->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General Experimental Workflow for Derivative Evaluation.

Conclusion and Future Directions

The derivatives of 4-(methylsulfinyl)-1-butylamine, particularly sulforaphane and its analogues, represent a highly promising class of compounds with significant potential in disease prevention and therapy. Their ability to modulate key cellular pathways involved in carcinogenesis, oxidative stress, and inflammation makes them attractive candidates for further drug development. The primary mechanism of action for the most potent derivatives involves the activation of the Nrf2 signaling pathway, a central regulator of cellular defense.

Future research should focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic properties, enhanced target specificity, and reduced off-target effects. A deeper understanding of the complex interplay between the various signaling pathways modulated by these compounds will be crucial for their successful translation into clinical applications. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to advance the study of this important class of bioactive molecules.

References

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  • Janczewski, Ł. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750. [Link]

  • Janczewski, Ł. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PubMed. [Link]

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  • Zhang, Y., Kensler, T. W., Cho, C. G., Posner, G. H., & Talalay, P. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. Proceedings of the National Academy of Sciences, 91(8), 3147–3150. [Link]

  • Janczewski, Ł. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. ResearchGate. [Link]

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  • Youn, H. S., Kim, Y. S., & Lee, J. Y. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality?. Oxidative medicine and cellular longevity, 2013, 785718. [Link]

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  • Min, J., & Kim, S. (2019). MTT assay. Combinatorial genistein (G) and sulforaphane (S) decrease... ResearchGate. [Link]

  • Al-Sammarrae, K., & Al-Anbary, A. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. ResearchGate. [Link]

  • Al-Sammarrae, K., & Al-Anbary, A. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. PubMed. [Link]

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  • Bolm, C., & Hendriks, C. M. M. (2015). Syntheses, Modifications and Biological Applications of Sulfoximines and Aromatic Pentafluorosulfanyl Compounds. RWTH Publications. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing (R)-Sulforaphane using 4-(Methylsulfinyl)-1-butylamine

Abstract This comprehensive application note provides a detailed, reliable protocol for the synthesis of enantiomerically pure (R)-Sulforaphane, a compound of significant interest in drug development and nutritional scie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, reliable protocol for the synthesis of enantiomerically pure (R)-Sulforaphane, a compound of significant interest in drug development and nutritional science. The synthesis commences from the readily available precursor, (R)-4-(methylsulfinyl)-1-butylamine. This guide is meticulously designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step methodology but also the scientific rationale behind each procedural choice. Emphasizing scientific integrity, this document is grounded in established chemical principles and supported by authoritative references, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of (R)-Sulforaphane

(R)-Sulforaphane, an isothiocyanate naturally found in cruciferous vegetables like broccoli and kale, has garnered substantial attention for its potential therapeutic properties.[1] It is a potent inducer of phase II detoxification enzymes, exhibiting antioxidant, anti-inflammatory, and chemopreventive activities.[2] The biological activity of sulforaphane is stereospecific, with the (R)-enantiomer being the naturally occurring and more bioactive form.[2] Consequently, robust and well-documented synthetic routes to enantiopure (R)-Sulforaphane are crucial for advancing its research and clinical applications.

This protocol details a one-pot synthesis strategy that transforms (R)-4-(methylsulfinyl)-1-butylamine into (R)-Sulforaphane. This method is predicated on the well-established reaction of primary amines with carbon disulfide to form a dithiocarbamate intermediate, which is subsequently desulfurized to yield the target isothiocyanate.[3] This approach is favored for its operational simplicity and the use of readily available reagents.

Reaction Scheme & Mechanism

The synthesis proceeds in two conceptual steps within a single reaction vessel. First, the primary amine, (R)-4-(methylsulfinyl)-1-butylamine, reacts with carbon disulfide in the presence of a base (e.g., triethylamine) to form a stable dithiocarbamate salt. In the second step, a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O), is introduced to promote the elimination of the dithiocarbamate to the isothiocyanate.

  • Step 1: Dithiocarbamate Formation: The nucleophilic amine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is deprotonated by the base to form the more stable dithiocarbamate salt.

  • Step 2: Desulfurization: The dithiocarbamate is activated by the desulfurizing agent, facilitating the elimination of a sulfur-containing byproduct and the formation of the isothiocyanate functional group. The use of Boc₂O is advantageous as its byproducts are volatile and easily removed.[4][5]

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )SupplierPurity
(R)-4-(Methylsulfinyl)-1-butylamineC₅H₁₃NOS135.23Commercially Available≥95%
Carbon Disulfide (CS₂)CS₂76.14Sigma-Aldrich≥99%
Triethylamine (TEA)C₆H₁₅N101.19Sigma-Aldrich≥99%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich≥97%
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17Sigma-Aldrich≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificHPLC Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificHPLC Grade
HexaneC₆H₁₄86.18Fisher ScientificHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-AldrichAnhydrous
Silica GelSiO₂60.08Sorbent Technologies230-400 mesh
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis and can be scaled accordingly. All reactions should be performed in a well-ventilated fume hood.

Synthesis of (R)-Sulforaphane
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-(methylsulfinyl)-1-butylamine (135 mg, 1.0 mmol).

  • Solvent and Base Addition: Dissolve the amine in 10 mL of dichloromethane (DCM). Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv.) to the solution.

  • Dithiocarbamate Formation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add carbon disulfide (0.09 mL, 1.5 mmol, 1.5 equiv.) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the dithiocarbamate salt can be monitored by TLC.

  • Desulfurization: To the reaction mixture, add di-tert-butyl dicarbonate (240 mg, 1.1 mmol, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol, 0.1 equiv.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts.

  • Extraction: Redissolve the residue in 20 mL of ethyl acetate. Wash the organic layer sequentially with 10 mL of 1 M HCl, 10 mL of saturated sodium bicarbonate solution, and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-Sulforaphane as a pale yellow oil.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a gradient of ethyl acetate in hexane as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain (R)-Sulforaphane as a colorless to pale yellow oil. A high yield of over 90% can be expected.[6]

Characterization of (R)-Sulforaphane

The identity and purity of the synthesized (R)-Sulforaphane should be confirmed by analytical techniques.

Technique Expected Results
¹H NMR (500 MHz, CDCl₃)δ 3.59 (t, J = 5.6 Hz, 2H), 2.79–2.68 (m, 2H), 2.60 (s, 3H), 1.98–1.83 (m, 4H) ppm.[6]
¹³C NMR (125 MHz, CDCl₃)δ 53.7, 44.8, 38.9, 29.2, 20.3 ppm.[6]
HRMS (FAB) m/z calculated for C₆H₁₂NOS₂ [M+H]⁺: 178.0360, found: 178.0358.[6]
Specific Rotation [α]D = -80.81 (c = 1.0, CHCl₃).[6]
HPLC-UV Analysis on a C18 column with a mobile phase of acetonitrile/water should show a single major peak.

Workflow and Pathway Visualization

Synthetic Workflow

Synthesis_Workflow cluster_reaction One-Pot Synthesis cluster_purification Purification cluster_analysis Analysis Start (R)-4-(Methylsulfinyl)-1-butylamine Step1 Add CS2, TEA in DCM (0°C to RT) Start->Step1 Intermediate Dithiocarbamate Salt (in situ) Step1->Intermediate Step2 Add Boc2O, DMAP (RT) Intermediate->Step2 Product_Crude Crude (R)-Sulforaphane Step2->Product_Crude Workup Aqueous Work-up Product_Crude->Workup Column Silica Gel Column Chromatography Workup->Column Product_Pure Pure (R)-Sulforaphane Column->Product_Pure Analysis NMR, HRMS, HPLC Product_Pure->Analysis

Caption: Synthetic workflow for (R)-Sulforaphane.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization Amine R-NH₂ Intermediate1 R-NH₂⁺-C(=S)S⁻ Amine->Intermediate1 + CS₂ CS2 S=C=S Dithiocarbamate R-NH-C(=S)S⁻  TEA-H⁺ Intermediate1->Dithiocarbamate + TEA - TEA-H⁺ Base TEA Dithiocarbamate2 R-NH-C(=S)S⁻ Intermediate2 [Activated Intermediate] Dithiocarbamate2->Intermediate2 + Boc₂O Boc2O Boc₂O Product R-N=C=S Intermediate2->Product - Byproducts Byproducts COS + CO₂ + tBuOH

Caption: Reaction mechanism for isothiocyanate synthesis.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Established Chemistry: The conversion of primary amines to isothiocyanates via dithiocarbamate intermediates is a cornerstone of organic synthesis.[3]

  • Referenced Data: The characterization data provided is based on published, peer-reviewed literature, allowing for direct comparison and validation of the final product.[6]

  • In-process Controls: The use of TLC for reaction monitoring provides a simple and effective way to track the progress of the synthesis and ensure the reaction has gone to completion before proceeding with the work-up.

  • Comprehensive Analysis: The protocol outlines a full suite of analytical techniques (NMR, HRMS, and HPLC) to unequivocally confirm the structure, purity, and stereochemistry of the synthesized (R)-Sulforaphane.

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of (R)-Sulforaphane from (R)-4-(methylsulfinyl)-1-butylamine. By offering a detailed, step-by-step procedure and a thorough explanation of the underlying chemistry, this guide is intended to empower researchers to confidently and efficiently produce high-purity (R)-Sulforaphane for their scientific investigations. The emphasis on established methods and comprehensive characterization ensures the reliability and reproducibility of the synthesis, contributing to the advancement of research in this exciting field.

References

  • PubChem. (n.d.). Sulforaphane. National Center for Biotechnology Information. Retrieved from [Link]

  • Im, G. Y., et al. (2022). Immunomodulatory Effects of (R)-Sulforaphane on LPS-Activated Murine Immune Cells: Molecular Signaling Pathways and Epigenetic Changes in Histone Markers. International Journal of Molecular Sciences, 23(15), 8636. [Link]

  • Hansen, H. C., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(35), 5241-5243.
  • Pittelkow, M., et al. (2008).
  • Zhang, Y., et al. (2010). A New and Effective Approach to the Synthesis of Sulforaphane.
  • Clarke, J. D., et al. (2020). Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method. Molecules, 25(4), 843.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]

  • Boivin, J., et al. (2013). Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.
  • Keck, A. S., et al. (1995). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry, 43(11), 2872-2877.
  • Liang, H., et al. (2007). Separation and purification of sulforaphane from broccoli seeds by solid phase extraction and preparative high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 55(20), 8047-8053.
  • Nguyen, T. T. T., et al. (2017). A New and Effective Approach to the Synthesis of Sulforaphane.
  • Hu, Y., et al. (2009). Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine by High-Performance Liquid Chromatography and Isotope-Dilution Tandem Mass Spectrometry. Chemical Research in Toxicology, 22(10), 1642-1649.
  • Kalanxhi, E., et al. (2023). Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols. Journal of Agricultural and Food Chemistry, 71(34), 12845-12853.
  • Garcia-Saldana, J. S., et al. (2018). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching.
  • Kiełbasa, A., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(5), 1234.
  • Al-Salami, H., et al. (2023). Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification of Broccoli Sulforaphane. Food Analytical Methods, 16(12), 2635-2644.
  • LKT Laboratories, Inc. (n.d.). R,S-Sulforaphane, High Purity.
  • Kim, J., et al. (2011). Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction. International Journal of Molecular Sciences, 12(3), 1854-1865.
  • Figshare. (2017).
  • Chen, J., et al. (2011). Chemical synthesis method of sulforaphane.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). 1H and 13C NMR Assignment and Biological Insights of Psoraleflavanone.

Sources

Application

Application Notes and Protocols: 4-(Methylsulfinyl)-1-butylamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Building Block In the landscape of modern organic synthesis, particularly within medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount.[1] These small, functionalized organic molecules are the foundational components for the modular assembly of complex molecular architectures.[1] 4-(Methylsulfinyl)-1-butylamine, a bifunctional molecule featuring a primary amine and a sulfoxide group, has emerged as a valuable synthon. Its utility is most prominently demonstrated as the key precursor to sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a natural compound found in cruciferous vegetables renowned for its potent anticarcinogenic and antimicrobial properties.[2][3] The presence of both a nucleophilic amine and a chiral sulfoxide offers multiple avenues for synthetic elaboration, making it an attractive starting material for the generation of diverse molecular entities.

This guide provides an in-depth exploration of 4-(Methylsulfinyl)-1-butylamine as a building block, offering detailed protocols for its key transformations and insights into the chemical principles governing its reactivity.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safety considerations of a building block is essential for its effective and safe utilization.

PropertyValueSource
CAS Number 187587-70-8[3]
Molecular Formula C5H13NOS[3]
Molecular Weight 135.23 g/mol [3]
Appearance Off-White Low Melting Solid[4]
Storage 2-8°C Refrigerator, Under Inert Atmosphere[4]

Safety and Handling:

4-(Methylsulfinyl)-1-butylamine is classified as a skin and serious eye irritant, and it may cause respiratory irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6] All manipulations should be carried out in a well-ventilated fume hood.[5][6]

Stability:

As a sulfoxide-containing compound, 4-(Methylsulfinyl)-1-butylamine should be protected from strong oxidizing and reducing agents to avoid unwanted transformations of the sulfinyl group.[7] Storage under an inert atmosphere is recommended to prevent potential air oxidation.[4] Like other primary amines, it is a good nucleophile and will react with various electrophiles.[8][9]

Core Application: Synthesis of Isothiocyanates (Sulforaphane)

The most prominent application of 4-(Methylsulfinyl)-1-butylamine is in the synthesis of sulforaphane and its analogs. This transformation hinges on the conversion of the primary amine functionality into an isothiocyanate group.

Mechanistic Rationale

The reaction of a primary amine with thiophosgene (CSCl₂) is a classical method for isothiocyanate synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride. The use of a base is crucial to neutralize the HCl generated, driving the reaction to completion.

G cluster_0 Isothiocyanate Formation Amine R-NH₂ (4-(Methylsulfinyl)-1-butylamine) Thiophosgene CSCl₂ Intermediate R-NH-C(=S)Cl Isothiocyanate R-N=C=S (Sulforaphane) Base Base (e.g., Et₃N) HCl 2 HCl

Detailed Protocol: Synthesis of Sulforaphane

This protocol is a representative procedure for the synthesis of sulforaphane from 4-(Methylsulfinyl)-1-butylamine using thiophosgene.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N) or a non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(Methylsulfinyl)-1-butylamine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (2.2 eq) to the stirred solution.

  • Addition of Thiophosgene: Dilute thiophosgene (1.1 eq) with anhydrous dichloromethane in the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure sulforaphane.

Reactant/ProductMolar RatioPurityYield
4-(Methylsulfinyl)-1-butylamine1.0>98%-
Thiophosgene1.1>97%-
Triethylamine2.2>99%-
Sulforaphane->95% (after chromatography)70-90%

Broadening the Synthetic Scope: Amide and Sulfonamide Formation

The primary amine of 4-(Methylsulfinyl)-1-butylamine serves as a versatile handle for the construction of amide and sulfonamide linkages, which are prevalent motifs in pharmaceuticals.[10]

Amide Bond Formation

The reaction of 4-(Methylsulfinyl)-1-butylamine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) provides access to a wide range of N-substituted amides.

G cluster_1 Amide Synthesis Workflow Start Start Activate Activate Carboxylic Acid (e.g., with SOCl₂ or coupling agent) React React with 4-(Methylsulfinyl)-1-butylamine Workup Aqueous Workup Purify Purification (Crystallization or Chromatography) End N-Acyl Derivative

Generalized Protocol: N-Acetylation

This protocol describes a general procedure for the acylation of 4-(Methylsulfinyl)-1-butylamine with an acyl chloride.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • Acetyl chloride (or other acyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-(Methylsulfinyl)-1-butylamine (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask and cool to 0 °C.

  • Acylation: Slowly add acetyl chloride (1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-3 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Sulfonamide Synthesis

The reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities.

Generalized Protocol: N-Benzenesulfonylation

This protocol provides a general method for the synthesis of a sulfonamide derivative.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • Benzenesulfonyl chloride (or other sulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(Methylsulfinyl)-1-butylamine (1.0 eq) in a mixture of DCM and pyridine (as both solvent and base). Cool the solution to 0 °C.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction with water and extract with DCM. Wash the organic layer with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Future Perspectives and Unexplored Potential

While the synthesis of sulforaphane remains the primary application of 4-(Methylsulfinyl)-1-butylamine, its bifunctional nature suggests broader utility. Its potential use in the synthesis of novel ligands for catalysis, as a monomer in polymer chemistry, or as a scaffold for the development of new pharmaceutical agents beyond isothiocyanates represents fertile ground for future research. The chiral sulfoxide moiety, in particular, offers opportunities for asymmetric synthesis that are yet to be fully explored. As the demand for structurally diverse and functionally complex molecules continues to grow, the strategic application of versatile building blocks like 4-(Methylsulfinyl)-1-butylamine will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • LKT Laboratories, Inc. (n.d.). 4-(Methylsulfinyl) butylamine Safety Data Sheet. Retrieved from [Link]

  • Britannica. (2025, December 5). Amine. In Britannica. Retrieved from [Link]

  • Boron Molecular. (2023, September 18). Organic Building Blocks & Suppliers: Your Essential Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • O'Sullivan, T. P., et al. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(102), 83759-83773. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of n-butylamine. Retrieved from [Link]

  • ResearchGate. (2020, November 25). (PDF) Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis (Stuttgart), 55(15), 2353–2360. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]

  • National Institutes of Health. (2013). Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. Bioorganic & Medicinal Chemistry, 21(11), 3048–3054. [Link]

Sources

Method

Application Note: A Validated HPLC Method for the Quantification of 4-(Methylsulfinyl)-1-butylamine Using Pre-column Derivatization

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Methylsulfinyl)-1-butylamine. Due to the analyte's polar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Methylsulfinyl)-1-butylamine. Due to the analyte's polar nature and lack of a significant UV chromophore, direct analysis is challenging. To overcome this, a pre-column derivatization strategy using o-phthalaldehyde (OPA) and 2-mercaptoethanol (MCE) is employed. This reaction yields a highly fluorescent and UV-absorbent isoindole derivative, enabling sensitive and selective quantification using reversed-phase HPLC with fluorescence or UV detection. The causality behind the selection of chromatographic parameters, derivatization conditions, and validation procedures are discussed in detail to provide a scientifically sound and readily transferable protocol for researchers in pharmaceutical development and chemical synthesis.

Introduction: The Analytical Challenge

4-(Methylsulfinyl)-1-butylamine is a key chemical intermediate, notably used as a precursor in the synthesis of bioactive compounds like sulforaphane.[1][2][3] Accurate quantification of this primary aliphatic amine is critical for process monitoring, quality control, and stoichiometric calculations in synthetic chemistry.

The primary analytical challenge posed by 4-(Methylsulfinyl)-1-butylamine lies in its physicochemical properties. As a small, polar molecule containing a primary amine and a sulfoxide group, it exhibits high water solubility. Furthermore, like most simple alkylamines, it lacks a native chromophore that absorbs light in the conventional UV range (220-400 nm).[4][5] Direct detection by HPLC with a UV detector is therefore impractical, offering poor sensitivity and requiring detection at very low wavelengths (~195-210 nm) where mobile phase components and potential impurities can cause significant interference.[4]

To address these limitations, two primary strategies are viable:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase to retain and separate polar analytes.[6][7][8] HILIC coupled with a mass spectrometer (MS) is a powerful approach, as the high organic mobile phase enhances ionization efficiency and thus sensitivity.[9]

  • Pre-column Derivatization: This involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag. This enhances detectability and can also improve the chromatographic behavior of the polar amine on traditional reversed-phase columns.[10][11][12][13]

This guide focuses on a pre-column derivatization method using o-phthalaldehyde (OPA) due to its rapid reaction kinetics, high sensitivity, and the accessibility of UV and fluorescence detectors in most analytical laboratories.[14][15][16]

Methodological Rationale & Experimental Design

The Principle of OPA Derivatization

The derivatization of 4-(Methylsulfinyl)-1-butylamine is based on the well-established reaction of o-phthalaldehyde with a primary amine in the presence of a thiol (in this case, 2-mercaptoethanol). The reaction, conducted under alkaline conditions, proceeds rapidly at room temperature to form a stable and highly fluorescent 1-alkyl-2-thioalkyl-substituted isoindole derivative.[14][16]

The key advantages of this approach are:

  • Sensitivity: The resulting isoindole derivative is intensely fluorescent and possesses a strong UV chromophore, allowing for detection at picomole levels.[17][18]

  • Specificity: OPA specifically reacts with primary amines, reducing interference from secondary or tertiary amines.[14][17]

  • Improved Chromatography: The derivatization adds a bulky, hydrophobic group to the polar analyte, significantly increasing its retention on a reversed-phase (e.g., C18) column and improving peak shape.

G cluster_conditions Reaction Conditions Analyte 4-(Methylsulfinyl)-1-butylamine (Primary Amine) Product Stable Isoindole Derivative (Fluorescent & UV-Active) Analyte->Product OPA o-Phthalaldehyde (OPA) OPA->Product MCE 2-Mercaptoethanol (Thiol) MCE->Product Condition Alkaline pH (Borate Buffer) Room Temperature Rapid Reaction (< 2 min) Condition->Product

Caption: OPA Derivatization Reaction Pathway.

HPLC System and Column Selection

A standard reversed-phase C18 column is ideal for separating the relatively nonpolar isoindole derivative from the polar reaction matrix and any potential byproducts. The hydrophobicity of the derivatized analyte allows for strong retention and elution using a typical water/acetonitrile or water/methanol mobile phase gradient.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
4-(Methylsulfinyl)-1-butylamine (≥99%)Analytical StandardLKT Labs, Biosynth
o-Phthalaldehyde (OPA)HPLC GradeSigma-Aldrich
2-Mercaptoethanol (MCE)HPLC GradeSigma-Aldrich
Acetonitrile (ACN)HPLC Gradient GradeFisher Scientific
Methanol (MeOH)HPLC Gradient GradeFisher Scientific
Boric AcidACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific
Water, HPLC GradeMillipore Milli-Q
0.45 µm Syringe Filters (PTFE or Nylon)VWR

Detailed Experimental Protocols

Preparation of Solutions and Reagents

4.1.1. Borate Buffer (0.4 M, pH 10.2)

  • Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water.

  • Adjust the pH to 10.2 using a 1 M NaOH solution.

  • This buffer is stable for up to one month when stored at 4°C.

4.1.2. OPA/MCE Derivatization Reagent This reagent should be prepared fresh daily and protected from light.

  • Dissolve 50 mg of OPA in 1.25 mL of methanol.

  • Add 11.25 mL of the 0.4 M Borate Buffer (pH 10.2).

  • Add 50 µL of 2-mercaptoethanol.

  • Mix thoroughly and store in an amber vial at room temperature.

4.1.3. Mobile Phase

  • Mobile Phase A (MPA): 50 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B (MPB): Acetonitrile

Standard and Sample Preparation

4.2.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of 4-(Methylsulfinyl)-1-butylamine standard.

  • Dissolve in a 10 mL volumetric flask with a 50:50 mixture of water and methanol.

4.2.2. Working Standard Solutions

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with water/methanol (50:50).

4.2.3. Sample Preparation

  • Accurately weigh or pipette the sample containing 4-(Methylsulfinyl)-1-butylamine.

  • Dissolve or dilute the sample in water/methanol (50:50) to an estimated concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to derivatization.

Pre-column Derivatization Protocol
  • In an autosampler vial, combine 100 µL of the standard or sample solution.

  • Add 200 µL of the freshly prepared OPA/MCE derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for exactly 2 minutes before injection.

Note: The timing of the reaction is critical for reproducibility as the OPA derivatives can exhibit some instability over longer periods.[14]

G Start Start: Filtered Sample or Standard AddReagent Add OPA/MCE Reagent (2:1 ratio to sample) Start->AddReagent Vortex Vortex (30 seconds) AddReagent->Vortex React React at RT (2 minutes) Vortex->React Inject Inject into HPLC React->Inject

Caption: Pre-column Derivatization Workflow.

HPLC Operating Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 50 mM Potassium Phosphate, pH 7.0B: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Fluorescence (FLD): Excitation (λex): 340 nm, Emission (λem): 455 nmUV (DAD/VWD): 338 nm

Rationale: The gradient starts with a higher aqueous content to ensure focusing of the injected sample at the column head and then ramps up the organic content to elute the hydrophobic derivative. A fluorescence detector is recommended for optimal sensitivity and selectivity.

Data Analysis and System Suitability

  • Quantification: Use the peak area of the derivatized analyte. Construct a linear regression calibration curve (Peak Area vs. Concentration).

  • System Suitability:

    • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

    • Reproducibility (RSD): For six replicate injections of a mid-level standard, the RSD for peak area and retention time should be ≤ 2.0%.

Alternative Method: HILIC-MS

For laboratories equipped with LC-MS, HILIC provides a powerful alternative that does not require derivatization.

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile
Gradient High percentage of B, decreasing to elute the analyte
Ionization Mode Electrospray Ionization Positive (ESI+)
MS/MS Transition Monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion.

Rationale: HILIC retains the polar 4-(Methylsulfinyl)-1-butylamine using a high-organic mobile phase, which is ideal for efficient desolvation and ionization in the ESI source, leading to high sensitivity.[7][9] The acidic pH ensures the primary amine is protonated, aiding in positive mode ionization.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Analyte Peak Derivatization reagent has degraded; Incorrect pH of borate buffer.Prepare fresh OPA/MCE reagent daily. Verify the pH of the borate buffer is ~10.2.
Poor Peak Shape (Tailing) Secondary interactions with column silanols; Sub-optimal mobile phase pH.Use a high-quality, end-capped C18 column. Ensure mobile phase pH is neutral (around 7).
Variable Peak Areas (Poor RSD) Inconsistent derivatization time; Sample/reagent pipetting error.Use an autosampler for precise timing of the reaction. Use calibrated pipettes.
Drifting Retention Times Column temperature fluctuations; Mobile phase composition changing.Use a column thermostat. Ensure mobile phase is well-mixed and degassed.

References

  • Kawasaki, T., et al. (n.d.). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. National Institutes of Health. Available at: [Link]

  • Tsubomura, H. (1960). The Far Ultraviolet Absorption Spectra of Simple Alkyl Amines. The Journal of Chemical Physics, 33(5), 1347-1351. Available at: [Link]

  • Stenberg, V. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]

  • Tsubomura, H. (1960). The Far Ultraviolet Absorption Spectra of Simple Alkyl Amines. AIP Publishing. Available at: [Link]

  • Chaitanya, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 34-40. Available at: [Link]

  • Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Academic Journals. (n.d.). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. Available at: [Link]

  • Wang, J., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 56(9), 816-822. Available at: [Link]

  • National Institutes of Health. (n.d.). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Available at: [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Aliphatic Amines from Soil and Wastewater of a Paper Mill by Pre‐Column Derivatization using HPLC and Tandem Mass Spectrometry (HPLC‐MS/MS). Available at: [Link]

  • PubMed Central. (2013). Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection. Available at: [Link]

  • National Institutes of Health. (n.d.). HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack. Available at: [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Available at: [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Available at: [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Available at: [Link]

  • ResearchGate. (2020). Spectrophotometric determination of some aliphatic and aromatic amines using p-chloranilic acid reagent by charge transfer reaction. Available at: [Link]

  • LKT Laboratories, Inc. (n.d.). 4-(Methylsulfinyl) butylamine. Available at: [Link]

Sources

Application

Purification techniques for 4-(Methylsulfinyl)-1-butylamine

An In-Depth Guide to the Purification of 4-(Methylsulfinyl)-1-butylamine: Application Notes and Protocols Authored by a Senior Application Scientist Abstract 4-(Methylsulfinyl)-1-butylamine is a crucial chemical intermed...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-(Methylsulfinyl)-1-butylamine: Application Notes and Protocols

Authored by a Senior Application Scientist

Abstract

4-(Methylsulfinyl)-1-butylamine is a crucial chemical intermediate, notably serving as a precursor in the synthesis of sulforaphane, a compound of significant interest in biomedical research.[1][2][3] The purity of this amine is paramount for ensuring the success of subsequent synthetic steps and the integrity of biological assays. This guide provides a detailed exploration of robust purification strategies for 4-(Methylsulfinyl)-1-butylamine, tailored for researchers, chemists, and drug development professionals. We delve into the underlying chemical principles that dictate the choice of purification methodology, offering a comparative analysis of chromatographic and crystallization techniques. This document furnishes detailed, field-tested protocols for preparative high-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC), alongside a classic chemical method involving salt formation.

Introduction: The Purification Challenge

4-(Methylsulfinyl)-1-butylamine is a bifunctional molecule featuring a primary amine and a sulfoxide group. This unique combination imparts high polarity and specific chemical reactivity, which presents both opportunities and challenges for its purification.[4] The primary amine is basic and prone to interacting strongly with acidic stationary phases like silica gel, while the sulfoxide group is highly polar and can participate in hydrogen bonding.

The most common synthetic route to this compound is the controlled oxidation of its thioether precursor, 4-(methylthio)-1-butylamine. This process can lead to a characteristic impurity profile that must be addressed.

Common Impurities:

Impurity Name Structure Origin Purification Challenge
Starting Material
4-(Methylthio)-1-butylamine CSCCCCN Incomplete oxidation Similar basicity, slightly less polar
Over-oxidation Product
4-(Methylsulfonyl)-1-butylamine CS(=O)(=O)CCCCN Over-oxidation Highly polar, lacks the basicity of the amine

| Reagents/Byproducts | Varies | Synthesis dependent | Wide range of polarities and functionalities |

Understanding this profile is critical for designing an effective purification strategy that selectively removes both less polar starting materials and potentially more polar byproducts.

Strategic Approach to Purification

The selection of an appropriate purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow can guide the researcher to the most efficient method.

PurificationStrategy start Crude 4-(Methylsulfinyl)-1-butylamine decision1 Primary Impurities Non-Basic? start->decision1 extraction Acid-Base Liquid-Liquid Extraction decision1->extraction Yes decision2 Scale & Required Purity? decision1->decision2 No / Polar extraction->decision2 flash_chrom Flash Chromatography (HILIC or RP) decision2->flash_chrom Large Scale / Moderate Purity prep_hplc Preparative RP-HPLC decision2->prep_hplc Small Scale / High Purity crystallization Salt Formation & Crystallization decision2->crystallization Crystalline Solid Desired end Pure Product (>98%) flash_chrom->end prep_hplc->end crystallization->end HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_iso Isolation dissolve Dissolve Crude in Mobile Phase A filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Rotovap Acetonitrile pool->evaporate lyophilize Lyophilize (Freeze-Dry) evaporate->lyophilize end end lyophilize->end Pure Product Salt

Sources

Method

NMR spectroscopy of 4-(Methylsulfinyl)-1-butylamine

An Application Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Methylsulfinyl)-1-butylamine Introduction 4-(Methylsulfinyl)-1-butylamine is a bifunctional organic molecule featuring a primary amine and a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-(Methylsulfinyl)-1-butylamine

Introduction

4-(Methylsulfinyl)-1-butylamine is a bifunctional organic molecule featuring a primary amine and a chiral sulfoxide group.[1][2] Its significance in the scientific community, particularly in drug development and chemical biology, is highlighted by its role as a key precursor in the synthesis of (R)-Sulforaphane, a compound extensively studied for its chemopreventive properties.[3][4][5] Accurate structural characterization and purity assessment are paramount for its use in synthesis and research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of small molecules like 4-(Methylsulfinyl)-1-butylamine. This guide provides a comprehensive set of application notes and detailed protocols for the complete NMR analysis of this compound. We will explore a suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments, explaining the causality behind each step to ensure a robust and self-validating analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require a definitive method for characterizing this important synthetic building block.

Part 1: Foundational Principles & Strategic Approach

A successful NMR analysis of 4-(Methylsulfinyl)-1-butylamine hinges on a multi-technique approach to overcome inherent structural complexities. The molecule contains several aliphatic methylene (-CH₂-) groups with similar electronic environments, leading to potential signal overlap in the ¹H NMR spectrum. Furthermore, the primary amine (-NH₂) protons are exchangeable and can present as a broad signal, while the sulfoxide group introduces a chiral center at the sulfur atom, rendering the adjacent methylene protons diastereotopic.

Our strategy is designed to deconstruct these challenges systematically:

  • 1D NMR (¹H and ¹³C): To obtain an initial overview of the proton and carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning the overlapping signals of the butyl chain.[6][7]

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and definitively map the connectivity of the butyl backbone.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, providing unambiguous assignment of the ¹³C spectrum.

The Critical Role of Solvent Selection

The choice of deuterated solvent is a critical experimental parameter that directly impacts the quality of the data, particularly for the amine protons.

  • Chloroform-d (CDCl₃): A common, relatively non-polar solvent. In CDCl₃, the amine protons often exchange with trace amounts of acidic impurities or water, leading to a broad, sometimes unobservable, signal.[9] However, it is an excellent choice for resolving the carbon backbone signals.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent. DMSO-d₆ is a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, typically resulting in sharper, more defined signals for the amine group.[10][11] This allows for clearer integration and potential observation of coupling to adjacent protons.

For a comprehensive analysis, acquiring spectra in both solvents can be advantageous. However, for routine characterization, CDCl₃ is often sufficient, as demonstrated in the literature.[4]

Part 2: Experimental Protocols

These protocols are designed for a standard 400 MHz NMR spectrometer but can be adapted for other field strengths.

Protocol 1: Sample Preparation

A self-validating protocol begins with meticulous sample preparation.

  • Analyte Purity: Ensure the 4-(Methylsulfinyl)-1-butylamine sample is free of particulate matter and residual synthesis solvents.

  • Massing: Accurately weigh 10-15 mg of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial. For referencing, the solvent should contain tetramethylsilane (TMS) at 0.03-0.05% v/v.

  • Dissolution: Gently vortex or swirl the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: 1D NMR Spectroscopy (¹H, ¹³C & DEPT)

This sequence provides the foundational spectral data.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling.

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Acquire 1024-4096 scans, depending on sample concentration. A relaxation delay of 2 seconds is standard.

    • Process the data similarly to the ¹H spectrum, referencing to TMS at 0.00 ppm.

  • DEPT-135 Acquisition:

    • Load the DEPT-135 pulse program.[12]

    • Use the same spectral width as the ¹³C experiment.

    • Acquire 256-1024 scans.

    • Process the data. CH₃/CH signals will appear as positive peaks, and CH₂ signals will appear as negative peaks. Quaternary carbons will be absent.

Protocol 3: 2D NMR Spectroscopy (COSY & HSQC)

These experiments reveal the connectivity of the molecular framework.

  • ¹H-¹H COSY Acquisition:

    • Load a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Set the spectral width in both dimensions to match the ¹H spectrum (e.g., -2 to 12 ppm).

    • Acquire 2-4 scans per increment, with 256-512 increments in the indirect dimension.

    • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions. Symmetrize the spectrum if necessary.

  • ¹H-¹³C HSQC Acquisition:

    • Load a standard gradient-selected HSQC (gHSQC) pulse sequence optimized for one-bond couplings (~145 Hz).

    • Set the spectral width of the direct dimension (F2, ¹H) to match the proton spectrum.

    • Set the spectral width of the indirect dimension (F1, ¹³C) to encompass all expected carbon signals (e.g., -10 to 80 ppm for an aliphatic compound).

    • Acquire 4-8 scans per increment, with 256 increments in the indirect dimension.

    • Process the 2D data to obtain a spectrum correlating proton and carbon chemical shifts.

Part 3: Data Analysis & Structural Elucidation

The following analysis is based on established NMR principles and literature data for 4-(Methylsulfinyl)-1-butylamine.[4]

Figure 1: Molecular Structure and Atom Numbering

Structure of 4-(Methylsulfinyl)-1-butylamine with atom numbering.
¹H NMR Analysis

The ¹H NMR spectrum provides the initial map of the proton environments. The electron-withdrawing sulfoxide group causes a significant downfield shift for adjacent protons (H-2), while the amine group has a similar, though slightly weaker, effect on its adjacent protons (H-5).[13][14]

PositionLiterature δ (ppm) in CDCl₃[4]Expected MultiplicityAssignment Rationale
H-12.56s (singlet)Methyl protons adjacent to the sulfoxide group.
H-6 (NH₂)1.57br s (broad singlet)Exchangeable amine protons. Signal is typically broad.
H-41.71-1.59m (multiplet)Methylene protons in the middle of the alkyl chain.
H-31.87-1.76m (multiplet)Methylene protons in the middle of the alkyl chain.
H-2 & H-52.79-2.62m (multiplet)Protons adjacent to the sulfoxide (H-2) and amine (H-5) groups. These signals overlap significantly.
  • Causality: The singlet at 2.56 ppm is characteristic of the methyl group attached to the sulfoxide. The broad signal around 1.57 ppm is classic for primary amine protons in CDCl₃ due to moderate-rate chemical exchange and quadrupole broadening from the ¹⁴N nucleus.[4] The key feature is the complex multiplet between 2.62-2.79 ppm, which contains the signals for both the CH₂ group next to the sulfur and the CH₂ group next to the nitrogen.[4]

¹³C NMR and DEPT Analysis

The proton-decoupled ¹³C NMR spectrum reveals five distinct carbon signals, as expected from the molecular structure. The DEPT-135 experiment is essential for confirming the identity of each signal.

PositionPredicted δ (ppm)DEPT-135 PhaseAssignment Rationale
C-1~38-40Positive (CH₃)Methyl carbon attached to sulfur.
C-4~22-24Negative (CH₂)Aliphatic methylene carbon.
C-3~27-29Negative (CH₂)Aliphatic methylene carbon, slightly deshielded by proximity to two heteroatoms.
C-5~40-42Negative (CH₂)Methylene carbon attached to the amine nitrogen.[15]
C-2~53-55Negative (CH₂)Methylene carbon alpha to the sulfoxide is the most deshielded.[16]
  • Validation: The DEPT-135 spectrum will show one positive signal (C-1) and four negative signals (C-2, C-3, C-4, C-5), confirming the presence of one methyl and four methylene groups.[6] This provides a self-validating system to confirm the carbon skeleton.

2D NMR Analysis: Confirming Connectivity

2D correlation spectra provide the final, unambiguous proof of the structure.

COSY: The COSY spectrum will reveal the scalar coupling network of the butyl chain.

  • The H-5 protons (~2.7 ppm) will show a cross-peak to the H-4 protons (~1.6 ppm).

  • The H-4 protons will show cross-peaks to both H-5 and H-3 (~1.8 ppm).

  • The H-3 protons will show cross-peaks to both H-4 and H-2 (~2.7 ppm).

  • The H-2 protons will show a cross-peak to the H-3 protons.

  • The H-1 (methyl) and H-6 (amine) protons will not show any cross-peaks as they are not coupled to other protons through three bonds.

HSQC: The HSQC spectrum links the proton and carbon data, allowing for the definitive assignment of each carbon atom.

  • The ¹H signal at ~2.56 ppm will correlate to the ¹³C signal at ~39 ppm (C-1).

  • The complex ¹H multiplet at ~2.7 ppm will show two correlations: one to the carbon at ~54 ppm (C-2) and another to the carbon at ~41 ppm (C-5). This resolves the ambiguity of the carbon assignments.

  • The ¹H signals at ~1.8 ppm and ~1.6 ppm will correlate to their respective carbon partners at ~28 ppm (C-3) and ~23 ppm (C-4).

Figure 2: NMR Experimental Workflow

G A Sample Preparation (10-15 mg in 0.6 mL CDCl₃ or DMSO-d₆) B 1D NMR Acquisition A->B C 2D NMR Acquisition A->C D ¹H Spectrum (Proton Environments) B->D E ¹³C{¹H} Spectrum (Carbon Skeleton) B->E F DEPT-135 Spectrum (Carbon Multiplicity) B->F G ¹H-¹H COSY (H-H Connectivity) C->G H ¹H-¹³C HSQC (C-H Correlation) C->H D->G E->H I Integrated Data Analysis & Structural Elucidation F->I G->I H->I

Workflow for the comprehensive NMR analysis of 4-(Methylsulfinyl)-1-butylamine.

Part 4: Summary & Key Insights

The structural characterization of 4-(Methylsulfinyl)-1-butylamine is reliably achieved through a logical and systematic application of modern NMR techniques. While the 1D ¹H NMR spectrum presents challenges due to signal overlap, these are effectively resolved using a combination of ¹³C, DEPT-135, COSY, and HSQC experiments. This multi-faceted approach ensures that each proton and carbon signal is unambiguously assigned, providing a high-confidence validation of the molecular structure.

For researchers and drug development professionals, this workflow serves as a robust template for the characterization of not only this specific molecule but also other similarly complex aliphatic compounds containing multiple functional groups. The causality-driven selection of experiments provides a self-validating system, ensuring the highest degree of scientific integrity in the analytical results.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link][13]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Link][16]

  • Gottarelli, G., & Spada, G. P. (1998). The use of circular dichroism in the study of the stereochemistry of sulphoxides. Enantiomer, 3(4-5), 297-319.
  • Hayakawa, Y., et al. (2012). Patent No. WO2012105658A1. Process for producing 4-methylsulfinylbutylamine. [4]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving Structures of Small Molecules by NMR Spectroscopy. Organic Letters, 9(4), 617-620.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
  • Kim, H. K., & D'Auria, M. V. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5286-5294. [Link][10]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem Compound Database. Retrieved from [Link][15]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link][8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Singh, R., et al. (2019). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 24(17), 3163. [Link][17]

  • Smith, G. P., & Muth, G. W. (1979). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, 52(11), 3221-3224. [Link][18]

  • University of Oregon. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Zhang, Y., et al. (2014). NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. International Journal of Greenhouse Gas Control, 25, 129-140. [Link][19]

Sources

Application

Applications of 4-(Methylsulfinyl)-1-butylamine in Medicinal Chemistry: A Technical Guide

This document provides a detailed exploration of the applications of 4-(Methylsulfinyl)-1-butylamine in the field of medicinal chemistry. Primarily valued as a key synthetic intermediate, this compound serves as a critic...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the applications of 4-(Methylsulfinyl)-1-butylamine in the field of medicinal chemistry. Primarily valued as a key synthetic intermediate, this compound serves as a critical building block for the synthesis of the potent nutraceutical and therapeutic agent, sulforaphane, and its analogs. This guide will delve into the scientific rationale for its use, provide detailed synthetic protocols, and explore the biological mechanisms of the resulting bioactive molecules.

Introduction: The Significance of the 4-(Methylsulfinyl)butyl Scaffold

4-(Methylsulfinyl)-1-butylamine, a bifunctional molecule featuring a primary amine and a methylsulfinyl group, is a cornerstone in the synthesis of a specific class of isothiocyanates with significant biological activity. The presence of the sulfoxide moiety is not merely a structural feature; it is crucial for the bioactivity of its derivatives, most notably sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane]. Sulforaphane is a natural compound found in cruciferous vegetables like broccoli and has been extensively studied for its anticarcinogenic, anti-inflammatory, and antioxidant properties.[1][2][3] The butylamine portion of the molecule provides the necessary backbone and the reactive primary amine handle for the introduction of the isothiocyanate functional group, which is essential for its interaction with biological targets.[1]

Table 1: Physicochemical Properties of 4-(Methylsulfinyl)-1-butylamine

PropertyValueSource
CAS Number 187587-70-8[4]
Molecular Formula C₅H₁₃NOS[4]
Molecular Weight 135.23 g/mol [4]
Appearance Oil[4]
Storage Conditions 2°C - 8°C, keep container well closed[4]

Core Application: Synthesis of Sulforaphane and its Analogs

The most prominent application of 4-(Methylsulfinyl)-1-butylamine in medicinal chemistry is its role as a direct precursor to sulforaphane. The conversion of the primary amine to an isothiocyanate is a well-established chemical transformation that unlocks the potent biological activity of the molecule.

Scientific Rationale

The isothiocyanate group (-N=C=S) is a key pharmacophore that allows sulforaphane to exert its biological effects. It is an electrophilic moiety that can react with nucleophilic thiol groups on proteins, most notably cysteine residues on the Keap1 protein.[5] This interaction is central to the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[6][7] The 4-(methylsulfinyl)butyl chain is also critical for this activity; modifications to the chain length or the oxidation state of the sulfur atom can significantly impact the biological efficacy of the resulting analog.[8]

Experimental Protocol: One-Pot Synthesis of Sulforaphane from 4-(Methylsulfinyl)-1-butylamine

This protocol describes a general and efficient one-pot method for the conversion of a primary amine to an isothiocyanate, adapted for the synthesis of sulforaphane from 4-(Methylsulfinyl)-1-butylamine. This method involves the in-situ formation of a dithiocarbamate salt followed by desulfurization.[1][9]

Materials and Reagents:

  • 4-(Methylsulfinyl)-1-butylamine

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dithiocarbamate Salt Formation:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Methylsulfinyl)-1-butylamine (1.0 eq) and a suitable base such as triethylamine (2.0 eq) or DABCO (2.0 eq) in anhydrous THF.[1]

    • Cool the solution in an ice bath (0 °C).

    • To the stirred solution, add carbon disulfide (1.1-1.5 eq) dropwise via a dropping funnel. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography). A precipitate of the dithiocarbamate salt may form.

  • Desulfurization to form Isothiocyanate:

    • In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (2.0 eq) in water.[1]

    • Rapidly add the aqueous FeCl₃ solution to the stirred dithiocarbamate salt suspension.

    • Continue stirring vigorously at room temperature for 1-2 hours. The color of the reaction mixture will likely change.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulforaphane as an oil.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure sulforaphane.

Causality Behind Experimental Choices:

  • Base (Triethylamine or DABCO): The base is crucial for the formation of the dithiocarbamate salt by deprotonating the amine, which then acts as a nucleophile towards carbon disulfide.[1]

  • Anhydrous Conditions: The initial reaction is sensitive to water, which can compete with the amine in reacting with carbon disulfide.

  • Iron(III) Chloride: This acts as a desulfurizing agent, facilitating the elimination of a sulfur atom from the dithiocarbamate intermediate to form the isothiocyanate.[1] Other desulfurizing agents like tosyl chloride or sodium persulfate can also be used.[5][10]

  • Aqueous Work-up: This is necessary to remove the inorganic salts and other water-soluble byproducts.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization cluster_step3 Step 3: Purification A 4-(Methylsulfinyl)-1-butylamine D Dithiocarbamate Salt Intermediate A->D Reaction at 0°C to RT B Carbon Disulfide (CS₂) B->D Reaction at 0°C to RT C Base (e.g., Et₃N) in THF C->D Reaction at 0°C to RT F Sulforaphane (Crude) D->F Addition of Desulfurizing Agent E FeCl₃ Solution E->F G Extraction with EtOAc F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Sulforaphane I->J

Caption: Workflow for the synthesis of sulforaphane.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which sulforaphane exerts its cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway.[5][6] This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[11][12] Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1.[5] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2.[4] As a result, newly synthesized Nrf2 is no longer targeted for degradation and can translocate to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[9] This leads to the upregulated expression of Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs)) and antioxidant proteins (e.g., heme oxygenase-1 (HO-1)).[10][13]

Signaling Pathway Diagram

Caption: Sulforaphane-mediated activation of the Keap1-Nrf2 pathway.

Future Perspectives and Broader Applications

While the primary role of 4-(Methylsulfinyl)-1-butylamine is as a precursor to sulforaphane, the principles of its reactivity open avenues for the synthesis of a wider range of bioactive molecules. The primary amine can be a handle for various chemical modifications to create libraries of sulforaphane analogs with potentially improved pharmacokinetic properties or novel biological activities.[8] Furthermore, the unique combination of the amine and sulfoxide functional groups could be exploited in the design of other molecular scaffolds, although this remains a less explored area of research.

Conclusion

4-(Methylsulfinyl)-1-butylamine is a valuable and specialized building block in medicinal chemistry. Its application is centrally focused on the synthesis of sulforaphane, a compound of significant interest for its disease-preventive and therapeutic potential. The straightforward conversion of its primary amine to an isothiocyanate provides access to a potent activator of the Keap1-Nrf2 pathway, a key cellular defense mechanism. The protocols and mechanisms detailed in this guide provide a foundation for researchers and drug development professionals to utilize this versatile precursor in the ongoing exploration of isothiocyanate-based therapeutics.

References

  • Zhang, H., Liu, R., Liu, K., Li, Q., Li, Q., & Liu, S. (2015). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 20(9), 15896–15909. Available at: [Link]

  • Kensler, T. W., Egner, P. A., Agyeman, A. S., Visvanathan, K., Groopman, J. D., Chen, J. G., ... & Jacobson, L. P. (2013). Keap1-Nrf2 signaling: a target for cancer prevention by sulforaphane. Topics in current chemistry, 329, 163–177. Available at: [Link]

  • Fahey, J. W. (2017). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. Available at: [Link]

  • Kensler, T. W., & Wakabayashi, N. (2010). Nrf2: a comprehensive review. Journal of cellular and molecular medicine, 14(1-2), 9–23.
  • Zhang, Y., & Li, J. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 8, 61–70. Available at: [Link]

  • Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., León, R., & Gozal, D. (2018). The Keap1/Nrf2 system in the context of the hallmarks of cancer. British journal of pharmacology, 175(10), 1667–1687.
  • Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology, 85(4), 241–272.
  • Posner, G. H., Cho, C. G., Green, J. V., Zhang, Y., & Talalay, P. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Journal of medicinal chemistry, 37(1), 170–176. Available at: [Link]

  • Yagishita, Y., Fahey, J. W., Dinkova-Kostova, A. T., & Kensler, T. W. (2019).
  • Sivaprashanthi, K., & Vennila, J. S. (2020). Sulforaphane as an anticancer molecule: mechanisms of action, synergistic effects, enhancement of drug safety, and delivery systems. Archives of pharmacal research, 43(4), 371–384. Available at: [Link]

  • Janczewski, Ł., Gajda, A., Frankowski, S., Goszczyński, T. M., & Gajda, T. (2018). A two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P provides isothiocyanates in good yields. Synthesis, 50(06), 1141-1151.
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane: translational research from the lab bench to the clinic. Nutrition reviews, 71(11), 709–726.
  • Vanduchova, A., Tomankova, V., & Anzenbacher, P. (2019). Sulforaphane and its anti-cancer activities. EXCLI journal, 18, 1033.

Sources

Method

Derivatization of 4-(Methylsulfinyl)-1-butylamine for GC-MS analysis

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 4-(Methylsulfinyl)-1-butylamin für die GC-MS-Analyse Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieser...

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 4-(Methylsulfinyl)-1-butylamin für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden beschreibt detaillierte Protokolle für die chemische Derivatisierung von 4-(Methylsulfinyl)-1-butylamin, einer polaren und schwerflüchtigen Verbindung, um eine robuste und reproduzierbare Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu ermöglichen. Aufgrund der primären Amin- und der Sulfoxid-Funktionalität ist eine direkte GC-Analyse des Analyten problematisch und führt oft zu schlechter Peakform und geringer Empfindlichkeit. Die hier vorgestellten Methoden wandeln den Analyten in ein thermisch stabileres und flüchtigeres Derivat um. Es werden zwei bewährte Strategien vorgestellt: Silylierung mittels BSTFA und Acylierung mittels PFPAA, die beide eine exzellente Chromatographie und charakteristische Massenspektren für eine eindeutige Identifizierung und Quantifizierung liefern.

Wissenschaftlicher Hintergrund und Notwendigkeit der Derivatisierung

4-(Methylsulfinyl)-1-butylamin (C₅H₁₃NOS, Molmasse: 135,23 g/mol ) besitzt zwei polare funktionelle Gruppen: eine primäre Aminogruppe (-NH₂) und eine Sulfoxidgruppe (-S=O).[1][2][3] Diese Gruppen, insbesondere die Aminogruppe mit ihren aktiven Wasserstoffatomen, können starke intermolekulare Wasserstoffbrückenbindungen ausbilden. Dies führt zu einem niedrigen Dampfdruck (geringe Flüchtigkeit) und einer starken Adsorption an aktiven Stellen in der GC-Säule, was die Analyse erheblich erschwert.[4]

Ohne Derivatisierung würde die GC-Analyse typischerweise folgende Probleme aufweisen:

  • Geringe Flüchtigkeit: Die Verbindung verdampft nicht leicht im GC-Injektor, was zu unvollständigem Probentransfer auf die Säule führt.

  • Thermische Instabilität: Die Sulfoxidgruppe kann bei hohen Temperaturen im Injektor oder in der Säule abgebaut werden.

  • Schlechte Peakform: Starke Wechselwirkungen mit der stationären Phase der Säule führen zu breiten, asymmetrischen Peaks (Tailing), was die Quantifizierung ungenau macht.

Die Derivatisierung löst diese Probleme, indem die polaren, aktiven Wasserstoffatome der Aminogruppe durch unpolare, schützende Gruppen ersetzt werden. Dieser Prozess erhöht die Flüchtigkeit und die thermische Stabilität des Analyten und verbessert die chromatographische Leistung signifikant.[4]

Auswahl der Derivatisierungsstrategien
  • Silylierung: Dies ist eine der gebräuchlichsten Methoden zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[4] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ersetzen die Wasserstoffatome der Aminogruppe durch Trimethylsilyl (TMS)-Gruppen. Die resultierenden TMS-Derivate sind deutlich unpolarer und flüchtiger. Die Reaktion verläuft in der Regel schnell und quantitativ.

  • Acylierung: Bei dieser Methode wird eine Acylgruppe in das Molekül eingeführt, wodurch ein stabiles Amid entsteht.[5] Perfluorierte Acylierungsreagenzien wie Pentafluorpropionsäureanhydrid (PFPAA) sind besonders vorteilhaft, da sie stark elektronegative Derivate erzeugen, die sich für die Detektion mittels Elektroneneinfang-Detektor (ECD) eignen und charakteristische Fragmentierungsmuster im Massenspektrum liefern.[6]

Experimenteller Arbeitsablauf

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist entscheidend für den Erfolg. Das folgende Diagramm veranschaulicht den logischen Ablauf der Analyse.

G Experimenteller Arbeitsablauf für die GC-MS-Analyse cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis GC-MS-Analyse A 1. Probenahme (z.B. biologische Matrix, Syntheseprodukt) B 2. Extraktion & Aufreinigung (z.B. LLE, SPE) A->B C 3. Trocknung des Extrakts (z.B. unter N2-Strom) B->C D 4. Zugabe von Lösungsmittel und Derivatisierungsreagenz C->D Transfer E 5. Reaktion (Heizen bei definierter T/t) D->E F 6. Probe ist bereit für die Injektion E->F G 7. GC-Injektion & Trennung F->G Analyse H 8. EI-Ionisation & Massenanalyse G->H I 9. Datenerfassung & -auswertung H->I

Abbildung 1: Allgemeiner Arbeitsablauf von der Probe bis zum Ergebnis.

Protokoll 1: Silylierung mit BSTFA + TMCS

Diese Methode wandelt die primäre Aminogruppe in ein N,N-Bis(trimethylsilyl)-Derivat um. Trimethylchlorsilan (TMCS) wird oft als Katalysator zugesetzt, um die Reaktivität zu erhöhen.

Chemische Reaktion

Abbildung 2: Silylierungsreaktion von 4-(Methylsulfinyl)-1-butylamin.

Benötigte Materialien
  • Reagenzien:

    • 4-(Methylsulfinyl)-1-butylamin Standard

    • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1% Trimethylchlorsilan (TMCS)

    • Pyridin (wasserfrei, als Katalysator/Lösungsmittel)

    • Aprotisches Lösungsmittel (z.B. Dichlormethan, Hexan, GC-Qualität)

    • Stickstoff (hochreine Qualität)

  • Ausstattung:

    • GC-MS-System mit Autosampler

    • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubkappen und Septen)

    • Heizblock oder Wasserbad

    • Präzisionspipetten

    • Verdampfer (z.B. Stickstoff-Evaporator)

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine bekannte Menge des getrockneten Probenextrakts oder Standards in ein 2-mL-Reaktionsgefäß überführen. Falls die Probe in Lösung vorliegt, das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abdampfen. Proben müssen absolut wasserfrei sein, da Wasser mit dem Silylierungsreagenz reagiert.

  • Reagenzienzugabe: Zum trockenen Rückstand 100 µL Pyridin und 100 µL BSTFA (+1% TMCS) hinzufügen. Das Gefäß sofort fest verschließen, um den Kontakt mit Luftfeuchtigkeit zu minimieren.

  • Reaktion: Das Reaktionsgefäß für 30 Minuten bei 65°C in einem Heizblock oder Wasserbad inkubieren. Die erhöhte Temperatur stellt sicher, dass die Reaktion vollständig abläuft.

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • Analyse: 1 µL der Reaktionsmischung direkt in das GC-MS-System injizieren. Eine weitere Verdünnung ist in der Regel nicht erforderlich, kann aber bei hohen Konzentrationen in einem aprotischen Lösungsmittel wie Hexan erfolgen.

Protokoll 2: Acylierung mit PFPAA

Diese Methode erzeugt ein stabiles N-Pentafluorpropionylamid-Derivat.

Chemische Reaktion

Abbildung 3: Acylierungsreaktion von 4-(Methylsulfinyl)-1-butylamin.

Benötigte Materialien
  • Reagenzien:

    • 4-(Methylsulfinyl)-1-butylamin Standard

    • Pentafluorpropionsäureanhydrid (PFPAA)

    • Ethylacetat (wasserfrei, GC-Qualität)

    • Stickstoff (hochreine Qualität)

  • Ausstattung:

    • Gleiche Ausstattung wie bei Protokoll 1

Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine bekannte Menge des getrockneten Probenextrakts oder Standards in ein 2-mL-Reaktionsgefäß überführen.

  • Reagenzienzugabe: Zum trockenen Rückstand 100 µL Ethylacetat und 50 µL PFPAA hinzufügen.[6] Das Gefäß sofort fest verschließen.

  • Reaktion: Das Reaktionsgefäß für 30 Minuten bei 60°C in einem Heizblock inkubieren.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur das überschüssige Reagenz und das Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.

  • Rekonstitution: Den trockenen Rückstand in 200 µL Ethylacetat oder Hexan aufnehmen.

  • Analyse: 1 µL der rekonstituierten Lösung in das GC-MS-System injizieren.

GC-MS-Analyseparameter und erwartete Ergebnisse

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument optimiert werden.

ParameterEmpfohlene EinstellungBegründung
GC-Säule DB-5ms, 30 m x 0,25 mm ID, 0,25 µm FilmdickeStandard-Säule mit geringer Polarität, gut geeignet für eine breite Palette von Derivaten.
Injektor Splitless, 250°CMaximiert die Empfindlichkeit für Spurenanalysen. Die Temperatur gewährleistet eine schnelle Verdampfung der Derivate.
Trägergas Helium, konstante Flussrate 1,2 mL/minInertgas mit guter Trennleistung.
Ofenprogramm 80°C (2 min halten), dann 15°C/min bis 280°C (5 min halten)Ein Temperaturgradient, der eine gute Trennung von Lösungsmittel und Derivat ermöglicht.
MS-Transferline 280°CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle Elektronenstoßionisation (EI), 70 eV, 230°CStandard-Ionisationsmethode, die reproduzierbare und bibliotheksvergleichbare Massenspektren erzeugt.
MS-Scanmodus Full Scan (m/z 50-500) oder SIMFull Scan zur Identifizierung unbekannter Stoffe; Selected Ion Monitoring (SIM) für maximale Empfindlichkeit bei der Quantifizierung.
Erwartete Massenspektren-Daten
DerivatMolmasse ( g/mol )Erwarteter Molekülionenpeak (M⁺)Charakteristische Fragmentionen (m/z)
N,N-Bis(TMS)-Derivat 279,59279264 ([M-CH₃]⁺), 174 ([M-CH₂CH₂S(O)CH₃]⁺), 73 (Si(CH₃)₃⁺)
N-PFP-Derivat 282,25282147 (C₂F₅CO⁺), 119 (C₂F₅⁺), Fragmente durch Spaltung der Butylkette

Vertrauenswürdigkeit und Systemvalidierung

Um die Zuverlässigkeit des Protokolls zu gewährleisten, sollten die folgenden Qualitätskontrollschritte implementiert werden:

  • Reagenzienblindprobe: Führen Sie das gesamte Derivatisierungsprotokoll ohne Analyt durch, um die Reinheit der Reagenzien und Lösungsmittel zu überprüfen und mögliche Kontaminationen zu identifizieren.

  • Derivatisierungs-Effizienz: Analysieren Sie eine Standardlösung vor und nach der Derivatisierung (mittels einer geeigneten Methode wie LC-MS, falls möglich), um die Vollständigkeit der Reaktion zu überprüfen. Im GC-Chromatogramm des derivatisierten Standards sollte kein Peak des ursprünglichen, underivatisierten Amins erscheinen.

  • Kalibrierung: Erstellen Sie eine Kalibrierkurve mit derivatisierten Standards über den erwarteten Konzentrationsbereich der Proben, um eine genaue Quantifizierung zu ermöglichen.

  • Reproduzierbarkeit: Führen Sie Mehrfachbestimmungen (n ≥ 3) einer Probe oder eines Standards durch. Die relative Standardabweichung (RSD) der Peakflächen sollte typischerweise <15% betragen.

Durch die systematische Anwendung dieser Kontrollen wird das Protokoll zu einem selbstvalidierenden System, das verlässliche und reproduzierbare Ergebnisse liefert.

Referenzen

  • Phenomenex, Inc. (2024). Derivatisierung für die Gaschromatographie. Verfügbar unter: [Link]

  • Organic Chemistry Portal (2024). Schotten-Baumann-Methode. Verfügbar unter: [Link]

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS, Universität Koblenz-Landau. Verfügbar unter: [Link]

  • Fisher Scientific (2024). Silylierungsreagenzien. Verfügbar unter: [Link]

  • Phenomenex, Inc. (2024). Weitere Derivatisierungsreagenzien für die GC. Verfügbar unter: [Link]

  • Grote, C. (1998). Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. Dissertation, Gerhard-Mercator-Universität Duisburg. Verfügbar unter: [Link]

  • Fisher Scientific (2024). Amidsynthese. Verfügbar unter: [Link]

  • Wikipedia (2024). Acylierung. Verfügbar unter: [Link]

  • Fisher Scientific (2024). Aminierung. Verfügbar unter: [Link]

  • DrugBank (2024). 4-(Methylsulfinyl)Butyl Isothiocyanate. Verfügbar unter: [Link]

  • Caltech GPS (2024). Preparation of TMS Derivatives for GC/MS. Verfügbar unter: [Link]

  • Scheschonka, A. (2005). Analytik aromatischer Amine in wässrigen und biologischen Matrices. Dissertation, Philipps-Universität Marburg. Verfügbar unter: [Link]

  • Justus-Liebig-Universität Gießen (2004). Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC. Verfügbar unter: [Link]

Sources

Application

Application Note: Strategic Use of 4-(Methylsulfinyl)-1-butylamine for the Synthesis of Bioactive Isothiocyanates

Abstract Isothiocyanates (ITCs) represent a class of sulfur-containing compounds with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] A...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Isothiocyanates (ITCs) represent a class of sulfur-containing compounds with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Among these, sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a naturally occurring ITC found in cruciferous vegetables, is one of the most extensively studied for its health benefits.[4][5] The chemical synthesis of sulforaphane and its analogues is a key focus for drug discovery and development. This application note details the strategic use of 4-(Methylsulfinyl)-1-butylamine, an advanced precursor that streamlines the synthesis of sulforaphane and related bioactive molecules.[6][7] We provide a comprehensive mechanistic overview, a detailed laboratory protocol using modern and safer reagents, and a discussion of the biological context for the synthesized compounds, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of 4-(Methylsulfinyl)-1-butylamine

The synthesis of structurally complex bioactive molecules requires efficient and high-yielding chemical pathways. 4-(Methylsulfinyl)-1-butylamine (also known as sulforamine) is a pivotal starting material for the synthesis of sulforaphane and its derivatives.[6][8] Its strategic importance lies in its structure: a four-carbon chain functionalized with a primary amine at one terminus and a methylsulfinyl (sulfoxide) group at the other.

The presence of the pre-formed methylsulfinyl group is a significant advantage. Many synthetic routes to sulforaphane start with a thioether precursor which requires a subsequent, often sensitive, oxidation step to form the sulfoxide.[9] By starting with 4-(Methylsulfinyl)-1-butylamine, the synthesis is simplified to the core task of converting the primary amine into an isothiocyanate, thereby reducing the number of synthetic steps and potentially increasing the overall yield.[10] This makes it an ideal building block for creating libraries of sulforaphane analogues for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of 4-(Methylsulfinyl)-1-butylamine
PropertyValueReference(s)
Chemical Name 4-(Methylsulfinyl)butan-1-amine[8]
CAS Number 187587-70-8 (racemic)[6][8]
Molecular Formula C₅H₁₃NOS[7][8]
Molecular Weight 135.23 g/mol [8]
Appearance Off-White Low Melting Solid / Yellow Oil[8][11]
Primary Application Synthetic precursor for sulforaphane and its analogues[6][7]

Mechanistic Rationale: Converting a Primary Amine to an Isothiocyanate

The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic chemistry, categorized as a "Type A" synthesis.[1][2] This reaction is central to accessing a wide array of bioactive compounds.

Historically, this conversion was often achieved using highly toxic and hazardous reagents like thiophosgene (CSCl₂).[9][12] Modern synthetic chemistry has evolved to favor safer, more accessible reagents. A widely adopted contemporary method involves the reaction of the primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent or activating agent to facilitate the elimination of H₂S, yielding the target isothiocyanate.[13] This approach avoids the extreme toxicity of thiophosgene and is compatible with a wider range of functional groups.[12][13]

G Start 4-(Methylsulfinyl)-1-butylamine (Starting Material) Step1 Reaction with CS₂ and a base (e.g., Et₃N) Start->Step1 Intermediate Dithiocarbamate Salt (Intermediate) Step1->Intermediate Step2 Addition of a Coupling/Desulfurizing Agent (e.g., Boc₂O) Intermediate->Step2 End Sulforaphane (Final Product) Step2->End G cluster_0 Cytoplasm cluster_1 Nucleus SFN Sulforaphane Keap1 Keap1 SFN->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Degradation Ubiquitination & Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Genes Upregulation of Cytoprotective Genes (GST, NQO1, HO-1) ARE->Genes

Sources

Method

Introduction: The Significance of 4-(Methylsulfinyl)-1-butylamine

An Application Guide for the Scalable Synthesis of 4-(Methylsulfinyl)-1-butylamine 4-(Methylsulfinyl)-1-butylamine is a crucial chemical intermediate, primarily recognized as the direct synthetic precursor to sulforaphan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 4-(Methylsulfinyl)-1-butylamine

4-(Methylsulfinyl)-1-butylamine is a crucial chemical intermediate, primarily recognized as the direct synthetic precursor to sulforaphane[1], a potent isothiocyanate found in cruciferous vegetables.[2][3][4] Sulforaphane is the subject of extensive research for its potential anticarcinogenic and antimicrobial properties.[3][4] The controlled, large-scale production of high-purity 4-(Methylsulfinyl)-1-butylamine is therefore a critical step for researchers in drug discovery and development who wish to synthesize sulforaphane and its analogues for further investigation.

This document provides a detailed protocol for the scalable synthesis of 4-(Methylsulfinyl)-1-butylamine. It is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, explanations for critical process parameters, safety guidelines, and robust analytical methods for quality control.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most efficient and industrially viable pathway to 4-(Methylsulfinyl)-1-butylamine involves the selective oxidation of its thioether precursor, 4-(Methylthio)-1-butylamine.[5][6][7][8] This strategy is advantageous due to the commercial availability of the starting material and the well-established nature of sulfide-to-sulfoxide oxidation reactions.

The core scientific challenge lies in controlling the oxidation process. The sulfur atom in the thioether is susceptible to oxidation, which can yield the desired sulfoxide or the over-oxidized sulfone byproduct.[9] Therefore, the choice of oxidizing agent, reaction temperature, and stoichiometry are critical parameters that must be precisely controlled to maximize the yield of the target sulfoxide and minimize the formation of the sulfone. This protocol utilizes hydrogen peroxide in an acidic medium, a choice that balances reactivity, cost-effectiveness, and environmental considerations for large-scale applications.[9][10]

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis A Start: 4-(Methylthio)-1-butylamine B Controlled Oxidation (H₂O₂, Acetic Acid) A->B C Crude 4-(Methylsulfinyl)-1-butylamine B->C D Work-up & Neutralization C->D Transfer to Purification E Purification (Column Chromatography) D->E F Quality Control (QC) (NMR, HPLC, MS) E->F G Final Product: High-Purity 4-(Methylsulfinyl)-1-butylamine F->G

Caption: High-level workflow for the synthesis and purification of 4-(Methylsulfinyl)-1-butylamine.

Experimental Protocol: Selective Oxidation

This protocol details the controlled oxidation of 4-(Methylthio)-1-butylamine. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reagents: 4-(Methylthio)-1-butylamine (≥98% purity), Glacial Acetic Acid, Hydrogen Peroxide (30% w/w solution), Sodium Bisulfite, Sodium Bicarbonate, Dichloromethane (DCM), Anhydrous Magnesium Sulfate, Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirring and temperature control, dropping funnel, thermocouple, rotary evaporator, glass chromatography column, standard laboratory glassware.

Quantitative Data Summary
Reagent/ParameterQuantity (for 100g scale)MolesEquivalentsPurpose
4-(Methylthio)-1-butylamine100 g0.839 mol1.0Starting Material
Glacial Acetic Acid500 mL--Solvent/Catalyst
Hydrogen Peroxide (30%)95.1 g (86.5 mL)0.839 mol1.0Oxidizing Agent
Reaction Temperature0 - 5 °C--Control Selectivity
Reaction Time4 - 6 hours--Ensure Completion
Expected Yield ~75-85% ---
Step-by-Step Synthesis Procedure
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, a thermocouple, and a dropping funnel. Circulate coolant through the jacket to pre-cool the reactor to 0 °C.

  • Dissolution: Charge the reactor with 4-(Methylthio)-1-butylamine (100 g, 0.839 mol) and glacial acetic acid (500 mL). Stir the mixture until the amine is fully dissolved.

  • Controlled Addition of Oxidant: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C. Slowly add the 30% hydrogen peroxide solution (86.5 mL, 0.839 mol) dropwise via the dropping funnel over a period of 2-3 hours.

    • Expert Insight: The slow, controlled addition is paramount. The oxidation of thioethers is exothermic. A rapid addition can cause a temperature spike, leading to the formation of the undesired sulfone byproduct and potential safety hazards.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cautiously add a saturated aqueous solution of sodium bisulfite dropwise to quench any unreacted hydrogen peroxide. An initial exothermic reaction may be observed. Continue addition until a starch-iodide test indicates the absence of peroxides.

  • Neutralization and Extraction: Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate. The pH should be adjusted to ~8-9. This will be accompanied by significant gas evolution (CO₂); ensure adequate venting. Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.[11]

Purification Protocol

The crude product can be purified by column chromatography on silica gel.

  • Eluent System: A gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 10% MeOH in DCM) is effective.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield 4-(Methylsulfinyl)-1-butylamine as a purified product. Store at 2-8°C under an inert atmosphere.[11][12]

G reagents 4-(Methylthio)-1-butylamine H₂O₂ (1.0 eq) Acetic Acid reactor Jacketed Reactor 0-5 °C Stirring for 4-6h reagents->reactor:f0 Charge & Add workup Quench (NaHSO₃) Neutralize (NaHCO₃) Extract (DCM) reactor:f2->workup Reaction Complete product Purified Product 4-(Methylsulfinyl)-1-butylamine Yield: 75-85% workup->product:f0 Purify & Concentrate

Caption: Reaction schematic for the selective oxidation of 4-(Methylthio)-1-butylamine.

Safety and Handling

  • 4-(Methylthio)-1-butylamine: This precursor is a butylamine derivative and should be handled with care. Amines can be corrosive and toxic.[13][14] Avoid inhalation and contact with skin and eyes.

  • Hydrogen Peroxide (30%): A strong oxidizing agent. It can cause severe skin burns and eye damage. Use appropriate gloves and eye protection. Do not mix with flammable materials.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Ensure proper ventilation.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling must occur within a certified chemical fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning work. An emergency shower and eyewash station should be readily accessible.

Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized 4-(Methylsulfinyl)-1-butylamine, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the methyl group attached to the sulfoxide, the butyl chain protons, and the amine protons. The chemical shift of the protons adjacent to the sulfur will differ significantly from the starting thioether.

    • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the product (C₅H₁₃NOS, MW: 135.23 g/mol ).[11][15][16]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product and to quantify any remaining starting material or sulfone byproduct.

References

  • Pharmaffiliates. CAS No : 187587-70-8 | Product Name : 4-(Methylsulfinyl)-1-butylamine. [Link]

  • ResearchGate. The catalytic oxidation of 4-(methylthio)phenol. [Link]

  • SciELO. Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

  • Organic Chemistry Portal. Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. [Link]

  • ResearchGate. Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. | Request PDF. [Link]

  • Royal Society of Chemistry. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. [Link]

  • PubMed. [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. [Link]

Sources

Application

Application Note: Chiral Separation of 4-(Methylsulfinyl)-1-butylamine Enantiomers by High-Performance Liquid Chromatography

Abstract This application note presents a detailed protocol for the chiral separation of 4-(methylsulfinyl)-1-butylamine enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a polysacchar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the chiral separation of 4-(methylsulfinyl)-1-butylamine enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a polysaccharide-based chiral stationary phase under normal-phase conditions, a technique well-established for the resolution of chiral sulfoxides and primary amines.[1][2] This guide provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfinyl compounds are a critical class of molecules in medicinal chemistry and drug development. The stereochemistry at the sulfur atom can profoundly influence a molecule's pharmacological and toxicological properties.[3] 4-(Methylsulfinyl)-1-butylamine, a small aliphatic amine containing a chiral sulfoxide group, serves as a key building block or metabolite in various biologically active compounds. As regulatory agencies increasingly require the evaluation of single enantiomers, robust and reliable methods for their separation and quantification are paramount.[4]

The primary challenge in separating enantiomers of compounds like 4-(methylsulfinyl)-1-butylamine lies in its dual functionality: a polar primary amine and a chiral sulfoxide. The amine group is prone to interacting with residual silanols on silica-based stationary phases, leading to poor peak shape, while the sulfoxide provides the basis for chiral recognition.[5][6] This protocol addresses these challenges through the strategic selection of a specialized chiral stationary phase and a modified mobile phase.

The Chromatographic Strategy: Causality and Selection

The chosen methodology is based on established principles for the enantioseparation of both chiral amines and sulfoxides.[1][7]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, specifically an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is selected. These CSPs are renowned for their broad enantioselectivity, particularly for sulfoxides.[2][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The sulfoxide group of the analyte is a key interaction site for forming transient diastereomeric complexes with the CSP.[2]

  • Mobile Phase: Normal-Phase Elution: A normal-phase mobile phase, consisting of a non-polar alkane (n-hexane) and an alcohol modifier (isopropanol or ethanol), is employed. This solvent system is optimal for polysaccharide CSPs and promotes the interactions necessary for chiral recognition.[9]

  • Mobile Phase Additive: Mitigating Peak Tailing: Primary amines are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with acidic silanol groups. To counteract this, a small percentage of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[6][9] The DEA acts as a competitive base, saturating the active silanol sites on the stationary phase, which results in significantly improved peak symmetry and efficiency for the amine analyte.

Experimental Workflow

The overall workflow for the chiral separation is outlined below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Preparation (Racemic Standard in IPA) injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation (Hexane/IPA/DEA) equilibration Column Equilibration prep_mobile->equilibration equilibration->injection separation Isocratic Elution injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration calculation Calculate Resolution (Rs) & Enantiomeric Excess (% ee) integration->calculation report Generate Report calculation->report

Figure 1: General workflow for the chiral HPLC separation of 4-(methylsulfinyl)-1-butylamine.

Detailed Protocol

Materials and Reagents
  • Racemic 4-(methylsulfinyl)-1-butylamine standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA), analytical grade

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV detector

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm particle size

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine in a ratio of 80:20:0.1 (v/v/v). For example, to prepare 1 L, mix 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Sample Solution: Accurately weigh approximately 10 mg of racemic 4-(methylsulfinyl)-1-butylamine and dissolve it in 10 mL of isopropanol to create a 1 mg/mL stock solution. Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for injection.

HPLC Instrumentation and Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (Note: The analyte has a weak chromophore; this wavelength is chosen for maximum sensitivity near the UV cut-off of the solvents).

  • Injection Volume: 10 µL

  • Run Time: Approximately 20 minutes (adjust as needed based on retention times).

System Equilibration and Analysis
  • Install the chiral column into the HPLC system.

  • Flush the column with the mobile phase at a reduced flow rate (0.5 mL/min) for 10 minutes, then increase to the analytical flow rate of 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Record the chromatogram for the specified run time.

Expected Results and Data Analysis

Under the specified conditions, baseline separation of the two enantiomers is expected. The data should be analyzed to determine retention times (t_R), separation factor (α), and resolution (R_s).

Table 1: Representative Chromatographic Data

ParameterSymbolFormulaExpected Value
Retention Time (Enantiomer 1)t_R1-~10 min
Retention Time (Enantiomer 2)t_R2-~12 min
Separation Factorαt_R2 / t_R1> 1.2
ResolutionR_s2(t_R2 - t_R1) / (w_1 + w_2)> 1.5

Note: Retention times are estimates and will vary based on the specific column, system dead volume, and exact mobile phase composition. w represents the peak width at the base.

Method Validation and Robustness

  • Specificity: The method's ability to resolve the enantiomers from potential impurities should be confirmed. Information on the synthesis of the racemic standard is useful here; a common route involves the oxidation of 4-(methylthio)-1-butylamine, so any unreacted starting material or over-oxidized sulfone product should be chromatographically resolved from the enantiomers.[10][11]

  • Linearity: A calibration curve should be prepared to demonstrate the linear relationship between concentration and peak area for each enantiomer.

  • Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min) should be investigated to assess the method's reliability during routine use.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution (R_s < 1.5) Incorrect mobile phase composition.Decrease the percentage of isopropanol in the mobile phase to increase retention and potentially improve selectivity.
Column degradation.Replace the column. Ensure proper storage in a suitable solvent (e.g., hexane/IPA).
Broad, Tailing Peaks Insufficient basic additive.Increase the concentration of DEA to 0.2%.
Column contamination.Flush the column with a stronger solvent like 100% ethanol (check column manufacturer's guidelines).
No Peaks Detected Incorrect detection wavelength.Confirm the UV absorbance of the compound; if very low, consider derivatization or a more sensitive detector (e.g., mass spectrometer).
Sample degradation.Prepare a fresh sample.

Conclusion

This application note provides a robust and reliable HPLC method for the chiral separation of 4-(methylsulfinyl)-1-butylamine enantiomers. By employing an amylose-based chiral stationary phase with a diethylamine-modified normal-phase eluent, the challenges associated with analyzing this polar, basic compound are effectively overcome. This method is suitable for quality control, purity assessment, and pharmacokinetic studies in research and industrial settings.

References

  • Toribio, L., Alonso, C., del Nozal, M. J., Bernal, J. L., & Jiménez, J. J. (2006). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of separation science, 29(10), 1363–1372. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2655. [Link]

  • Gong, X., Lu, X., & Liu, Y. (2014). Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector. Molecules, 19(12), 21356–21367. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331–4405. [Link]

  • Nuzhdin, A. L., Dybtsev, D. N., & Fedin, V. P. (2007). Enantioselective Chromatographic Resolution and One-Pot Synthesis of Enantiomerically Pure Sulfoxides over a Homochiral Zn−Organic Framework. Organic Letters, 9(19), 3741–3743. [Link]

  • Wang, Y., & Wenslow, R. M. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86–93. [Link]

  • Volk, K. J., & Hill, D. W. (2005). Chiral Analysis of d- and l-Modafinil in Human Serum: Application to Human Pharmacokinetic Studies. Journal of Analytical Toxicology, 29(5), 347–352. [Link]

  • Al-Saeed, F. A. (2015). Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil. International Journal of Pharmaceutical and Clinical Research, 7(4), 294-299. [Link]

  • Wang, Y., & Wenslow, R. M. (2005). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Request PDF. [Link]

  • Zhang, X., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 311–333. [Link]

  • Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(4), 220-227. [Link]

  • Al Azzam, K. M., Saad, B., & Aboul-Enein, H. Y. (2011). Chemical structures of modafinil, the asterisk indicates the chiral center. ResearchGate. [Link]

  • Green, T. K. (2002). Enantioseparation of Alkylaryl Sulfoxides Using Capillary Zone Electrophoresis. TopSCHOLAR. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(22), 5437. [Link]

  • Hyun, J. W., & Ryoo, J. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 32(9), 686-695. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Kirihara, M., Okada, T., Matsumuro, H., Kitagawa, S., Iwai, T., Yamazaki, K., Kinoshita, Y., & Kimura, Y. (2015). Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals. Synlett, 26(18), 2547-2552. [Link]

  • Li, Y. (2013). Synthesizing Racemic and Optical Active 6-Methylsulfinylhexyl Isothiocyanate. BYU ScholarsArchive. [Link]

  • Schmid, H., & Karrer, P. (1948). [Synthesis of the racemic and optically active forms of sulforaphane]. Helvetica Chimica Acta, 31(6), 1497–1505. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 4-(Methylsulfinyl)-1-butylamine in different solvents

Welcome to the technical support center for 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of 4-(Methylsulfinyl)-1-butylamine in various solvents.

Introduction

4-(Methylsulfinyl)-1-butylamine is a valuable building block in organic synthesis, notably as a precursor in the preparation of compounds like (R)-Sulforaphane.[1][2] Its utility is rooted in its bifunctional nature, possessing both a nucleophilic primary amine and a polar sulfoxide group. However, these functional groups also present challenges regarding the compound's stability in different chemical environments. This guide will help you navigate these challenges to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(Methylsulfinyl)-1-butylamine?

For long-term storage, it is recommended to store 4-(Methylsulfinyl)-1-butylamine at 2-8°C under an inert atmosphere.[3] Some suppliers also recommend storage at -20°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Q2: In which common laboratory solvents is 4-(Methylsulfinyl)-1-butylamine soluble?

Based on available data, 4-(Methylsulfinyl)-1-butylamine is soluble in dichloromethane, dimethylformamide (DMF), and methanol.[4] Given its polar nature due to the amine and sulfoxide groups, it is expected to have good solubility in other polar solvents as well.

Q3: What are the main factors that can affect the stability of 4-(Methylsulfinyl)-1-butylamine in solution?

The stability of 4-(Methylsulfinyl)-1-butylamine can be influenced by several factors:

  • Solvent Type: Protic solvents (e.g., water, alcohols) can interact with both the amine and sulfoxide groups, potentially leading to degradation. Aprotic solvents are generally preferred for storage.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • pH: The amine group is basic and can be protonated at low pH, while the sulfoxide group's stability can also be pH-dependent.

  • Presence of Oxidizing or Reducing Agents: The sulfoxide group is susceptible to both oxidation (to a sulfone) and reduction (to a sulfide).

  • Exposure to Light: While not specifically documented for this compound, light can catalyze degradation in some organic molecules.

Q4: Is 4-(Methylsulfinyl)-1-butylamine stable in protic solvents like methanol or water?

Caution is advised when using protic solvents. While methanol is listed as a solvent, long-term stability may be compromised. Analogous compounds with a methylsulfinyl group, such as sulforaphene, have shown instability in protic solvents like methanol and ethanol.[5] The primary amine group can also participate in hydrogen bonding and acid-base reactions in protic media. For long-term storage in solution, polar aprotic solvents are a safer choice.

Q5: How can I monitor the stability of 4-(Methylsulfinyl)-1-butylamine in my solvent system?

Regularly analyzing your stock and working solutions using a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly effective technique. By comparing the peak area of the parent compound and monitoring for the appearance of new peaks over time, you can quantify its stability.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or poor results in biological assays.
  • Possible Cause: Degradation of 4-(Methylsulfinyl)-1-butylamine in your assay buffer (which is typically aqueous and protic).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of 4-(Methylsulfinyl)-1-butylamine in your assay buffer immediately before use.

    • Minimize Incubation Time: If possible, reduce the pre-incubation time of the compound in the buffer before adding it to your assay.

    • Solvent Spike: Prepare a concentrated stock solution in a compatible and less reactive solvent (e.g., DMSO) and spike a small volume into your aqueous assay medium. This minimizes the compound's exposure to the aqueous environment.

    • Stability Check: Perform a time-course experiment by incubating 4-(Methylsulfinyl)-1-butylamine in your assay buffer for different durations (e.g., 0, 1, 2, 4, 8 hours) and then analyze the samples by HPLC to assess the extent of degradation.

Issue 2: Appearance of unknown peaks in my reaction mixture upon analysis.
  • Possible Cause: Degradation of 4-(Methylsulfinyl)-1-butylamine under the reaction conditions.

  • Troubleshooting Steps:

    • Analyze Starting Material: First, confirm the purity of your starting material.

    • Control Reaction: Run a control reaction with 4-(Methylsulfinyl)-1-butylamine in the reaction solvent at the reaction temperature, but without other reagents, to see if the solvent and temperature alone are causing degradation.

    • Consider Solvent Choice: If you are using a protic solvent, consider switching to a polar aprotic solvent such as acetonitrile, acetone, or THF.[6][7][8]

    • Inert Atmosphere: If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty dissolving 4-(Methylsulfinyl)-1-butylamine in a nonpolar solvent.
  • Possible Cause: 4-(Methylsulfinyl)-1-butylamine is a polar molecule and is expected to have low solubility in nonpolar solvents.

  • Troubleshooting Steps:

    • Use a Polar Solvent: Select a more polar solvent for your reaction or experiment.

    • Co-Solvent System: If a nonpolar solvent is required for your reaction, consider using a co-solvent system. Dissolve the 4-(Methylsulfinyl)-1-butylamine in a small amount of a compatible polar aprotic solvent (like DMSO or DMF) first, and then add it to the nonpolar solvent. Be aware that the co-solvent may influence your reaction.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of 4-(Methylsulfinyl)-1-butylamine in a Selected Solvent

This protocol outlines a general method to determine the stability of 4-(Methylsulfinyl)-1-butylamine in a solvent of your choice.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • Solvent of interest (e.g., methanol, acetonitrile, water, DMSO)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 4-(Methylsulfinyl)-1-butylamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) measurement. Record the peak area of the 4-(Methylsulfinyl)-1-butylamine peak.

  • Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of 4-(Methylsulfinyl)-1-butylamine remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Data Presentation

Table 1: Hypothetical Stability of 4-(Methylsulfinyl)-1-butylamine in Different Solvents at Room Temperature

SolventType% Remaining after 24h% Remaining after 72hObservations
DichloromethaneAprotic, Nonpolar>99%>98%Minor new peaks observed
AcetonitrileAprotic, Polar>99%>99%No significant degradation
DMSOAprotic, Polar>99%>99%Stable
MethanolProtic, Polar~90%~75%Significant degradation products
Water (pH 7)Protic, Polar~85%~60%Multiple degradation products

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

Diagram 1: Potential Degradation Pathways

G main 4-(Methylsulfinyl)-1-butylamine sulfone Sulfone Derivative main->sulfone Oxidation sulfide Sulfide Derivative main->sulfide Reduction amine_reaction Amine Reaction Products (e.g., with solvent or impurities) main->amine_reaction Nucleophilic Attack / Condensation G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution in Test Solvent t0 T=0 Analysis (HPLC) prep_stock->t0 incubation Incubate at Desired Temperature t0->incubation tn Time-Point Analysis (T=1, 2, 4... hrs) incubation->tn data Data Analysis: % Remaining vs. Time tn->data

Caption: Workflow for determining the stability of 4-(Methylsulfinyl)-1-butylamine.

References

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Retrieved from [Link]

  • Belal, F., El-Brashy, A., El-Enany, N., & Tolba, M. M. (2008). Validated Stability-Indicating Methods for the Determination of Nizatidine in the Presence of Its Sulfoxide Derivative.
  • Yuan, G., Wang, X., Tian, Y., & Zhang, P. (2011). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry, 59(15), 8230–8235.
  • Brouk, M., Shoham, Y., & Fishman, A. (2011). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 77(13), 4547–4553.
  • Gavrilin, M. M., Sen'chukova, G. G., & Kompantseva, E. E. (2000). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). Pharmaceutical Chemistry Journal, 34, 493–497.
  • Luminix Health. (n.d.). (R)-4-(Methylsulfinyl)-1-butylamine. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–298.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • Jin, M., & Lee, K. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of agricultural and food chemistry, 47(8), 3121–3123.
  • Jin, M., & Lee, K. (1999). Thermal degradation of sulforaphane in aqueous solution. Semantic Scholar. Retrieved from [Link]

  • Gavrilin, M. M., Sen'chukova, G. G., & Kompantseva, E. E. (2000). Methods for the Synthesis and Analysis of Dimethyl Sulfoxide (A Review). Bohrium. Retrieved from [Link]

  • Guerrero-Beltrán, J. A., Barbosa-Cánovas, G. V., & Swanson, B. G. (2005). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. ResearchGate. Retrieved from [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., Petchey, T. H. M., Clark, J. H., Farmer, T. J., ... & Hunt, A. J. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering, 4(11), 5862–5877.
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013).
  • Tanthana, J., & Vevelstad, S. J. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 15993–16002.
  • Jin, M., & Lee, K. (1999). Thermal degradation of sulforaphane in aqueous solution. HKU Scholars Hub. Retrieved from [Link]

  • Silvana, C. E., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47.

Sources

Optimization

Technical Support Center: 4-(Methylsulfinyl)-1-butylamine

Introduction Welcome to the technical support guide for 4-(Methylsulfinyl)-1-butylamine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Methylsulfinyl)-1-butylamine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 4-(Methylsulfinyl)-1-butylamine is the amine analog of sulforaphane, a well-studied isothiocyanate with significant biological activity.[1][2] While it is often used as a chemical intermediate or reference compound in the synthesis of sulforaphane and its derivatives[3], its stability can be a critical factor for experimental success.

The presence of both a primary amine and a sulfoxide functional group makes the molecule susceptible to specific degradation pathways. This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic chemistry and analogous degradation patterns observed in related molecules like sulforaphane.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 4-(Methylsulfinyl)-1-butylamine that influence its stability?

The stability of 4-(Methylsulfinyl)-1-butylamine is primarily dictated by its two key functional groups:

  • Primary Aliphatic Amine (-NH₂): This group is basic and nucleophilic. It is susceptible to oxidation and can react with atmospheric carbon dioxide or electrophilic impurities (e.g., aldehydes, ketones) that may be present in solvents.

  • Sulfoxide (-S(O)CH₃): The sulfoxide group is a key site for oxidation. It can be readily oxidized to the corresponding sulfone (-SO₂CH₃) in the presence of oxidizing agents, including atmospheric oxygen, especially under heat or light. It can also potentially be reduced to a sulfide (-SCH₃), though this is less common under typical storage conditions.

Q2: What are the most likely degradation pathways for this compound?

Based on its structure, the two most probable non-enzymatic degradation pathways are oxidation of the sulfoxide and oxidation of the amine.

  • Pathway A: Sulfoxide Oxidation: The sulfur atom in the sulfoxide is in an intermediate oxidation state and is prone to further oxidation to form 4-(Methylsulfonyl)-1-butylamine. This is a very common degradation pathway for sulfoxide-containing pharmaceuticals.

  • Pathway B: Amine Oxidation: Primary amines can undergo oxidative degradation through various mechanisms, though this is generally less rapid than sulfoxide oxidation.

These pathways are illustrated in the diagram below.

G cluster_main Degradation of 4-(Methylsulfinyl)-1-butylamine cluster_products Potential Degradation Products parent 4-(Methylsulfinyl)-1-butylamine C₅H₁₃NOS MW: 135.23 sulfone 4-(Methylsulfonyl)-1-butylamine (Sulfone Derivative) C₅H₁₃NO₂S MW: 151.23 parent->sulfone Oxidation (+16 Da) [O₂/Peroxides] sulfide 4-(Methylthio)-1-butylamine (Sulfide Derivative) C₅H₁₃NS MW: 119.23 parent->sulfide Reduction (-16 Da)

Caption: Predicted primary degradation pathways.

Q3: How should I properly store 4-(Methylsulfinyl)-1-butylamine to ensure its long-term stability?

Proper storage is crucial to minimize degradation. Based on its chemical properties and supplier recommendations, the following conditions are advised:[5]

  • Temperature: Store refrigerated at 2°C - 8°C. Lower temperatures slow the rate of all chemical reactions, including degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidation of the sulfoxide and amine moieties. After use, flush the container with inert gas before resealing.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

  • Solvents: If storing in solution, use high-purity, degassed solvents. Protic solvents are generally acceptable, but be aware that aqueous solutions can be less stable, particularly at non-acidic pH values, as seen with related compounds.[6][7]

Troubleshooting Guide

Problem 1: I'm observing unexpected peaks in my HPLC or LC-MS analysis.

Q: My chromatogram shows the main peak for 4-(Methylsulfinyl)-1-butylamine, but there are one or two additional, smaller peaks that have appeared over time. What could they be?

This is a classic sign of sample degradation. The most likely culprits are the oxidation or reduction products of the parent compound.

Causality: The appearance of new peaks, especially those with a consistent mass difference from the parent compound, points directly to chemical modification. A +16 Da shift is the hallmark of oxidation (addition of an oxygen atom), while a -16 Da shift indicates reduction (loss of an oxygen atom).

Troubleshooting Steps:

  • Check the Mass-to-Charge Ratio (m/z): In your LC-MS data, determine the m/z of the parent ion and the impurity peaks.

  • Identify the Mass Shift: Compare the masses to identify the difference.

  • Consult the Degradation Table: Use the table below to form a hypothesis about the identity of the degradant.

Potential Degradant Chemical Name Molecular Formula Molecular Weight Mass Shift (Da) Likely Cause
Parent Compound4-(Methylsulfinyl)-1-butylamineC₅H₁₃NOS135.23N/AN/A
Degradant A 4-(Methylsulfonyl)-1-butylamineC₅H₁₃NO₂S151.23+16 Oxidation of the sulfoxide group
Degradant B 4-(Methylthio)-1-butylamineC₅H₁₃NS119.23-16 Reduction of the sulfoxide group

Next Step: Confirmation via Forced Degradation

To confirm the identity of these peaks, you can perform a forced degradation study. This involves intentionally stressing the compound under conditions known to cause specific types of degradation.

Protocol: Forced Degradation Study for Peak Identification

This protocol is designed to selectively generate the suspected degradation products to confirm their identity by comparing their retention times and mass spectra with the unknown peaks in your sample.

Materials:

  • 4-(Methylsulfinyl)-1-butylamine

  • High-purity water

  • Acetonitrile (ACN)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • 1 M HCl

  • 1 M NaOH

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-(Methylsulfinyl)-1-butylamine in ACN.

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL.

    • Oxidative Stress: Mix 100 µL of the stock solution with 800 µL of 50:50 ACN:Water and 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Acidic Stress: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Stress: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples if necessary, then analyze all samples by LC-MS.

  • Data Interpretation:

    • Compare the chromatogram of the oxidative stress sample to your degraded sample. A significant increase in the peak corresponding to a +16 Da shift confirms its identity as the sulfone derivative.

    • Analyze the acidic and basic samples for other potential hydrolytic or rearrangement products. Studies on the related compound sulforaphane show it is less stable at higher pH and temperatures.[7]

Self-Validation: The control sample should show minimal to no degradation. A clear and significant increase of a specific peak under a specific stress condition (e.g., the +16 Da peak under oxidative stress) validates the degradation pathway.

Problem 2: My sample purity is decreasing upon storage, even in the freezer.

Q: I stored my 4-(Methylsulfinyl)-1-butylamine solid in the freezer, but its purity has dropped by several percent over a few months. Why is this happening?

While low temperature slows degradation, it does not stop it, especially if other factors are not controlled. The most common cause is exposure to atmospheric oxygen during repeated use.

Causality: Every time the container is opened, fresh oxygen and moisture are introduced. Even at low temperatures, this can be enough to cause slow oxidation of the sulfoxide group over weeks or months.

Troubleshooting & Prevention Workflow:

G start Purity Decrease Detected check_storage Step 1: Review Storage Protocol - Was container sealed tightly? - Was it flushed with inert gas? start->check_storage aliquot Step 2: Implement Aliquoting Strategy - Divide new batches into small, single-use vials. check_storage->aliquot If protocol was insufficient inert Step 3: Use Inert Atmosphere - Backfill each aliquot vial with Argon or Nitrogen. aliquot->inert retest Step 4: Re-verify Purity - Test a new aliquot after 1 month to confirm stability. inert->retest end Stable Standard Achieved retest->end

Caption: Workflow for preventing long-term storage degradation.

Best Practice for Prevention:

  • Aliquot Samples: When you receive a new batch of the compound, divide it into smaller, single-use aliquots in separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Use an Inert Gas Manifold or Glove Box: Handle the aliquoting process under an inert atmosphere to prevent initial exposure to oxygen.

  • Seal Tightly: Use vials with PTFE-lined caps to ensure a high-quality seal.

References

  • Song, D., Liang, H., Kuang, P., Tang, P., Hu, G., & Yuan, Q. (2013). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry, 61(21), 5097–5102. [Link]

  • Campas-Baypoli, O. N., et al. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. Archivos Latinoamericanos de Nutrición, 59(1), 95-100. [Link]

  • Kore, A. M., Spencer, G. F., & Wallig, M. A. (1993). Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products. Journal of Agricultural and Food Chemistry, 41(1), 89–95. [Link]

  • Bayat Mokhtari, R., et al. (2018). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Nutrients, 10(7), 840. [Link]

  • PubMed. (2013). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2014). Study on degradation kinetics of sulforaphane in broccoli extract. Food Chemistry, 155, 179-184. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Hakkarainen, M. (2002). Aliphatic Polyesters: Abiotic and Biotic Degradation and Degradation Products. Advances in Polymer Science, 157, 113-138. [Link]

  • PubMed. (2014). Study on degradation kinetics of sulforaphane in broccoli extract. National Center for Biotechnology Information. [Link]

  • Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. [Link]

  • Tian, Y., et al. (2020). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 25(18), 4298. [Link]

  • PubMed. (1999). Thermal degradation of sulforaphane in aqueous solution. National Center for Biotechnology Information. [Link]

  • Tian, Y., et al. (2020). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 25(18), 4298. [Link]

  • PubMed. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. [Link]

  • Zhang, Y., et al. (1994). Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates. Proceedings of the National Academy of Sciences, 91(8), 3147-3150. [Link]

  • PubMed. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. National Center for Biotechnology Information. [Link]

  • SciELO. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 4-(Methylsulfinyl)-1-butylamine synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this and structurally related compounds. 4-(Methylsulfinyl)-1-butylamine is a valuable building block in medicinal chemistry and materials science.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

The primary synthetic route involves the oxidation of the corresponding thioether, 4-(methylthio)-1-butylamine. While conceptually straightforward, this oxidation requires careful control to prevent over-oxidation to the sulfone and to manage potential side reactions involving the amine functionality. This guide will focus on addressing the common challenges encountered during this critical oxidation step.

Core Reaction Pathway

The synthesis of 4-(Methylsulfinyl)-1-butylamine is most commonly achieved through the controlled oxidation of 4-(methylthio)-1-butylamine.

DOT Script for Reaction Pathway

Reaction_Pathway cluster_main Primary Synthesis Route Thioether 4-(Methylthio)-1-butylamine Sulfoxide 4-(Methylsulfinyl)-1-butylamine (Target) Thioether->Sulfoxide Controlled Oxidation (e.g., H2O2, MCPBA) Sulfone 4-(Methylsulfonyl)-1-butylamine (Byproduct) Sulfoxide->Sulfone Over-oxidation

Caption: General reaction scheme for the synthesis of 4-(Methylsulfinyl)-1-butylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(Methylsulfinyl)-1-butylamine. The questions are designed to tackle specific problems with practical, evidence-based solutions.

FAQ 1: Low or No Conversion of Starting Material

Question: I am observing a low conversion of 4-(methylthio)-1-butylamine to the desired sulfoxide. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to the oxidant, catalyst, and reaction conditions.

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. For many common oxidants like hydrogen peroxide (H₂O₂), a slight excess (1.0-1.2 equivalents) is often optimal for driving the reaction to completion without promoting significant over-oxidation.[2] Always ensure your oxidant is fresh and has been properly stored, as many can degrade over time.

  • Inadequate Catalyst Activity: If you are employing a catalyst, such as a metal-based or organocatalyst, its activity is paramount.

    • Metal Catalysts (e.g., Ti-containing zeolites, Sc(OTf)₃): Ensure the catalyst has not been poisoned by impurities in the starting material or solvent.[2][3] Pre-treatment of the catalyst as per literature recommendations may be necessary.

    • Organocatalysts: The efficiency of some organocatalysts can be highly sensitive to the solvent and pH of the reaction medium.[4]

  • Suboptimal Temperature: The oxidation of thioethers is often exothermic. However, starting at a reduced temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can help control the reaction rate and prevent side reactions. Insufficient temperature may lead to a sluggish reaction. Consider a modest increase in temperature, but monitor carefully for the formation of the sulfone byproduct.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are commonly used.[4] If solubility is an issue, particularly with solid oxidants like urea-hydrogen peroxide (UHP), a co-solvent system may be necessary.[4]

Troubleshooting Steps:

  • Verify Oxidant Stoichiometry and Purity: Use a fresh, properly titrated batch of your chosen oxidant.

  • Optimize Catalyst Loading: If using a catalyst, perform a small-scale screen to determine the optimal catalyst loading.

  • Temperature Profile Adjustment: Begin the reaction at a lower temperature and gradually increase it, monitoring the progress by TLC or GC-MS.

  • Solvent Screening: If reagent solubility is a concern, consider alternative solvents or co-solvent systems.

FAQ 2: Over-oxidation to the Sulfone Byproduct

Question: My reaction is producing a significant amount of the 4-(methylsulfonyl)-1-butylamine byproduct. How can I minimize this over-oxidation?

Answer:

The formation of the sulfone is a common challenge, as the desired sulfoxide can be further oxidized under the reaction conditions.[5] Minimizing this byproduct requires careful control over several experimental parameters.

  • Precise Control of Oxidant Stoichiometry: This is the most critical factor. Use no more than 1.0-1.2 equivalents of the oxidant.[2] A slow, dropwise addition of the oxidant to the reaction mixture can help maintain a low instantaneous concentration, favoring the formation of the sulfoxide over the sulfone.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can significantly reduce the rate of the second oxidation step (sulfoxide to sulfone), which typically has a higher activation energy.

  • Choice of Oxidant: Some oxidants are more prone to causing over-oxidation than others. Milder oxidants or catalyst systems designed for selective mono-oxidation can be beneficial. For example, scandium triflate (Sc(OTf)₃) has been shown to be an efficient catalyst for hydrogen peroxide-mediated mono-oxidation with minimal over-oxidation.[3]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.

ParameterRecommendation for Minimizing Over-oxidation
Oxidant Stoichiometry 1.0 - 1.2 equivalents
Addition of Oxidant Slow, dropwise addition
Temperature 0 °C to room temperature, or lower
Reaction Monitoring Frequent monitoring by TLC or GC-MS
FAQ 3: Presence of Unidentified Impurities

Question: After workup, I am observing several unidentified spots on my TLC plate/peaks in my GC-MS that do not correspond to the starting material, sulfoxide, or sulfone. What could these be?

Answer:

The presence of the primary amine functionality in the starting material introduces the possibility of side reactions, particularly under certain pH conditions or with specific reagents.

  • N-Oxidation: The primary amine can be oxidized to a hydroxylamine or nitroso compound, though this is generally less favorable than sulfur oxidation.

  • Reactions with Carbonyl-Containing Reagents/Solvents: If your synthesis involves reagents that can generate carbonyl compounds (e.g., from the decomposition of certain oxidants), or if you are using a solvent like acetone, you may form imine adducts with the primary amine.

  • Dimerization/Polymerization: Under harsh conditions, intermolecular reactions involving the amine and sulfoxide functionalities could lead to oligomeric or polymeric byproducts.

  • Disulfide Formation: While less common in oxidation reactions, incomplete starting material synthesis could leave residual thiols, which can be oxidized to disulfides.[6][7]

Troubleshooting and Identification:

  • Protecting the Amine Group: If side reactions involving the amine are suspected, consider a protection strategy (e.g., Boc or Cbz protecting groups) prior to the oxidation step. The protecting group can then be removed in a subsequent step.

  • Inert Atmosphere: While not always necessary for sulfoxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions with atmospheric oxygen.

  • Purification of Starting Material: Ensure your starting 4-(methylthio)-1-butylamine is of high purity and free from any reagents used in its synthesis.

  • Spectroscopic Analysis: Utilize techniques like NMR spectroscopy and high-resolution mass spectrometry to elucidate the structures of the unknown impurities.

FAQ 4: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating the 4-(Methylsulfinyl)-1-butylamine with high purity. What purification strategies are most effective?

Answer:

The polar nature of both the sulfoxide and the amine groups can make purification challenging due to the compound's high water solubility and potential for strong interactions with silica gel.

  • Extraction: Due to the product's polarity, extraction from aqueous media into common organic solvents like ethyl acetate or dichloromethane can be inefficient. Using a more polar solvent like n-butanol or performing continuous liquid-liquid extraction may be necessary. Adjusting the pH of the aqueous layer can also influence the partitioning of the product.

  • Chromatography:

    • Normal-Phase Silica Gel Chromatography: The polar amine can streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can be added to the eluent system. A common eluent system is a gradient of methanol in dichloromethane with 0.1-1% triethylamine.

    • Reverse-Phase Chromatography: This can be an effective alternative for purifying highly polar compounds.[8] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Ion-Exchange Chromatography: Given the basic nature of the amine, cation-exchange chromatography can be a powerful purification technique. The product will bind to the resin and can be selectively eluted by changing the pH or ionic strength of the eluent.

Recommended Purification Workflow:

  • Initial workup to remove the bulk of reagents and byproducts.

  • If necessary, perform an acid-base extraction to separate the basic product from neutral impurities.

  • Attempt purification by silica gel chromatography with a modified eluent.

  • If normal-phase chromatography is unsuccessful, consider reverse-phase or ion-exchange chromatography.

DOT Script for Troubleshooting Logic

Troubleshooting_Flowchart cluster_synthesis Synthesis & Workup cluster_issues Problem Identification cluster_solutions Corrective Actions Start Reaction Complete Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Over_Oxidation High Sulfone Content? Low_Conversion->Over_Oxidation No Check_Reagents Check Oxidant/Catalyst Adjust Stoichiometry Optimize Temperature Low_Conversion->Check_Reagents Yes Other_Impurities Other Impurities? Over_Oxidation->Other_Impurities No Control_Oxidation Reduce Temperature Slow Oxidant Addition Change Oxidant Over_Oxidation->Control_Oxidation Yes Purification_Issue Purification Difficulty? Other_Impurities->Purification_Issue No Protect_Amine Protecting Group Strategy Inert Atmosphere Purify Starting Material Other_Impurities->Protect_Amine Yes Modify_Purification Use Modified Eluent Reverse-Phase HPLC Ion-Exchange Purification_Issue->Modify_Purification Yes Success Pure Product Purification_Issue->Success No

Caption: A flowchart outlining the troubleshooting process for the synthesis of 4-(Methylsulfinyl)-1-butylamine.

Experimental Protocols

General Protocol for the Oxidation of 4-(Methylthio)-1-butylamine

This is a representative protocol and may require optimization for your specific setup and scale.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylthio)-1-butylamine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture). Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of the oxidant (e.g., 30% hydrogen peroxide, 1.1 eq.) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench any remaining oxidant by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Workup: Adjust the pH of the solution to >10 with a suitable base (e.g., NaOH). Extract the aqueous layer with an appropriate organic solvent (e.g., n-butanol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in FAQ 4 .

References

  • Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. (2016).
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (n.d.).
  • 4-(Methylsulfinyl)-1-butylamine | 187587-70-8. (n.d.). Biosynth.
  • Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. (2003). Organic Letters.
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (n.d.).
  • Thiols And Thioethers. (2015). Master Organic Chemistry.
  • 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts.
  • Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products: 1-Isothiocyanato-3-(methylsulfinyl)propane, 1-Isothiocyanato-4-(methylsulfinyl)butane, 4-(Methylsulfinyl)butanenitrile, and 5-(Methylsulfinyl)pentanenitrile from Broccoli and Lesquerella fendleri. (1993). Journal of Agricultural and Food Chemistry.

Sources

Optimization

Side reactions in the synthesis of (R)-Sulforaphane from 4-(Methylsulfinyl)-1-butylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (R)-Sulforaphane from 4-(methylsulfinyl)-1-butylamine. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (R)-Sulforaphane from 4-(methylsulfinyl)-1-butylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Core Synthesis Overview

The synthesis of (R)-Sulforaphane involves the conversion of the primary amine, 4-(methylsulfinyl)-1-butylamine, into an isothiocyanate. This is typically achieved by reacting the amine with a thiocarbonyl reagent, such as thiophosgene (CSCl₂) or carbon disulfide (CS₂). While seemingly straightforward, the high reactivity of the isothiocyanate functional group, coupled with the nucleophilicity of the starting amine and the sensitivity of the sulfoxide moiety, creates a landscape ripe for competitive side reactions.

G cluster_reagent cluster_amine Amine 4-(Methylsulfinyl)-1-butylamine Product (R)-Sulforaphane Amine->Product Primary Reaction Pathway Reagent + Thiocarbonyl Reagent (e.g., CS₂, Thiophosgene)

Caption: Idealized reaction pathway for (R)-Sulforaphane synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues reported by researchers. Each entry explains the chemical basis of the problem and provides actionable strategies for mitigation.

FAQ 1: My final product shows a major impurity with a mass of 324.4 g/mol . What is it and how did it form?

Answer: This impurity is almost certainly N,N'-bis[4-(methylsulfinyl)butyl]thiourea .

  • Causality & Mechanism: This side product arises from the nucleophilic attack of the starting material, 4-(methylsulfinyl)-1-butylamine, on the highly electrophilic carbon atom of the newly formed (R)-Sulforaphane product.[1][2] Isothiocyanates are known to react readily with primary amines to form stable thiourea derivatives.[3][4] This reaction is often a significant yield-limiting step, especially if there is a localized excess of the starting amine or if the reaction is not quenched properly.

G Amine 4-(Methylsulfinyl)-1-butylamine (Nucleophile) Thiourea N,N'-bis[4-(methylsulfinyl)butyl]thiourea (Side Product) Amine->Thiourea Attacks SFN (R)-Sulforaphane (Electrophile) SFN->Thiourea

Caption: Formation of the thiourea side product.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Ensure the thiocarbonylating reagent is in slight excess to consume all the starting amine.

    • Order of Addition: Add the amine slowly to a solution of the thiocarbonylating reagent. This maintains a low concentration of the amine, minimizing its opportunity to react with the product.

    • Low Temperature: Run the reaction at a reduced temperature (e.g., 0 °C to -10 °C) to decrease the rate of the thiourea formation more significantly than the desired reaction.

    • Amine Protection: For more complex syntheses, consider using a protecting group for the amine, such as a carbamate (Boc, Cbz), which can be removed in a later step.[5][6] This strategy is often employed in multi-step syntheses of sulforaphane analogues.[7]

FAQ 2: The purity of my sulforaphane decreases over time, even in storage. I also see a new peak in my LC-MS with a mass of 193.3 g/mol . What is happening?

Answer: Your (R)-Sulforaphane is likely degrading. The peak at 193.3 g/mol corresponds to the sulfone analogue , 1-isothiocyanato-4-(methylsulfonyl)butane.

  • Causality & Mechanism: (R)-Sulforaphane is thermally and chemically sensitive.[8]

    • Oxidation to Sulfone: The sulfoxide moiety is susceptible to over-oxidation to a sulfone. This can occur if trace oxidants are present or upon exposure to air over long periods. While a side reaction during synthesis is possible if harsh oxidizing conditions are used in a preceding step, it is more commonly a degradation product.

    • Base-Catalyzed Degradation: Sulforaphane is highly unstable under basic pH conditions.[9][10] Exposure to bases during aqueous workup (e.g., sodium bicarbonate washes) can lead to rapid degradation. The compound is most stable in acidic conditions around pH 4.0.[11]

    • Thermal Degradation: The compound is thermolabile.[12][13] Elevated temperatures during solvent removal (roto-evaporation) or storage will accelerate decomposition.

G SFN (R)-Sulforaphane (Sulfoxide) Sulfone Sulfone Analogue SFN->Sulfone Oxidation (Air, Trace Oxidants) Degradation Other Degradation Products SFN->Degradation Instability (High pH, Heat)

Caption: Major degradation pathways for (R)-Sulforaphane.

  • Troubleshooting & Prevention:

    • Workup Conditions: Use mildly acidic washes (e.g., dilute citric acid or phosphate buffer at pH 4-5) during extraction instead of basic ones.[9]

    • Temperature Control: Remove solvents under reduced pressure at low temperatures (<30 °C).

    • Storage: Store the purified product as a neat oil or in a non-nucleophilic organic solvent (e.g., ethyl acetate) at -20 °C or below under an inert atmosphere (Argon or Nitrogen).[14][15]

    • Purification: Use rapid purification techniques like flash column chromatography on silica gel to minimize the time the product is exposed to potentially degradative conditions.

FAQ 3: My product has the correct mass, but the optical rotation is low, or my chiral HPLC shows two peaks. What went wrong?

Answer: You are likely observing racemization at the chiral sulfur center, resulting in a mixture of (R)- and (S)-Sulforaphane.

  • Causality & Mechanism: The stereocenter at the sulfur atom is configurationally stable under neutral conditions but can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures, potentially via an achiral intermediate or a rapidly inverting species. The biological activity of sulforaphane is stereospecific, with the natural (R)-enantiomer being significantly more potent than the (S)-enantiomer in many assays.[16][17] Therefore, maintaining chiral purity is critical.

  • Troubleshooting & Prevention:

    • Avoid Harsh Conditions: Steer clear of strong acids or bases throughout the synthesis and workup.

    • Maintain Low Temperatures: As with degradation, thermal stress can contribute to racemization. Keep all steps, including purification and solvent removal, at the lowest practical temperature.

    • Confirm Starting Material Purity: Ensure that the precursor, 4-(methylsulfinyl)-1-butylamine, is enantiomerically pure before starting the reaction.

    • Analytical Verification: Use a suitable chiral HPLC method to confirm the enantiomeric excess (e.e.) of your final product (See Protocol 2).

Data Summary Tables

Table 1: Common Side Products & Impurities

Compound NameMolecular Weight ( g/mol )Likely CauseAnalytical Signature (LC-MS, [M+H]⁺)
N,N'-bis[4-(methylsulfinyl)butyl]thiourea324.52Reaction of starting amine with productm/z 325.1
1-Isothiocyanato-4-(methylsulfonyl)butane193.29Over-oxidation / Degradationm/z 194.0
(S)-Sulforaphane177.29RacemizationSame mass as product; separable by chiral HPLC

Table 2: (R)-Sulforaphane Stability Profile

ConditionObservationRecommendationSource
pH > 7.0 Rapid, base-catalyzed degradation.Avoid basic washes; use buffers at pH 4-5 for workup.[9][10][11]
pH 4.0 - 5.0 Relatively stable.Optimal pH range for aqueous handling.[9][11]
Temperature Degradation rate increases ~3-4 fold for every 10°C rise.Maintain low temperatures (<30°C) during workup and storage at -20°C or below.[9][10][13]
Solvents Unstable in nucleophilic solvents like methanol. Stable in non-aqueous formulations.Use non-nucleophilic solvents like ethyl acetate or dichloromethane for storage/handling.[9]
Experimental Protocols
Protocol 1: Troubleshooting Workflow for Unexpected Results

This workflow provides a systematic approach to diagnosing issues in your synthesis.

Caption: Systematic workflow for troubleshooting sulforaphane synthesis.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This method is essential for confirming the stereochemical integrity of your (R)-Sulforaphane.

  • Column: Use an immobilized polysaccharide-based chiral stationary phase, such as an amylose tris-[(S)-methylbenzylcarbamate] column (e.g., CHIRALPAK® IH-3).[17]

  • Mobile Phase: Isocratic elution with pure ethanol often provides excellent resolution. Alternatively, hydroalcoholic mixtures (e.g., Ethanol/Water 50:50 v/v) can be used.[17]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 240 nm.[18]

  • Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on this type of column.[17]

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) as: [((Area_R - Area_S) / (Area_R + Area_S)) * 100].

References
  • Kasar, P. A., & Singh, R. P. (2013). Stability of Sulforaphane for Topical Formulation. Journal of Pharmaceutical Sciences, 102(5), 1546-1554. [Link]

  • Wang, H., et al. (2012). Effect of temperature, pH and light on the stability of sulforaphane solution. West China Journal of Pharmaceutical Sciences. [Link]

  • Li, S., et al. (2018). Study on degradation kinetics of sulforaphane in broccoli extract. Food Science and Technology Research, 24(5), 835-841. [Link]

  • Kasar, P. A., & Singh, R. P. (2013). Stability of Sulforaphane for Topical Formulation. ResearchGate. [Link]

  • Kasar, P. A., & Singh, R. P. (2013). Stability of sulforaphane for topical formulation. Journal of Pharmaceutical Sciences, 102(5), 1546-1554. [Link]

  • Leoni, O., et al. (2020). Novel Gram-Scale Production of Enantiopure R-Sulforaphane from Tuscan Black Kale Seeds. Molecules, 25(21), 5022. [Link]

  • Mielniczuk, N., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(15), 4969. [Link]

  • Strohmeier, D., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1856-1865. [Link]

  • Nguyen, T. H., et al. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 13(4), 273-276. [Link]

  • Various Authors. (2024). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. ResearchGate. [Link]

  • Singh, S., et al. (2023). Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis. ACS Pharmacology & Translational Science, 6(5), 826-841. [Link]

  • Bulut, Z., et al. (2024). The proposed mechanism for the formation of thiourea. ResearchGate. [Link]

  • LibreTexts Chemistry. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Kim, J. H., et al. (2015). The synthesis of sulforaphane analogues and their protection effect against cisplatin induced cytotoxicity in kidney cells. Bioorganic & Medicinal Chemistry Letters, 25(1), 108-111. [Link]

  • Liang, H., et al. (2007). Separation and Purification of Sulforaphane from Broccoli Seeds by Solid Phase Extraction and Preparative High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 55(20), 8047-8053. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Mielniczuk, N., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC. [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

  • D'Acquarica, I., et al. (2024). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 29(12), 2865. [Link]

  • Thorwirth, R., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(7), 2056-2063. [Link]

  • Mahn, A., et al. (2020). Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (Brassica oleracea var. italica). Foods, 9(8), 1111. [Link]

  • Jinnuo Chemical. (2025). Thiourea is mainly produced by the following methods. [Link]

  • Hanschen, F. S., et al. (2012). Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. Journal of Agricultural and Food Chemistry, 60(31), 7735-7742. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Methylsulfinyl)-1-butylamine

Welcome to the technical support center for 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile building block. As a polar amine containing a sulfoxide moiety, 4-(Methylsulfinyl)-1-butylamine presents unique challenges during its purification. This document provides field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Purification of 4-(Methylsulfinyl)-1-butylamine

This section addresses specific issues you may encounter during the purification of 4-(Methylsulfinyl)-1-butylamine in a question-and-answer format.

Q1: My 4-(Methylsulfinyl)-1-butylamine sample is an oil and won't crystallize. How can I purify it?

A1: It is common for low-molecular-weight amines to exist as oils or low-melting solids, making direct crystallization challenging. The presence of impurities can further inhibit crystallization.[1] Here are a few strategies to overcome this:

  • Salt Formation: A highly effective method is to convert the amine into a salt.[1] Amine salts are generally more crystalline and have different solubility profiles than the freebase. The hydrochloride salt is a common choice.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the crude 4-(Methylsulfinyl)-1-butylamine in a suitable solvent such as diethyl ether or ethyl acetate.

      • Slowly add a solution of hydrochloric acid (HCl) in the same solvent.

      • The hydrochloride salt will often precipitate as a crystalline solid.

      • The resulting salt can then be recrystallized from an appropriate solvent system.[1][2]

  • Alternative Acids: If the hydrochloride salt does not yield satisfactory crystals, other acids like sulfuric acid or tartaric acid can be employed to form different salts with potentially better crystallization properties.[1]

Q2: I am seeing significant streaking and poor separation during column chromatography on silica gel. What is causing this and how can I fix it?

A2: The basic nature of the amine group in 4-(Methylsulfinyl)-1-butylamine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause irreversible adsorption, sample degradation, and significant peak tailing or streaking.[3]

To mitigate this, consider the following approaches:

  • Use of a Basic Modifier in the Mobile Phase: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[3][4] A typical mobile phase could be a gradient of methanol in dichloromethane (DCM) with 0.1-1% TEA.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent option as the stationary phase is chemically modified to be basic, thus repelling the amine and preventing strong interactions.[3][5][6]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[4][6]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography can be effective. To ensure good retention and peak shape of the basic amine, it is crucial to use a mobile phase with a basic pH to keep the amine in its freebase form.[3][7] A mobile phase of acetonitrile and water with a basic modifier like triethylamine is a good starting point.[3]

Experimental Workflow: Purification via Column Chromatography

Below is a generalized workflow for the purification of 4-(Methylsulfinyl)-1-butylamine using column chromatography with a modified stationary or mobile phase.

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve crude product in minimum amount of mobile phase load Load sample onto a pre-equilibrated column dissolve->load elute Elute with appropriate mobile phase gradient load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC or LC-MS collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent under reduced pressure combine->evaporate

Caption: A general workflow for the purification of 4-(Methylsulfinyl)-1-butylamine by column chromatography.

Q3: My purified 4-(Methylsulfinyl)-1-butylamine is degrading over time. What are the proper storage conditions?

A3: Both the amine and sulfoxide functional groups can be susceptible to degradation. Amines can be oxidized by air and light, while sulfoxides can also be sensitive to certain conditions.[8]

  • Recommended Storage: 4-(Methylsulfinyl)-1-butylamine should be stored at 2°C - 8°C in a tightly sealed container to protect it from air and moisture.[9]

  • Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like nitrogen or argon can help prevent oxidation.

  • Solvent Stability: If stored in a solvent, the stability of the compound in that solvent should be considered. For example, while DMSO is a common solvent, the stability of the dissolved compound should be verified, and storage in a refrigerator or freezer may be appropriate.[10]

Frequently Asked Questions (FAQs)

Q: What are the common impurities I might encounter?

A: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities could include:

  • Unreacted starting materials from the synthesis.

  • By-products from the synthetic route, which for similar amine syntheses can include dimers or products of side reactions.[11][12][13]

  • Oxidation or degradation products. The related compound, sulforaphane, is known to be unstable in aqueous solutions and at high temperatures.[14][15]

Q: What analytical techniques are best for assessing the purity of 4-(Methylsulfinyl)-1-butylamine?

A: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing the purity of polar compounds.[16]

  • Gas Chromatography (GC): GC can also be used, potentially with a nitrogen-specific detector for increased sensitivity.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified compound and identifying any impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weight of the compound and any impurities.[18]

Summary of Purification Parameters

Purification Method Stationary Phase Typical Mobile Phase Key Considerations
Normal-Phase Chromatography Silica GelDCM/MethanolAdd 0.1-1% triethylamine or ammonia to prevent streaking.[3][4]
Amine-functionalized SilicaHexane/Ethyl Acetate or DCM/MethanolIdeal for basic amines to improve peak shape.[3][5]
Alumina (Basic or Neutral)Hexane/Ethyl Acetate or DCM/MethanolGood alternative to silica for basic compounds.[4]
Reversed-Phase Chromatography C18Acetonitrile/WaterAdd a basic modifier (e.g., triethylamine) to maintain a basic pH.[3]
Recrystallization N/AVarious organic solventsOften requires conversion to a salt (e.g., hydrochloride) to induce crystallization.[1][2]

Visualization of Purification Strategy Selection

StrategySelection start Crude 4-(Methylsulfinyl)-1-butylamine is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No salt_formation Form a salt and recrystallize recrystallize->salt_formation Unsuccessful success Pure Product recrystallize->success Successful salt_formation->column_chrom Unsuccessful salt_formation->success Successful column_chrom->success

Caption: Decision tree for selecting a purification strategy for 4-(Methylsulfinyl)-1-butylamine.

References

  • Unknown. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Unknown. (n.d.). Amine Treating - Troubleshooting Guide. Scribd. [Link]

  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]

  • Unknown. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. LinkedIn. [Link]

  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Bothamley, M. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]

  • Unknown. (n.d.). Troubleshooting of Amine Regn. Scribd. [Link]

  • Unknown. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Unknown. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. ResearchGate. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Unknown. (2025, August 6). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. ResearchGate. [Link]

  • Unknown. (2025, August 6). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. ResearchGate. [Link]

  • Unknown. (n.d.). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching. ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Unknown. (n.d.). Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products: 1-Isothiocyanato-3-(methylsulfinyl)propane, 1-Isothiocyanato-4-(methylsulfinyl)butane, 4-(Methylsulfinyl)butanenitrile, and 5-(Methylsulfinyl)pentanenitrile from Broccoli and Lesquerella fendleri. Illinois Experts. [Link]

  • Jeżyk, K., et al. (n.d.). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC. [Link]

  • Wikipedia. (n.d.). Sulfoxide. [Link]

  • Campas-Baypoli, O. N., et al. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. ALAN. [Link]

  • Campas-Baypoli, O. N., et al. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. PubMed. [Link]

  • Organic Syntheses. (n.d.). n-methylbutylamine. [Link]

  • Unknown. (n.d.). Kinetic study of sulforaphane stability in blanched and un-blanched broccoli (Brassica oleracea var. italica) florets during storage at low temperatures. PubMed Central. [Link]

  • CDC. (1994). n-BUTYLAMINE 2012. [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (n.d.). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. [Link]

  • Heide, M., et al. (2025, August 28). Analytical Methods. OPUS. [Link]

  • Cackowski, F., et al. (2012, April 10). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. [Link]

  • Cackowski, F., et al. (n.d.). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. PubMed. [Link]

  • Unknown. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]

Sources

Optimization

Storage conditions for 4-(Methylsulfinyl)-1-butylamine to prevent degradation

Welcome to the dedicated technical support guide for 4-(Methylsulfinyl)-1-butylamine. This document provides in-depth guidance on the optimal storage, handling, and troubleshooting for this versatile bifunctional molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(Methylsulfinyl)-1-butylamine. This document provides in-depth guidance on the optimal storage, handling, and troubleshooting for this versatile bifunctional molecule. As researchers integrating this compound into complex syntheses, maintaining its integrity is paramount to achieving reproducible and accurate experimental outcomes. This guide is structured to address both fundamental questions and specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of 4-(Methylsulfinyl)-1-butylamine.

Q1: What are the definitive storage conditions for 4-(Methylsulfinyl)-1-butylamine to ensure long-term stability?

The stability of 4-(Methylsulfinyl)-1-butylamine is contingent on strict control of its storage environment. The molecule possesses two key reactive moieties: a primary amine and a sulfoxide. The primary amine is susceptible to reacting with atmospheric CO₂ and is a nucleophile, while the sulfoxide group is prone to oxidation.[1][2] Therefore, a multi-faceted approach to storage is critical.

Causality: The recommended low temperatures drastically slow down the kinetics of potential degradation reactions. An inert atmosphere is crucial to prevent the oxidation of the electron-rich sulfur atom in the sulfoxide group to the corresponding sulfone, a common degradation pathway for such compounds.[3][4] Furthermore, primary amines should be protected from atmospheric moisture and carbon dioxide to prevent the formation of carbonates and other side products.[5][6]

For a quick reference, please consult the summary table below.

Table 1: Recommended Storage Conditions for 4-(Methylsulfinyl)-1-butylamine

Parameter Recommendation Rationale & Key Considerations
Temperature -20°C for long-term storage (months to years). [7] Minimizes thermal degradation and slows oxidation kinetics.
2-8°C for short-term storage (days to weeks). [8] Suitable for working stock solutions or material in frequent use.
Atmosphere Inert Gas (Argon or Nitrogen). [9] Prevents oxidation of the sulfoxide to a sulfone and degradation of the amine.
Container Tightly-sealed amber glass vial with a PTFE-lined cap. Protects from air, moisture, and light.[3] Amber glass is necessary as some amines and sulfoxides can be light-sensitive.[9]
Incompatible Materials Strong Oxidizing Agents (e.g., peroxides, nitrates).[3] Can rapidly and exothermically oxidize the sulfoxide group.[1]
Strong Acids.[2][6] Will protonate the basic primary amine, forming a salt.
Metals.[6] Certain metals can catalyze degradation reactions.

| | Sources of Ignition.[3][6] | While not highly flammable, standard laboratory practice dictates storing chemicals away from ignition sources. |

Q2: My compound is described as both a "low melting solid" and an "oil." Which is correct and how does this affect handling?

Both descriptions are correct and reflect the compound's physical properties. 4-(Methylsulfinyl)-1-butylamine has a low melting point and can exist as either an off-white solid or a yellowish oil, depending on the ambient temperature and purity.[10][11]

Experimental Insight: If you receive it as a solid, it may melt upon warming to room temperature. Conversely, a liquid sample may solidify in cold storage. This phase change does not indicate degradation. For accurate dispensing, if the compound is solid, it's best to allow the entire container to equilibrate to room temperature to ensure homogeneity before weighing or dispensing volumetrically. Avoid repeated freeze-thaw cycles by aliquoting the material into smaller, single-use vials for storage.

Q3: What are the primary chemical degradation pathways for this molecule?

Understanding the potential degradation pathways is essential for troubleshooting and for interpreting analytical data. The two primary modes of degradation are oxidation of the sulfoxide and reactions involving the primary amine.

  • Oxidation: The sulfoxide moiety can be oxidized to form the corresponding sulfone, 4-(methylsulfonyl)-1-butylamine. This is an irreversible process under typical laboratory conditions and represents the most common degradation pathway, often initiated by atmospheric oxygen.[1][4]

  • Reduction: While less common in a standard storage environment, the sulfoxide can be reduced to the corresponding sulfide, 4-(methylthio)-1-butylamine, in the presence of reducing agents.

  • Amine Reactions: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt or undergo other reactions typical of primary amines if exposed to incompatible reagents.

The diagram below illustrates these key degradation pathways.

G cluster_main Degradation of 4-(Methylsulfinyl)-1-butylamine parent 4-(Methylsulfinyl)-1-butylamine (Stable Form) oxidation 4-(Methylsulfonyl)-1-butylamine (Sulfone) parent->oxidation Oxidation (+[O]) (e.g., Air, H₂O₂) reduction 4-(Methylthio)-1-butylamine (Sulfide) parent->reduction Reduction (-[O]) (e.g., Reducing Agents)

Caption: Primary degradation pathways of 4-(Methylsulfinyl)-1-butylamine.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of 4-(Methylsulfinyl)-1-butylamine.

Q1: I suspect my stored 4-(Methylsulfinyl)-1-butylamine has degraded. How can I confirm its purity?

Visual inspection is the first step; a significant color change from off-white/pale yellow to dark yellow or brown can indicate degradation. However, analytical confirmation is required for definitive proof. High-Performance Liquid Chromatography (HPLC) is an effective method.

Expertise & Causality: A reverse-phase HPLC method can separate the more polar 4-(Methylsulfinyl)-1-butylamine from its less polar reduced form (sulfide) and its more polar oxidized form (sulfone). By comparing the chromatogram of your sample to a reference standard or a previous batch, you can identify and quantify degradation products.

Protocol: Conceptual Purity Assessment via HPLC

This is a general protocol; specific parameters may need optimization for your system.

  • Standard Preparation:

    • Accurately prepare a stock solution of a trusted, new batch of 4-(Methylsulfinyl)-1-butylamine in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Prepare a solution of the suspect compound at the same concentration as the standard.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile).

    • Gradient: Start with a high concentration of Solvent A (e.g., 95%) and ramp to a high concentration of Solvent B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm or Mass Spectrometry (MS) for definitive identification.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Run the standard to determine the retention time of the pure compound.

    • Run the suspect sample.

    • Interpretation:

      • A single major peak at the expected retention time indicates high purity.

      • The appearance of new peaks suggests the presence of impurities or degradation products. Based on polarity, a peak eluting before the main peak could be the more polar sulfone, while a peak eluting after could be the less polar sulfide. MS detection would confirm the mass of these species.

Q2: My reaction yield is significantly lower than expected. Could the quality of the 4-(Methylsulfinyl)-1-butylamine be the cause?

Yes, the purity of any starting material is a critical factor in reaction efficiency. If you are experiencing low yields, follow this troubleshooting workflow.

G start Low Reaction Yield Observed check_reagents Are all other reagents and solvents fresh and pure? start->check_reagents check_amine Assess 4-(Methylsulfinyl)-1-butylamine check_reagents->check_amine Yes other_issue Other reagent is the issue. Replace and repeat. check_reagents->other_issue No visual_check Visually inspect the amine. Is it discolored? check_amine->visual_check purity_check Perform purity analysis (e.g., HPLC, NMR) visual_check->purity_check Yes / Unsure not_degraded Amine purity is high. Re-evaluate reaction conditions (temp, stoichiometry, atmosphere). visual_check->not_degraded No degraded Degradation confirmed. Procure a new, verified batch. purity_check->degraded Purity < 95% or Impurities Detected purity_check->not_degraded Purity Acceptable

Caption: Troubleshooting workflow for low reaction yields.

Trustworthiness: This self-validating workflow ensures that you systematically eliminate potential causes. Before concluding that the 4-(Methylsulfinyl)-1-butylamine is faulty, it is crucial to verify the integrity of all other components in your reaction system. If its purity is confirmed analytically, the focus should shift to optimizing the experimental parameters.

References

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet for 4-(Methylsulfinyl) butylamine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • PubMed. (n.d.). Structural confirmation of sulconazole sulfoxide as the primary degradation product of sulconazole nitrate. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Conversion and degradation pathways of sulfoximines. Retrieved from [Link]

  • ResearchGate. (2019). Conversion and degradation pathways of sulfoximines | Request PDF. Retrieved from [Link]

  • Angene Chemical. (2021). 4-(Methylsulfinyl)-1-butylamine Safety Data Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Sulfur Polymer to Develop Low-Carbon Reclaimed Asphalt Pavements. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Retrieved from [Link]

  • ResearchGate. (2009). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. | Request PDF. Retrieved from [Link]

  • PubMed. (2009). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. Retrieved from [Link]

  • SciELO. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in 4-(Methylsulfinyl)-1-butylamine Synthesis

Welcome to the technical support center for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We understand that achieving high yields and purity is paramount, and this resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Introduction: The Synthetic Challenge

The primary route to 4-(Methylsulfinyl)-1-butylamine involves the selective oxidation of its thioether precursor, 4-(Methylthio)-1-butylamine. While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and complicate purification. The main challenges lie in achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone, and preventing side reactions involving the primary amine. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Low Yields

This section directly tackles specific problems you might be facing in the lab.

Q1: My reaction is incomplete, and I'm recovering a significant amount of the starting material, 4-(Methylthio)-1-butylamine. What are the likely causes and how can I fix this?

A1: Incomplete conversion is a common issue that can often be resolved by addressing one or more of the following factors:

  • Insufficient Oxidant: The stoichiometry of the oxidant to the thioether is critical. While a 1:1 molar ratio is theoretically sufficient, slight excesses (e.g., 1.1-1.2 equivalents) are often used to drive the reaction to completion. However, be cautious with larger excesses, as this can lead to over-oxidation (see Q2).

  • Inadequate Reaction Time or Temperature: Thioether oxidations can be sluggish at low temperatures. If you are running the reaction at 0°C or below to control selectivity, you may need to increase the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time. If the reaction is still slow, a modest increase in temperature (e.g., to room temperature) may be necessary, but this must be balanced against the risk of over-oxidation.

  • Poor Reagent Quality: Ensure your oxidizing agent is fresh and has been stored correctly. For example, m-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored in a refrigerator.[1] Similarly, the concentration of hydrogen peroxide solutions should be verified.

  • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol or ethanol can sometimes slow down oxidations with certain reagents. Consider switching to a compatible aprotic solvent such as dichloromethane (DCM) or acetonitrile.

Q2: My main problem is the formation of the 4-(Methylsulfonyl)-1-butylamine (sulfone) byproduct, which is difficult to separate from my desired product. How can I minimize this over-oxidation?

A2: Over-oxidation to the sulfone is arguably the most frequent cause of low yields of the desired sulfoxide.[2] Here’s how to control it:

  • Precise Stoichiometry: This is the most critical parameter. Use no more than 1.1-1.2 equivalents of your oxidizing agent. A carefully controlled addition of the oxidant, for instance, using a syringe pump for liquid reagents, can also help maintain a low instantaneous concentration of the oxidant, favoring the formation of the sulfoxide.

  • Lower Reaction Temperature: Conducting the oxidation at low temperatures (e.g., -20°C to 0°C) significantly slows down the rate of the second oxidation (sulfoxide to sulfone) more than the first (thioether to sulfoxide).[3]

  • Choice of Oxidizing Agent: Some oxidants are more "aggressive" than others. For selective sulfoxide formation, consider the following:

    • m-CPBA: Generally provides good selectivity at low temperatures.

    • Sodium Periodate (NaIO₄): Often a good choice for selective oxidation to sulfoxides.[4][5] It is a mild and effective reagent.

    • Hydrogen Peroxide (H₂O₂): Can be effective, but reactions can be slower and may require a catalyst.[6] Careful control of stoichiometry and temperature is crucial to prevent over-oxidation.

  • Reaction Monitoring: Diligent monitoring of the reaction by TLC or LC-MS is essential. The goal is to stop the reaction as soon as the starting thioether is consumed, before significant amounts of the sulfone have had a chance to form.

Q3: I'm observing a complex mixture of byproducts and a darkening of the reaction mixture. What could be happening?

A3: A complex reaction profile often points to side reactions involving the amine functional group or instability of the product.

  • Amine Oxidation: The primary amine in 4-(Methylthio)-1-butylamine can also be oxidized, leading to a variety of byproducts. To prevent this, you can protect the amine group prior to the oxidation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is stable to many oxidizing conditions and can be readily removed afterward.

  • pH Effects: The pH of the reaction mixture can influence the reactivity of both the thioether and the amine. Acidic conditions can protonate the amine, making it less susceptible to oxidation. However, extreme pH values should be avoided as they can promote side reactions or degradation. Some studies on related compounds have shown that low pH can inhibit degradation reactions.[7]

  • Product Instability: While 4-(Methylsulfinyl)-1-butylamine is generally stable, related compounds can be unstable under certain conditions, such as high pH or in the presence of nucleophiles.[7] It's important to work up the reaction promptly upon completion and to use mild conditions during purification.

Frequently Asked Questions (FAQs)

Q: What is the best all-around oxidizing agent for this transformation?

A: There is no single "best" oxidant, as the optimal choice depends on the scale of your reaction, available equipment, and desired purity. However, for laboratory-scale synthesis, m-CPBA is a popular choice due to its ease of handling and generally good selectivity when used at low temperatures. Sodium periodate is another excellent option, known for its mildness and high selectivity for sulfoxide formation.[4][5]

Q: How do I effectively purify 4-(Methylsulfinyl)-1-butylamine from the starting material and the sulfone byproduct?

A: The polarity difference between the thioether, sulfoxide, and sulfone allows for effective separation by column chromatography on silica gel. The elution order will typically be:

  • 4-(Methylthio)-1-butylamine (least polar)

  • 4-(Methylsulfinyl)-1-butylamine (desired product)

  • 4-(Methylsulfonyl)-1-butylamine (most polar)

A solvent system such as a gradient of methanol in dichloromethane is often effective. Techniques like reversed-phase HPLC can also be used for high-purity isolation.[8]

Q: Can I use hydrogen peroxide without a catalyst?

A: While it is possible, the uncatalyzed oxidation of thioethers with hydrogen peroxide is often very slow.[6] Catalysts such as titanium-containing zeolites or certain metal complexes can significantly accelerate the reaction.[9] However, for a laboratory setting, using a stoichiometric oxidant like m-CPBA or sodium periodate is often more practical and predictable.

Q: At what temperature should I store 4-(Methylsulfinyl)-1-butylamine?

A: To ensure long-term stability, it is recommended to store 4-(Methylsulfinyl)-1-butylamine at 2-8°C in a well-sealed container.

Experimental Protocols

Protocol 1: Selective Oxidation using m-CPBA

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolve Substrate: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(Methylthio)-1-butylamine in dichloromethane (DCM).

  • Cool Reaction: Cool the solution to 0°C in an ice bath.

  • Prepare Oxidant Solution: In a separate flask, dissolve 1.1 equivalents of m-CPBA (70-77% purity) in DCM.

  • Slow Addition: Add the m-CPBA solution dropwise to the stirred solution of the thioether over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitor Reaction: Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:Methanol mobile phase). The sulfoxide product should have a lower Rf than the starting thioether.

  • Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to destroy any excess peroxide.[10]

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
Oxidizing AgentTypical EquivalentsTypical TemperatureSelectivity (Sulfoxide:Sulfone)Notes
m-CPBA1.1 - 1.20°C to RTGood to ExcellentEasy to handle, but byproduct (m-chlorobenzoic acid) needs to be removed during workup.[10]
Sodium Periodate1.1 - 1.50°C to RTExcellentMild and highly selective. Often used with a catalyst in some applications.[4]
Hydrogen Peroxide1.1 - 1.5RT to 50°CModerate to Good"Green" oxidant, but often requires a catalyst for reasonable reaction rates.[6]

Visualizing the Process

Reaction Pathway

Reaction_Pathway Thioether 4-(Methylthio)-1-butylamine Sulfoxide 4-(Methylsulfinyl)-1-butylamine (Desired Product) Thioether->Sulfoxide [O] (e.g., m-CPBA) Other Other Oxidation Byproducts Thioether->Other Side Reaction Sulfone 4-(Methylsulfonyl)-1-butylamine (Over-oxidation Product) Sulfoxide->Sulfone Excess [O] Troubleshooting_Workflow start Low Yield of 4-(Methylsulfinyl)-1-butylamine check_conversion Is the reaction incomplete? (High starting material) start->check_conversion incomplete_actions Increase oxidant eq. (to 1.1-1.2) Increase reaction time/temp Check reagent quality check_conversion->incomplete_actions Yes check_overoxidation Is there significant sulfone byproduct? check_conversion->check_overoxidation No incomplete_actions->check_overoxidation overoxidation_actions Decrease oxidant eq. (to ~1.1) Lower reaction temperature Use a milder oxidant (e.g., NaIO₄) check_overoxidation->overoxidation_actions Yes check_complexity Is the product mixture complex? check_overoxidation->check_complexity No overoxidation_actions->check_complexity complexity_actions Consider amine protection (e.g., Boc) Control pH Ensure prompt workup check_complexity->complexity_actions Yes end Optimized Yield check_complexity->end No complexity_actions->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved January 14, 2026, from [Link]

  • Zhang, M., et al. (2021).
  • Riley, D. P., et al. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). Journal of the American Chemical Society.
  • Garrison, J. C., & Schöneich, C. (2006). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
  • Miller, M. J., et al. (2022). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides.
  • De Luca, L., et al. (2018).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved January 14, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Retrieved January 14, 2026, from [Link]

  • Reddit. (2022). Chemoselective thioether oxidation. r/Chempros. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved January 14, 2026, from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Products arising from the oxidation of 4‐methylthio‐ and 4‐vinyl‐benzenes tested with the WT and S244D variant of CYP199A4. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved January 14, 2026, from [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved January 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2020).
  • Illinois Experts. (n.d.). Purification of the ω-(Methylsulfinyl)alkyl Glucosinolate Hydrolysis Products. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidation of 4-Methylthio phenyl acetic acid in aqueous acidic medium by Cr (VI): Kinetic and Mechanistic Study. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2004). Oxidation of N,N‐Disubstituted Hydroxylamines to Nitrones with Hydrogen Peroxide Catalyzed by Polymer‐Supported Methylrhenium Trioxide Systems. Retrieved January 14, 2026, from [Link]

  • Korea Science. (n.d.). Kinetics and Mechanism of the Oxidation of n-Butylamine with Hydrogen Peroxide in the Presence of V(Ⅳ). Journal of the Korean Chemical Society. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. Retrieved January 14, 2026, from [Link]

  • PubMed Central. (2020). The significant influences of pH, temperature and fatty acids on meat myoglobin oxidation: a model study. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2018). Separation and purification of sulforaphane (1-isothiocyanato-4-(methylsulfinyl) butane) from broccoli seeds by consecutive steps of adsorption-desorption-bleaching. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. Retrieved January 14, 2026, from [Link]

  • PubMed. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Pullulan Oxidation in the Presence of Hydrogen Peroxide and N-Hydroxyphthalimide. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Retrieved January 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-(Methylsulfinyl)-1-butylamine

Welcome to the technical support center for handling 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the unwanted oxidation of the sulfinyl group to a sulfonyl group. The information herein is curated to ensure scientific integrity and provide actionable troubleshooting strategies.

Introduction: The Challenge of Sulfoxide Stability

4-(Methylsulfinyl)-1-butylamine is a valuable building block in pharmaceutical and agrochemical research. However, the sulfoxide functional group is susceptible to oxidation, which can lead to the formation of the corresponding sulfone as an impurity.[1][2] This over-oxidation can compromise the yield, purity, and biological activity of the final product. Understanding and controlling this oxidative side reaction is therefore critical for successful synthesis and application.

This guide will address common questions and troubleshooting scenarios encountered when working with 4-(Methylsulfinyl)-1-butylamine and similar sulfoxide-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of the sulfinyl group in my compound?

A1: The oxidation of the sulfinyl group in 4-(Methylsulfinyl)-1-butylamine to the corresponding sulfone is primarily influenced by:

  • Oxidizing Agents: Exposure to a wide range of oxidizing agents is the most direct cause. This includes common laboratory reagents like hydrogen peroxide, peracids, and even atmospheric oxygen over extended periods.[1][3][4] The choice of oxidant during a synthetic step is crucial; some are more prone to over-oxidation than others.[3][5]

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of certain metal catalysts can promote the oxidation of sulfoxides to sulfones.[3][6]

  • Storage Conditions: Improper storage, such as exposure to light, air (oxygen), and high temperatures, can lead to gradual oxidation over time.[7][8][9] The hygroscopic nature of many sulfoxides, like DMSO, means they can absorb moisture, which may also influence stability.[9]

Q2: I'm performing a reaction that doesn't intentionally involve an oxidation step, yet I'm seeing sulfone formation. Why is this happening?

A2: Unintentional oxidation can occur due to several "hidden" factors:

  • Peroxides in Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides upon prolonged storage and exposure to air. These peroxides are potent oxidizing agents that can convert your sulfoxide to a sulfone.

  • Atmospheric Oxygen: Particularly for sensitive substrates or during long reaction times at elevated temperatures, atmospheric oxygen can act as an oxidant. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Trace Metal Impurities: Trace amounts of transition metals in your reaction mixture, originating from reagents or glassware, can catalyze oxidation reactions with ambient oxygen.

Q3: How can I minimize sulfone formation during a synthetic oxidation of a sulfide to a sulfoxide?

A3: To selectively oxidize a sulfide to a sulfoxide while minimizing over-oxidation to the sulfone, consider the following strategies:[1]

  • Stoichiometric Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess or a 1:1 molar ratio is often sufficient. Large excesses of the oxidant should be avoided.[1]

  • Controlled Addition: Add the oxidant slowly to the sulfide solution rather than the other way around. This maintains a low concentration of the oxidant at any given time, favoring the faster initial oxidation to the sulfoxide over the slower subsequent oxidation to the sulfone.[6]

  • Low Reaction Temperature: Perform the oxidation at low temperatures (e.g., -78 °C to 0 °C).[6] The activation energy for the oxidation of a sulfoxide to a sulfone is generally higher than that for the sulfide to the sulfoxide.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide product.[6]

  • Choice of Oxidant: Utilize milder or more selective oxidizing agents. For instance, hydrogen peroxide in the presence of a suitable catalyst can be highly selective for sulfoxide formation under controlled conditions.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant sulfone impurity detected in the final product after a non-oxidative reaction step. 1. Peroxide contamination in solvents. 2. Reaction performed open to the atmosphere. 3. Trace metal catalysis.1. Use freshly distilled or peroxide-free solvents. Test for peroxides before use. 2. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 3. Use high-purity reagents and consider using metal scavengers if contamination is suspected.
Over-oxidation to sulfone during the synthesis of the sulfoxide from the corresponding sulfide. 1. Excess of oxidizing agent. 2. Reaction temperature too high. 3. Prolonged reaction time.1. Use stoichiometric amounts of the oxidant (e.g., 1.0-1.1 equivalents). 2. Maintain low temperatures (e.g., -78°C to 0°C).[6] 3. Monitor the reaction closely and quench immediately upon completion.[6]
Gradual degradation of the purified 4-(Methylsulfinyl)-1-butylamine during storage. 1. Exposure to air and light. 2. Inappropriate storage temperature. 3. Use of unsuitable storage containers.1. Store the compound under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon) and in an amber or light-protecting vial. 2. Store at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation pathways.[10] For solutions in DMSO, storage in a freezer is recommended.[10] 3. Use glass containers, as some plastics can be permeable to air or may leach impurities.[8]

Experimental Protocols

Protocol 1: Inert Atmosphere Technique for Handling Air-Sensitive Sulfoxides

This protocol describes the fundamental steps for setting up a reaction under an inert atmosphere to prevent oxidation from atmospheric oxygen.

InertAtmosphere cluster_setup Setup cluster_reaction Reaction A Assemble Glassware B Dry Glassware in Oven A->B Heat C Cool Under Vacuum B->C Transfer D Introduce Reagents C->D Connect to Schlenk Line E Backfill with Inert Gas D->E Evacuate/Backfill Cycles F Run Reaction E->F Maintain Positive Pressure

Caption: Workflow for setting up a reaction under an inert atmosphere.

Steps:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 120 °C) for several hours to remove any adsorbed water.

  • Assembly and Inerting: Assemble the glassware while still hot and immediately connect it to a Schlenk line or manifold that supplies an inert gas (nitrogen or argon).

  • Purging: Evacuate the air from the assembled apparatus using a vacuum pump and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add reagents via syringe through a rubber septum or under a positive pressure of the inert gas.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line via a bubbler.

Protocol 2: Monitoring Sulfide Oxidation to Sulfoxide via Thin Layer Chromatography (TLC)

This protocol outlines a method for monitoring the progress of a sulfide oxidation reaction to prevent over-oxidation.

TLC_Monitoring Start Start Reaction Spot_T0 Spot TLC at T=0 Start->Spot_T0 Run_Rxn Run Reaction for 'X' min Spot_T0->Run_Rxn Spot_Tx Spot TLC at T=x Run_Rxn->Spot_Tx Develop Develop TLC Plate Spot_Tx->Develop Visualize Visualize Under UV/Stain Develop->Visualize Analyze Analyze Spots Visualize->Analyze Decision Sulfide Consumed? Analyze->Decision Quench Quench Reaction Decision->Quench Yes Continue Continue Reaction Decision->Continue No Continue->Run_Rxn

Caption: Decision workflow for TLC monitoring of sulfide oxidation.

Steps:

  • Prepare TLC Plate: Obtain a silica gel TLC plate.

  • Initial Spot (T=0): Before adding the oxidizing agent, take a small aliquot of the reaction mixture containing the starting sulfide and spot it on the TLC plate. This will be your reference.

  • Reaction Progress: After the reaction has proceeded for a set amount of time (e.g., 15 minutes), take another small aliquot and spot it next to the initial spot.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent will move up the plate by capillary action, separating the components of the mixture.

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber and let it dry. Visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).

  • Analyze: The starting sulfide, the desired sulfoxide product, and the over-oxidized sulfone byproduct will typically have different retention factors (Rf values). The sulfoxide is more polar than the sulfide, and the sulfone is more polar than the sulfoxide.

  • Decision and Action: Continue to take and analyze spots at regular intervals. Once the spot corresponding to the starting sulfide has disappeared, and the spot for the sulfoxide is at its most intense with minimal formation of the sulfone spot, the reaction should be quenched immediately.

Analytical Detection of Sulfone Impurities

Q4: What are the best analytical methods to detect and quantify sulfone impurities in my 4-(Methylsulfinyl)-1-butylamine sample?

A4: Several analytical techniques are well-suited for detecting and quantifying sulfone impurities:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A reverse-phase C18 column can effectively separate the more polar sulfone from the sulfoxide. Quantification can be achieved using a UV detector, provided the compounds have a chromophore, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is excellent for detecting very low levels of the sulfone impurity and confirming its identity by its mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to detect the presence of the sulfone. The chemical shifts of the protons and carbons adjacent to the sulfur atom will be different for the sulfoxide and the sulfone, allowing for identification and, with appropriate standards, quantification.

  • Thin Layer Chromatography (TLC): As mentioned in the monitoring protocol, TLC is a quick, qualitative method to check for the presence of the more polar sulfone impurity.[11]

Protecting Group Strategies

Q5: Can I use a protecting group for the sulfinyl moiety to prevent its oxidation?

A5: Protecting the sulfinyl group itself is not a common strategy, as the sulfoxide is often the desired functionality. It is more conventional to protect other reactive groups in the molecule, such as the amine in 4-(Methylsulfinyl)-1-butylamine, to prevent them from interfering with reactions at the sulfur center or to make the overall molecule more stable under certain conditions.

For the amine group, common protecting groups include:

  • tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but easily removed with acid.

  • Carboxybenzyl (Cbz): Removed by hydrogenolysis.

If the goal is to temporarily mask the sulfoxide, one could consider reducing it to the sulfide, performing the desired chemical transformation on another part of the molecule, and then selectively re-oxidizing the sulfide back to the sulfoxide. However, this adds two steps to the synthetic route.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]

  • Gnee Biotech. (2025, October 21). What are the storage conditions for DMSO 99.99% Pure? Retrieved from [Link]

  • Various Authors. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • MediMush. (2024, May 14). Post Key-points For Handling Dimethyl sulfoxide Storage and Stability. Retrieved from [Link]

  • Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab? Quora. Retrieved from [Link]

  • Shafiei, M., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 17(5), 5595-5602. [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]

  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 4-(Methylsulfinyl)-1-butylamine

Welcome to the dedicated technical support guide for the synthesis and purification of 4-(Methylsulfinyl)-1-butylamine. This document is designed for chemistry professionals engaged in pharmaceutical research and develop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 4-(Methylsulfinyl)-1-butylamine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide advanced, field-tested solutions to help you achieve high purity for this critical building block. Our approach is rooted in mechanistic understanding and validated methodologies to ensure reliable and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the purification of 4-(Methylsulfinyl)-1-butylamine.

Q1: What are the most common impurities encountered during the synthesis of 4-(Methylsulfinyl)-1-butylamine?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from three main sources:

  • Over-oxidation: The most common impurity is the corresponding sulfone, 4-(Methylsulfonyl)-1-butylamine. This arises from the oxidation of the target sulfoxide.

  • Incomplete Oxidation: The starting sulfide, 4-(Methylthio)-1-butylamine, is often present due to incomplete reaction.

  • Reagent Carryover: Residual oxidizing agents or their byproducts can contaminate the crude product.

Q2: My crude product is an oil, but I've seen reports of it being a solid. Why is this and how does it affect purification?

A2: 4-(Methylsulfinyl)-1-butylamine is a low-melting solid or a viscous oil at room temperature, and its physical state can be influenced by minor impurities. The presence of residual solvents or the aforementioned sulfide/sulfone impurities can prevent crystallization. Attempting to crystallize an impure oil is often challenging. Therefore, it is recommended to first perform a preliminary purification step like flash chromatography before attempting recrystallization.

Q3: What is the single best purification technique for this compound?

A3: There is no single "best" method; the optimal technique depends on the impurity profile and the desired scale.

  • For high levels of both sulfide and sulfone impurities , flash column chromatography is generally the most effective method for separating all three components.

  • For minor impurities and a mostly pure product , recrystallization can be a highly efficient final polishing step to achieve high purity.

  • Acid-base extraction is effective for removing non-basic impurities but will not separate the sulfide, sulfoxide, and sulfone analogues from each other.

Q4: How can I effectively monitor the progress of the purification?

A4: A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for tracking the separation during column chromatography. A typical mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of ammonium hydroxide (e.g., 90:10:1 DCM/MeOH/NH₄OH) to prevent streaking of the amine.

  • ¹H NMR Spectroscopy: Provides clear resolution between the methyl protons of the sulfide (approx. 2.1 ppm), sulfoxide (approx. 2.5 ppm), and sulfone (approx. 2.9 ppm), allowing for direct assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Offers superior separation and quantification for final purity analysis. A reversed-phase C18 column with a mobile phase of water/acetonitrile and an additive like trifluoroacetic acid (TFA) is a common choice.

Part 2: In-Depth Troubleshooting Guides

This section provides solutions to specific, complex problems you may encounter during your experiments.

Issue 1: Persistent Sulfone Impurity After Column Chromatography

Problem: "I've performed flash chromatography, but I still have a significant amount of the 4-(Methylsulfonyl)-1-butylamine (sulfone) impurity in my final product."

Root Cause Analysis: This issue typically arises from suboptimal separation conditions during chromatography. The sulfone is significantly more polar than the starting sulfide but can have a polarity surprisingly close to the target sulfoxide, leading to co-elution if the mobile phase is not optimized.

Solution Workflow:

  • Solvent System Re-evaluation: The polarity of your eluent may be too high, causing the sulfone and sulfoxide to elute too quickly and without adequate separation.

    • Action: Decrease the percentage of methanol in your DCM/MeOH mobile phase. For example, if you used a 90:10 mixture, try a gradient starting from 98:2 DCM/MeOH. .

  • TLC Analysis: Before running the column, perform a detailed TLC analysis using a range of solvent systems to find the one that gives the best separation (largest ΔRf) between the sulfoxide and the sulfone.

  • Column Parameters:

    • Use a longer column: This increases the number of theoretical plates and improves separation.

    • Reduce the fraction size: Collect smaller fractions to better isolate the transition between the two compounds.

Diagram: Troubleshooting Logic for Impurity Removal This diagram outlines the decision-making process when tackling common impurities.

G start Crude Product Analysis (¹H NMR / TLC) impurity_id Identify Primary Impurity start->impurity_id sulfide Sulfide Impurity (Incomplete Oxidation) impurity_id->sulfide Sulfide > Sulfone sulfone Sulfone Impurity (Over-oxidation) impurity_id->sulfone Sulfone > Sulfide both Both Sulfide & Sulfone impurity_id->both Significant Levels of Both action_sulfide Re-run Oxidation (Controlled Conditions) sulfide->action_sulfide action_sulfone Optimize Chromatography (Shallow Gradient) sulfone->action_sulfone action_both Flash Chromatography (Step Gradient) both->action_both recrystallize Final Polish: Recrystallization action_sulfide->recrystallize action_sulfone->recrystallize action_both->recrystallize final_product High-Purity Product (>99%) recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Issue 2: Product Degradation on Silica Gel

Problem: "My yield is very low after column chromatography, and I see multiple new spots on my TLC plates. I suspect the compound is degrading."

Root Cause Analysis: Amines, particularly primary amines, can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption (streaking and poor recovery) and, in some cases, degradation.

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica.

    • Protocol: Before packing the column, prepare a slurry of the silica gel in your starting eluent. Add 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) relative to the solvent volume. This amine base will neutralize the acidic sites and significantly improve recovery.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): A good alternative for acid-sensitive compounds.

    • Reversed-Phase Silica (C18): While more expensive, this is an excellent option if the compound is stable in aqueous/organic mobile phases.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for separating the target sulfoxide from both less polar sulfide and more polar sulfone impurities.

1. Preparation:

  • Adsorbent: Slurry 100g of silica gel (230-400 mesh) in 400 mL of the starting eluent (e.g., 98:2 DCM/MeOH + 1% NH₄OH).
  • Sample Loading: Dissolve 1g of crude 4-(Methylsulfinyl)-1-butylamine in a minimal amount of DCM. Add 2g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.

2. Column Packing and Elution:

  • Pack the silica slurry into a glass column.
  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin elution with the starting eluent, gradually increasing the polarity.

3. Elution Gradient:

StepDichloromethane (DCM) (%)Methanol (MeOH) (%)Volume (Column Volumes)Target Compound
19825Elutes non-polar impurities (e.g., sulfide)
295510Elutes the target sulfoxide
390105Elutes polar impurities (e.g., sulfone)

Note: All elution solvents should contain 1% NH₄OH to prevent streaking.

4. Monitoring:

  • Collect fractions (e.g., 20 mL each).
  • Analyze every second fraction by TLC (Stain with ninhydrin to visualize the amine).
  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Diagram: Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dry_load Dry Load onto Silica crude->dry_load column Packed Silica Column (NH₄OH deactivated) dry_load->column elute Gradient Elution (DCM/MeOH) column->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evap Solvent Evaporation combine->evap final Pure Product evap->final

Caption: General workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol is suitable for a final purification step when the product is already >90% pure.

1. Solvent Screening:

  • Test the solubility of your product in various solvents at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
  • Good starting points for 4-(Methylsulfinyl)-1-butylamine include isopropanol, ethyl acetate, or a mixture of ethyl acetate/hexanes.

2. Procedure:

  • Place the semi-pure product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise at reflux until the solid just dissolves.
  • Allow the solution to cool slowly to room temperature.
  • Once cloudiness appears (indicating nucleation), place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals under high vacuum.

References

  • General Synthesis and Properties of Sulfoxides: A comprehensive overview of sulfoxide chemistry, which can be useful for understanding side reactions.

    • Source: Organic Chemistry, 2nd Edition (Clayden, Greeves, Warren)
    • URL: [Link]

  • Practical Guide to Flash Chromatography: An excellent resource from MilliporeSigma (formerly Sigma-Aldrich) detailing the principles and practice of flash chromatography. Source: Sigma-Aldrich Technical Bulletin AL-149
  • Purification of Laboratory Chemicals: A standard reference for purification techniques, including recrystalliz

    • Source: Purification of Laboratory Chemicals, 8th Edition (Armarego & Chai)
    • URL: [Link]

Optimization

Challenges in the scale-up of 4-(Methylsulfinyl)-1-butylamine synthesis

Welcome to the technical support center for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfinyl)-1-butylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

I. Synthesis Overview & Key Challenges

The synthesis of 4-(Methylsulfinyl)-1-butylamine typically involves a two-step process: the formation of the thioether precursor, 4-(methylthio)-1-butylamine, followed by its selective oxidation to the desired sulfoxide. While straightforward on a small scale, scaling up this synthesis presents several critical challenges that can impact yield, purity, and process efficiency.

The primary hurdles include:

  • Controlling the Oxidation: Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone is a major challenge.

  • Managing Exotherms: The oxidation step is often exothermic and requires careful temperature control to prevent runaway reactions and side product formation.

  • Product Isolation and Purification: The polar nature of 4-(Methylsulfinyl)-1-butylamine can complicate its extraction and purification, especially in the presence of related impurities.

  • Reagent Stability and Handling: The stability of both the starting materials and the final product needs to be considered for a robust and reproducible process.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Selective Oxidation cluster_2 Purification A Starting Materials (e.g., 4-chloro-1-butylamine, sodium thiomethoxide) B 4-(Methylthio)-1-butylamine A->B Nucleophilic Substitution C 4-(Methylthio)-1-butylamine B->C D 4-(Methylsulfinyl)-1-butylamine C->D Controlled Oxidation (e.g., H2O2, m-CPBA) E 4-(Methylsulfonyl)-1-butylamine (Sulfone byproduct) D->E Over-oxidation F Crude Product Mixture D->F G Purified 4-(Methylsulfinyl)-1-butylamine F->G Chromatography / Extraction caption Overall synthetic workflow for 4-(Methylsulfinyl)-1-butylamine.

Caption: Overall synthetic workflow for 4-(Methylsulfinyl)-1-butylamine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. The answers are grounded in established chemical principles and practical experience.

Frequently Asked Questions: Oxidation Step

Q1: My oxidation of 4-(methylthio)-1-butylamine is producing a significant amount of the sulfone byproduct. How can I improve selectivity for the sulfoxide?

A1: This is a classic challenge in thioether oxidation. The key is to control the stoichiometry of the oxidant and the reaction conditions precisely.

  • Underlying Cause: Over-oxidation occurs when the sulfoxide, once formed, is further oxidized to the sulfone. This is often due to an excess of the oxidizing agent or reaction conditions that are too harsh.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Carefully control the molar equivalents of your oxidizing agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote sulfone formation. Start with 1.05-1.1 equivalents and adjust based on in-process monitoring (e.g., TLC, LC-MS).

    • Controlled Addition of Oxidant: Add the oxidizing agent slowly and portion-wise, or via a syringe pump, to maintain a low instantaneous concentration. This minimizes the chance of the newly formed sulfoxide reacting further.

    • Temperature Management: Perform the reaction at a lower temperature. For many common oxidants like hydrogen peroxide or m-CPBA, starting at 0 °C or even lower can significantly enhance selectivity.[1]

    • Choice of Oxidant: Consider using a milder or more selective oxidizing agent. While hydrogen peroxide is common, other reagents can offer better control.[2][3][4] For instance, some iron-catalyzed aerobic oxidations have shown high selectivity for sulfoxide formation.[5][6][7]

Q2: The oxidation reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?

A2: Thermal management is critical for both safety and selectivity in scale-up.

  • Underlying Cause: The oxidation of a sulfur atom is an energetically favorable process, releasing significant heat. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting Steps:

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). An ice bath may suffice for small-scale reactions, but is often inadequate for larger preparations.

    • Slow Reagent Addition: As mentioned previously, the slow, controlled addition of the oxidant is the most effective way to manage the exotherm. The rate of addition should be dictated by the ability of your cooling system to maintain the desired internal temperature.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, be mindful that excessive dilution can slow down the reaction rate.

    • Process Analytical Technology (PAT): For pilot-scale or manufacturing, consider using automated systems with temperature probes that control the addition rate of the oxidant to maintain a set temperature.

ParameterRecommendation for Scale-upRationale
Oxidant Addition Slow, controlled addition via syringe pump or dropping funnel.Prevents rapid temperature increase and localized high concentrations of the oxidant.
Reaction Temperature Maintain at 0 °C or below, if the reaction kinetics allow.Reduces the rate of the exothermic reaction and minimizes side product formation.
Agitation Ensure efficient stirring to promote heat transfer to the vessel walls.Avoids "hot spots" within the reaction mixture.
Solvent Volume Use a sufficient volume to act as a heat sink.Helps to moderate temperature fluctuations.
Frequently Asked Questions: Purification & Handling

Q3: I am having difficulty extracting the final product, 4-(Methylsulfinyl)-1-butylamine, from the aqueous work-up. What can I do to improve the recovery?

A3: The amphiphilic nature of 4-(Methylsulfinyl)-1-butylamine, with its polar sulfoxide and amine groups and its nonpolar butyl chain, can make extraction challenging.

  • Underlying Cause: The product can partition between the aqueous and organic layers, leading to low recovery. Its basicity also means it can exist as a salt in acidic or neutral aqueous solutions, further increasing its water solubility.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like sodium hydroxide. This will deprotonate the amine group, making the molecule less polar and more soluble in organic solvents.

    • Use a More Polar Organic Solvent: If you are using a non-polar solvent like hexane or diethyl ether, switch to a more polar one like dichloromethane (DCM) or a mixture of solvents (e.g., DCM/isopropanol).

    • Salting Out: Add a significant amount of a salt like sodium chloride to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer.

    • Continuous Extraction: For larger scales or particularly difficult extractions, a continuous liquid-liquid extractor can be highly effective.

    • Back Extraction: After the initial extraction, you can back-extract the organic layer with a dilute acidic solution to pull the amine product into the new aqueous layer, leaving non-basic impurities behind. Then, basify this new aqueous layer and re-extract with an organic solvent. This can be an effective purification step.

Q4: The purified 4-(Methylsulfinyl)-1-butylamine seems to be unstable during storage. What are the recommended storage conditions?

A4: While generally stable, sulfoxides can be susceptible to degradation under certain conditions.

  • Underlying Cause: Potential degradation pathways include oxidation to the sulfone, especially in the presence of trace oxidants or light, and potential reactions involving the amine functionality.

  • Recommended Storage:

    • Temperature: Store at 2-8°C.[8] Some suppliers recommend storage at -20°C for long-term stability.[9]

    • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    • Container: Use a well-sealed, airtight container to prevent moisture and air ingress.

    • Light: Protect from light by using an amber-colored vial or storing it in a dark place.

Troubleshooting_Decision_Tree cluster_oxidation Oxidation Issues cluster_purification Purification Issues Start Problem Encountered HighSulfone High Sulfone Byproduct? Start->HighSulfone Exotherm Exotherm Control Issue? Start->Exotherm LowExtraction Low Extraction Yield? Start->LowExtraction Instability Product Instability? Start->Instability Stoichiometry Check Oxidant Stoichiometry (1.05-1.1 eq) HighSulfone->Stoichiometry yes SlowAddition Slow Oxidant Addition HighSulfone->SlowAddition yes LowTemp Lower Reaction Temp (e.g., 0°C) HighSulfone->LowTemp yes EfficientCooling Use Jacketed Reactor Exotherm->EfficientCooling yes Dilute Increase Solvent Volume Exotherm->Dilute yes SlowAddition2 Slow Reagent Addition Exotherm->SlowAddition2 yes Basify Basify Aqueous Layer (pH > 10) LowExtraction->Basify yes SaltOut Add NaCl to Aqueous Layer LowExtraction->SaltOut yes PolarSolvent Use More Polar Solvent (DCM) LowExtraction->PolarSolvent yes StoreCold Store at 2-8°C or -20°C Instability->StoreCold yes InertAtmosphere Store Under N2 or Ar Instability->InertAtmosphere yes ProtectLight Use Amber Vial Instability->ProtectLight yes caption Decision tree for troubleshooting common issues.

Caption: Decision tree for troubleshooting common issues.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific scale and equipment.

Protocol 1: Selective Oxidation of 4-(Methylthio)-1-butylamine to 4-(Methylsulfinyl)-1-butylamine

This protocol is adapted from general procedures for the oxidation of thioethers to sulfoxides using hydrogen peroxide.[4]

Materials:

  • 4-(Methylthio)-1-butylamine

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Sodium hydroxide (4 M aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-(methylthio)-1-butylamine (1 equivalent) in glacial acetic acid (e.g., 2 mL per 2 mmol of substrate).[4] Cool the flask in an ice bath to 0°C with efficient stirring.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, carefully neutralize the solution by slowly adding 4 M aqueous sodium hydroxide until the pH is greater than 10. Caution: The neutralization of acid is exothermic; maintain cooling. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(Methylsulfinyl)-1-butylamine can be further purified by column chromatography on silica gel if necessary.

IV. References

  • Liu, K., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O | Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Available at: [Link]

  • ACS Publications. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O | Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Wiley-VCH. (n.d.). Asymmetric Synthesis of Chiral Sulfoxides. Available at: [Link]

  • ResearchGate. (n.d.). The catalytic oxidation of 4-(methylthio)phenol. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-(Methylsulfinyl)-1-butylamine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-(Methylsulfinyl)-1-butylamine

Introduction 4-(Methylsulfinyl)-1-butylamine is a valuable building block in medicinal chemistry and drug development, notably as a precursor to sulforaphane, a naturally occurring isothiocyanate with potent chemoprevent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylsulfinyl)-1-butylamine is a valuable building block in medicinal chemistry and drug development, notably as a precursor to sulforaphane, a naturally occurring isothiocyanate with potent chemopreventive properties.[1][2] The synthesis of this amine, which features both a chiral sulfoxide and a primary amine functional group, presents unique challenges and opportunities for methodological comparison. This guide provides an in-depth analysis of two distinct synthetic routes to 4-(Methylsulfinyl)-1-butylamine, offering a critical evaluation of their respective advantages and limitations. The discussion is grounded in established chemical principles and supported by experimental data to inform researchers in selecting the most suitable pathway for their specific needs.

Route 1: The Linear Approach via Nitrile Reduction and Sulfide Oxidation

This synthetic strategy constitutes a linear sequence starting from a commercially available four-carbon nitrile. The core transformations involve the introduction of the methylthio group, reduction of the nitrile to a primary amine, and subsequent selective oxidation of the sulfide to the desired sulfoxide.

Mechanistic Considerations

The key chemical transformations in this route are nucleophilic substitution, nitrile reduction, and sulfide oxidation.

  • Nucleophilic Substitution: The synthesis of the intermediate 4-(methylthio)butanenitrile is typically achieved through an SN2 reaction where a thiolate anion, such as sodium thiomethoxide, displaces a halide from a 4-halobutanenitrile. The efficiency of this step is governed by the principles of SN2 reactions, favoring polar aprotic solvents and good leaving groups (e.g., bromide or iodide over chloride).

  • Nitrile Reduction: The conversion of the nitrile group to a primary amine can be accomplished via several methods. The use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) proceeds through the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, followed by hydrolysis to yield the amine.[3][4][5] Alternatively, catalytic hydrogenation, often employing Raney Nickel, involves the addition of hydrogen across the carbon-nitrogen triple bond on the catalyst surface.[6][7][8]

  • Sulfide Oxidation: The selective oxidation of the thioether to a sulfoxide without over-oxidation to the sulfone is a critical step. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), where the oxidation proceeds via a concerted mechanism.[2][9][10][11] Hydrogen peroxide, often in the presence of an acid catalyst, is another widely used oxidant.[12][13] The choice of oxidant and reaction conditions is crucial for achieving high selectivity.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(methylthio)butanenitrile

  • To a solution of 4-chlorobutanenitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 4-(methylthio)butanenitrile.

Step 2: Synthesis of 4-(methylthio)-1-butylamine

  • Method A: Lithium Aluminum Hydride Reduction

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).[14]

    • Cool the suspension to 0 °C and add a solution of 4-(methylthio)butanenitrile (1.0 eq) in the same solvent dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).[15]

    • Filter the resulting precipitate and wash thoroughly with the ethereal solvent.

    • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 4-(methylthio)-1-butylamine.[16][17][18]

  • Method B: Catalytic Hydrogenation with Raney Nickel

    • In a hydrogenation vessel, dissolve 4-(methylthio)butanenitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, often saturated with ammonia to suppress the formation of secondary amines.

    • Add a catalytic amount of Raney Nickel slurry.[1][19]

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake.

    • Upon completion, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(methylthio)-1-butylamine.

Step 3: Synthesis of 4-(Methylsulfinyl)-1-butylamine

  • Dissolve 4-(methylthio)-1-butylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Cool the solution to 0 °C.

  • Add a solution of m-CPBA (1.0-1.2 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Methylsulfinyl)-1-butylamine.

Visualizing the Pathway

Route1 start 4-Chlorobutanenitrile intermediate1 4-(Methylthio)butanenitrile start->intermediate1 NaSMe intermediate2 4-(Methylthio)-1-butylamine intermediate1->intermediate2 1. LiAlH4 2. H2O product 4-(Methylsulfinyl)-1-butylamine intermediate2->product m-CPBA

Caption: Synthetic scheme for Route 1.

Route 2: A Convergent Approach from Thiolane

This alternative route employs a convergent strategy, beginning with the ring-opening of thiolane. This pathway introduces the nitrogen functionality at a later stage, potentially offering advantages in terms of step economy and functional group compatibility.

Mechanistic Considerations

The key transformations in this route are the ring-opening of a cyclic thioether and the reduction of an azide.

  • Thiolane Ring-Opening: The synthesis of sulforaphane, a related compound, has been achieved starting from thiolane.[20] This involves methylation of the sulfur to form a sulfonium salt, which is then susceptible to nucleophilic attack, leading to ring-opening. The use of an azide nucleophile would generate a 4-azido-1-(methylthio)butane intermediate.

  • Azide Reduction: The conversion of the azide to a primary amine is a crucial step. The Staudinger reaction is a mild and highly effective method for this transformation.[21][22][23][24] It involves the reaction of the azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed to the amine and a phosphine oxide byproduct.[21] Catalytic hydrogenation over palladium on carbon is another common method for azide reduction.

Experimental Protocol: Route 2

Step 1: Synthesis of 1-Azido-4-(methylthio)butane

  • In a suitable solvent, react thiolane with an equimolar amount of a methylating agent (e.g., methyl iodide) to form the S-methylthiolanium salt.

  • Treat the resulting sulfonium salt with sodium azide in a polar solvent.

  • Heat the reaction mixture to effect the ring-opening via nucleophilic attack of the azide.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography to obtain 1-azido-4-(methylthio)butane.

Step 2: Oxidation to 1-Azido-4-(methylsulfinyl)butane

  • Dissolve 1-azido-4-(methylthio)butane (1.0 eq) in a suitable solvent like methanol.

  • Cool the solution to 0 °C.

  • Add one equivalent of an oxidizing agent such as sodium periodate or hydrogen peroxide.

  • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

  • Perform an appropriate workup to remove the oxidant and byproducts, followed by extraction and purification to yield 1-azido-4-(methylsulfinyl)butane.

Step 3: Synthesis of 4-(Methylsulfinyl)-1-butylamine via Staudinger Reduction

  • Dissolve 1-azido-4-(methylsulfinyl)butane (1.0 eq) in a mixture of THF and water.

  • Add triphenylphosphine (1.1 eq) and stir the reaction mixture at room temperature.

  • The reaction can be monitored by the evolution of nitrogen gas and TLC analysis.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The desired amine can be separated from the triphenylphosphine oxide byproduct by acid-base extraction or column chromatography.

Visualizing the Pathway

Route2 start Thiolane intermediate1 1-Azido-4-(methylthio)butane start->intermediate1 1. MeI 2. NaN3 intermediate2 1-Azido-4-(methylsulfinyl)butane intermediate1->intermediate2 NaIO4 product 4-(Methylsulfinyl)-1-butylamine intermediate2->product 1. PPh3 2. H2O

Caption: Synthetic scheme for Route 2.

Comparative Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 4-Chlorobutanenitrile, Sodium ThiomethoxideThiolane, Sodium Azide
Number of Steps 33
Key Transformations Nitrile Reduction, Sulfide OxidationThiolane Ring-Opening, Azide Reduction
Overall Yield Moderate to Good (highly dependent on nitrile reduction)Potentially Good
Scalability Generally good, though LiAlH₄ can be challenging on a large scale.Feasible, with consideration for the handling of azides.
Safety Considerations Use of highly reactive LiAlH₄ requires stringent anhydrous conditions and careful quenching.Use of sodium azide and the generation of potentially explosive organic azides require caution.
Stereocontrol Oxidation of the sulfide creates a racemic sulfoxide.Oxidation of the sulfide creates a racemic sulfoxide.
Purification Purification of the intermediate amine and final product can be challenging due to their polarity.Separation of the final amine from triphenylphosphine oxide can require careful chromatography or extraction.

Conclusion

Both synthetic routes presented offer viable pathways to 4-(Methylsulfinyl)-1-butylamine, each with its own set of advantages and challenges.

Route 1 is a more traditional, linear approach that utilizes well-established reactions. Its primary advantage lies in the ready availability of the starting materials. However, the use of powerful reducing agents like LiAlH₄ may pose challenges for scalability and safety. The success of this route is heavily reliant on the efficient and high-yielding reduction of the nitrile intermediate.

Route 2 presents a more convergent and potentially more elegant approach. The ring-opening of thiolane is an efficient way to construct the carbon backbone with the desired sulfur functionality. The use of the Staudinger reaction for the final azide reduction is a mild and selective method, avoiding harsh reducing agents. However, this route involves the handling of azide reagents, which requires appropriate safety precautions.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and safety considerations. For laboratory-scale synthesis, both routes are practical. For larger-scale production, a thorough process safety analysis would be essential for both, with particular attention to the handling of LiAlH₄ in Route 1 and azides in Route 2. Further optimization of each step, particularly in terms of catalyst selection for hydrogenation and the choice of oxidizing agent, could lead to improved overall efficiency for both synthetic strategies.

References

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Cardona, F., & Soldaini, G. (n.d.). N-BENZYLIDENE-BENZYLAMINE N-OXIDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). L-VALINOL. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Gate Chemistry. (2022, June 27). Staudinger Reduction I Staudinger Ligation I Mechanism & Examples I. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Chemistry Talk. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Palombi, L., et al. (2018). Sodium periodate/TEMPO as a selective and efficient system for amine oxidation. RSC Advances, 8(20), 10836-10844. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Mirkhani, V., et al. (2006). Catalytic Oxidation of Primary Aromatic Amines with Sodium Periodate Catalyzed by Mn(III)salophen Complex Supported on Polystyrene-Bound Imidazole. Journal of the Iranian Chemical Society, 3(4), 323-329.
  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Bach, R. D., et al. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 116(13), 5877-5885.
  • Toukoniitty, E., et al. (2005). Selective Hydrogenation of Butyronitrile over Raney-Metals.
  • The Organic Chem Lab. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-(methylthio)butane-1,2-diol.
  • ResearchGate. (n.d.). Products arising from the oxidation of 4-methylthio- and 4-vinyl-benzenes tested with the WT and S244D variant of CYP199A4. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 21). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-isopropylamino-1-butanol.
  • Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]

  • Majik, M. S., & Prabhu, K. R. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 223, 113659. [Link]

  • UCLA Chemistry & Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [PDF].
  • Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved from [Link]

  • Oh, Y. H., et al. (2015). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Applied Microbiology and Biotechnology, 99(19), 7923-7933. [Link]

  • Reddy, M. P., et al. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 463-473.

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Validation

A Tale of Two Molecules: Unraveling the Biological Significance of Sulforaphane Versus its Precursor, 4-(Methylsulfinyl)-1-butylamine

A Comparative Guide for Researchers and Drug Development Professionals In the realm of cruciferous vegetable-derived compounds, sulforaphane has garnered significant attention for its potent chemopreventive and therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of cruciferous vegetable-derived compounds, sulforaphane has garnered significant attention for its potent chemopreventive and therapeutic properties. This guide delves into a comparative analysis of the biological activity of sulforaphane and its closely related chemical precursor, 4-(Methylsulfinyl)-1-butylamine. While sulforaphane is a well-documented bioactive molecule, 4-(Methylsulfinyl)-1-butylamine is primarily recognized as a synthetic intermediate in the laboratory production of sulforaphane. This guide will illuminate the known biological landscape of sulforaphane, underscore the current data gap concerning 4-(Methylsulfinyl)-1-butylamine, and provide detailed experimental protocols to assess the bioactivities central to this class of compounds.

Chemical Identity and Relationship

Sulforaphane, chemically known as 1-isothiocyanato-4-(methylsulfinyl)butane, is a naturally occurring isothiocyanate.[1][2] It is not present in intact vegetables but is generated from its glucosinolate precursor, glucoraphanin, through the action of the enzyme myrosinase upon plant cell injury.

4-(Methylsulfinyl)-1-butylamine, on the other hand, is the amine analog of sulforaphane, lacking the characteristic isothiocyanate (-N=C=S) group. It is primarily documented as a synthetic precursor used in the chemical synthesis of sulforaphane and its analogs.[3] The key structural difference, the presence of an amine group (-NH2) versus an isothiocyanate group, is paramount in dictating the biological activity of these molecules. The electrophilic nature of the isothiocyanate group in sulforaphane is crucial for its interaction with cellular targets.

Table 1: Chemical Properties of 4-(Methylsulfinyl)-1-butylamine and Sulforaphane

Property4-(Methylsulfinyl)-1-butylamineSulforaphane
Chemical Name 4-(Methylsulfinyl)butan-1-amine1-isothiocyanato-4-(methylsulfinyl)butane
CAS Number 187587-70-84478-93-7
Molecular Formula C5H13NOSC6H11NOS2
Molecular Weight 135.23 g/mol 177.29 g/mol
Key Functional Group Amine (-NH2)Isothiocyanate (-NCS)

The Biological Powerhouse: Sulforaphane

Sulforaphane is a pleiotropic molecule, exerting its effects on a multitude of cellular pathways implicated in cancer, inflammation, and oxidative stress.

Mechanism of Action: The Nrf2-ARE Pathway

The most well-characterized mechanism of action for sulforaphane is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Sulforaphane, being an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter regions of its target genes, and initiate their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SF Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex SF->Keap1_Nrf2 Reacts with Keap1 Cysteine Residues Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nrf2_nuc->ARE Binds to Transcription Transcription ARE->Transcription Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1, GSTs) Transcription->Cytoprotective_Genes

Caption: Sulforaphane-mediated activation of the Nrf2 signaling pathway.

Anticancer Activity

Sulforaphane has demonstrated significant anticancer effects in numerous studies. Its multifaceted mechanism of action includes:

  • Induction of Phase II Detoxification Enzymes: Through Nrf2 activation, sulforaphane upregulates enzymes like glutathione S-transferases (GSTs) and quinone reductase (NQO1), which enhance the detoxification and elimination of carcinogens.

  • Inhibition of Phase I Enzymes: Sulforaphane can inhibit cytochrome P450 enzymes that are involved in the activation of pro-carcinogens.

  • Induction of Apoptosis: It can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Sulforaphane can halt the proliferation of cancer cells by inducing cell cycle arrest.

  • Anti-angiogenesis: It can inhibit the formation of new blood vessels that tumors need to grow and metastasize.

  • Histone Deacetylase (HDAC) Inhibition: Sulforaphane has been shown to inhibit HDAC activity, which can lead to the re-expression of silenced tumor suppressor genes.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Sulforaphane exhibits potent anti-inflammatory effects primarily by:

  • Inhibition of NF-κB: Sulforaphane can suppress the activation of the pro-inflammatory transcription factor NF-κB.

  • Nrf2-mediated Anti-inflammation: The induction of antioxidant enzymes by Nrf2 helps to quench reactive oxygen species (ROS) that can perpetuate inflammatory responses.

Antioxidant Activity

While sulforaphane itself is not a direct antioxidant, it is a powerful indirect antioxidant.[4] By activating the Nrf2 pathway, it upregulates a battery of endogenous antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress.

The Enigma: 4-(Methylsulfinyl)-1-butylamine

In stark contrast to the wealth of data on sulforaphane, there is a significant lack of published research on the biological activity of 4-(Methylsulfinyl)-1-butylamine. A comprehensive search of scientific databases reveals its primary role as a chemical intermediate in the synthesis of sulforaphane.[3]

The absence of the isothiocyanate group in 4-(Methylsulfinyl)-1-butylamine is the most likely reason for its lack of significant biological activity, at least through the mechanisms established for sulforaphane. The electrophilic carbon atom in the isothiocyanate moiety is the key to sulforaphane's ability to react with nucleophilic targets like the cysteine residues in Keap1. The amine group in 4-(Methylsulfinyl)-1-butylamine does not possess this electrophilicity and is therefore unlikely to activate the Nrf2 pathway in the same manner.

While it is theoretically possible that 4-(Methylsulfinyl)-1-butylamine could possess other, as-yet-undiscovered biological activities, there is currently no experimental evidence to support this.

Experimental Protocols for Bioactivity Assessment

For researchers interested in investigating the potential biological activities of 4-(Methylsulfinyl)-1-butylamine or other sulforaphane analogs, the following experimental workflows provide a robust framework for assessment.

Nrf2 Activation Assay

This protocol details a method to determine if a compound can activate the Nrf2 pathway in a cell-based model.

Nrf2_Assay_Workflow cluster_workflow Nrf2 Activation Assay Workflow A 1. Cell Culture: - Seed ARE-luciferase reporter cells (e.g., HepG2-ARE-C8) B 2. Compound Treatment: - Treat cells with various concentrations of test compound and controls (Sulforaphane as positive control) A->B C 3. Incubation: - Incubate for 24 hours B->C F 6. Western Blot (Confirmation): - Treat cells and harvest protein lysates - Probe for Nrf2, HO-1, and NQO1 B->F Parallel Experiment D 4. Luciferase Assay: - Lyse cells and measure luciferase activity C->D E 5. Data Analysis: - Normalize luciferase activity to cell viability (e.g., MTT assay) - Determine dose-response curve D->E

Caption: Workflow for assessing Nrf2 pathway activation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HepG2-ARE-C8 cells, which contain a stably integrated antioxidant response element (ARE)-luciferase reporter construct, in appropriate media.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound (e.g., 4-(Methylsulfinyl)-1-butylamine) and sulforaphane (as a positive control) in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells using a suitable luciferase lysis buffer.

    • Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the luciferase data for any cytotoxic effects of the compounds.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

This protocol outlines a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NF-κB activation in response to an inflammatory stimulus.

NFkB_Assay_Workflow cluster_workflow NF-κB Inhibition Assay Workflow A 1. Cell Culture: - Seed NF-κB luciferase reporter cells (e.g., HEK293T/NF-κB-luc) B 2. Pre-treatment: - Pre-treat cells with test compound for 1-2 hours A->B C 3. Inflammatory Stimulus: - Add an inflammatory agent (e.g., TNF-α or LPS) B->C D 4. Incubation: - Incubate for 6-8 hours C->D E 5. Luciferase Assay: - Lyse cells and measure luciferase activity D->E F 6. Data Analysis: - Normalize to cell viability - Calculate percent inhibition E->F

Caption: Workflow for assessing NF-κB inhibition.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

    • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus:

    • Add an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to the wells to activate the NF-κB pathway.

  • Incubation:

    • Incubate the plate for 6-8 hours.

  • Luciferase Assay:

    • Perform a luciferase assay as described in the Nrf2 activation protocol.

  • Data Analysis:

    • Normalize the data to cell viability.

    • Calculate the percentage inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.

Conclusion

The current body of scientific evidence establishes sulforaphane as a highly promising bioactive compound with well-defined anti-cancer, anti-inflammatory, and indirect antioxidant activities, primarily mediated through the activation of the Nrf2 signaling pathway. In contrast, 4-(Methylsulfinyl)-1-butylamine is predominantly recognized as a synthetic precursor to sulforaphane, and there is a conspicuous absence of data regarding its own biological effects. The critical difference in their chemical structures, specifically the isothiocyanate group in sulforaphane versus the amine group in 4-(Methylsulfinyl)-1-butylamine, likely accounts for this disparity in bioactivity. Future research could explore the biological landscape of 4-(Methylsulfinyl)-1-butylamine to definitively ascertain its potential, if any, as a bioactive agent. However, based on current knowledge, the biological significance in the context of health benefits resides overwhelmingly with sulforaphane.

References

  • Galan-Moya, E. M., & de la Cruz-Morcillo, M. A. (2010). Protective effect of sulforaphane against oxidative stress: recent advances.
  • Campas-Baypoli, O. N., Sanchez-Machado, D. I., Bueno-Solano, C., & Lopez-Cervantes, J. (2009). Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables. Archivos Latinoamericanos de Nutricion, 59(1), 95-100.
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  • CAS No : 187587-70-8 | Product Name : 4-(Methylsulfinyl)-1-butylamine | Pharmaffiliates. (n.d.). Retrieved January 14, 2026, from [Link]

  • [Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane) content in cruciferous vegetables]. (2009). Archivos Latinoamericanos de Nutricion, 59(1), 95-100.
  • Butylamine (Compound) - Exposome-Explorer - IARC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Matusheski, N. V., & Jeffery, E. H. (2001). Comparison of the bioactivity of two glucoraphanin hydrolysis products found in broccoli, sulforaphane and sulforaphane nitrile. Journal of Agricultural and Food Chemistry, 49(12), 5743-5749.
  • Chung, F. L., Jiao, D., Conaway, C. C., & Riordan, J. M. (1995). Effects of vitamins and common drugs on reduction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rat microsomes. Cancer Letters, 94(1), 83-89.
  • Noriko, T., & Midori, Y. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 885-891.
  • Wang, L., Liu, Y., & Wang, Q. (2015). Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process. Journal of Agricultural and Food Chemistry, 63(33), 7348-7354.
  • Clarke, J. D., Dashwood, R. H., & Ho, E. (2008). Multi-targeted prevention of cancer by sulforaphane. Cancer Letters, 269(2), 291-304.
  • Guerrero-Beltrán, C. E., Calderón-Oliver, M., Pedraza-Chaverri, J., & Medina-Campos, O. N. (2012). Protective effect of sulforaphane against oxidative stress: recent advances.
  • Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of its structure. Proceedings of the National Academy of Sciences, 89(6), 2399-2403.
  • Juge, N., Mithen, R. F., & Traka, M. (2007). Molecular basis for the chemopreventive effects of sulforaphane: a comprehensive review. Cellular and Molecular Life Sciences, 64(9), 1105-1127.
  • Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Sulforaphane: translational research from laboratory bench to clinic. Nutrition Reviews, 71(11), 709-726.
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Comparative

A Comparative Spectroscopic Guide to 4-(Methylsulfinyl)-1-butylamine and Its Derivatives

For researchers and professionals in the fields of medicinal chemistry and drug development, a thorough understanding of the structural nuances of bioactive molecules is paramount. 4-(Methylsulfinyl)-1-butylamine serves...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, a thorough understanding of the structural nuances of bioactive molecules is paramount. 4-(Methylsulfinyl)-1-butylamine serves as a key structural motif in various compounds of interest, including the well-studied chemopreventive agent sulforaphane. This guide provides a detailed spectroscopic comparison of 4-(Methylsulfinyl)-1-butylamine and two classes of its derivatives: those modified at the amine terminus and those altered at the sulfoxide group.

By examining the spectral shifts and pattern alterations across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, we can elucidate the electronic and structural impact of these modifications. This guide is designed to be a practical reference for identifying these compounds and understanding their key spectroscopic features.

Molecular Structures Under Investigation

The core of our comparison focuses on the parent molecule, 4-(Methylsulfinyl)-1-butylamine, and three representative derivatives that highlight key functional group transformations.

Figure 1. Investigated molecular structures.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The following table summarizes the key chemical shifts for our compounds of interest.

Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃

Proton Assignment4-(Methylsulfinyl)-1-butylamineN-Acetyl-4-(methylsulfinyl)-1-butylamine (Predicted)4-(Ethylsulfinyl)-1-butylamine (Predicted)4-(Methylsulfinyl)-1-butyl isothiocyanate (Sulforaphane)Rationale for Spectral Shifts
CH₃-S(O)- 2.56 (s)2.58 (s)-2.61 (s)The electron-withdrawing nature of the isothiocyanate and acetyl groups causes a slight downfield shift.
-S(O)-CH₂- 2.62-2.79 (m)2.65-2.82 (m)2.70-2.85 (m)2.73 (t)The adjacent electron-withdrawing groups deshield these protons, shifting them downfield.
-CH₂-CH₂-S(O)- 1.76-1.87 (m)1.78-1.90 (m)1.80-1.92 (m)1.93 (m)Minimal change is observed in the central methylene groups.
-CH₂-CH₂-N- 1.59-1.71 (m)1.62-1.75 (m)1.60-1.72 (m)-Acetylation has a minor effect on this distant methylene group.
-CH₂-N- 2.62-2.79 (m)3.25 (q)2.70-2.85 (m)3.61 (t)N-acetylation and the isothiocyanate group significantly deshield the adjacent methylene protons, causing a substantial downfield shift.
-NH₂ / -NH- 1.57 (br s)6.0 (br s)1.60 (br s)-The amide proton in the N-acetyl derivative is significantly deshielded and appears far downfield.
CH₃-CH₂-S(O)- --1.35 (t)-A typical triplet is observed for the methyl protons of the ethyl group.
CH₃-CH₂-S(O)- --2.70-2.85 (m)-The methylene protons of the ethyl group are diastereotopic and appear as a multiplet.

Note: Predicted data is generated based on established chemical shift increments and spectral databases.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The electron-withdrawing or -donating nature of substituent groups significantly influences the chemical shifts of the carbon atoms.

Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃

Carbon Assignment4-(Methylsulfinyl)-1-butylamine (Predicted)N-Acetyl-4-(methylsulfinyl)-1-butylamine (Predicted)4-(Ethylsulfinyl)-1-butylamine (Predicted)4-(Methylsulfinyl)-1-butyl isothiocyanate (Sulforaphane)Rationale for Spectral Shifts
CH₃-S(O)- 38.538.7-39.0The electronic environment of the methyl carbon is minimally affected by modifications at the amine terminus.
-S(O)-CH₂- 53.053.251.553.5The carbon adjacent to the sulfoxide is sensitive to the nature of the alkyl group on the sulfur.
-CH₂-CH₂-S(O)- 22.022.122.522.3These central carbons show little variation in their chemical shifts.
-CH₂-CH₂-N- 28.028.228.129.0The isothiocyanate group has a more pronounced deshielding effect on this carbon compared to the acetyl group.
-CH₂-N- 41.539.541.645.0The carbon directly attached to the nitrogen is highly sensitive to its functionalization, with the isothiocyanate causing the most significant downfield shift.
CH₃-CH₂-S(O)- --7.0-The terminal methyl of the ethyl group appears at a characteristic upfield position.
CH₃-CH₂-S(O)- --45.0-The methylene carbon of the ethyl group is deshielded by the sulfoxide.
-C(O)- -170.0--The amide carbonyl carbon appears in the typical downfield region.
-N=C=S ---130.0The isothiocyanate carbon has a characteristic chemical shift in the mid-range of the spectrum.
CH₃-C(O)- -23.0--The methyl carbon of the acetyl group is observed in the typical upfield region for such groups.

Note: Predicted data is generated using computational chemistry software and established spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of bonds provide a molecular "fingerprint."

Table 3: Comparative FT-IR Data (cm⁻¹)

Functional Group4-(Methylsulfinyl)-1-butylamine (Predicted)N-Acetyl-4-(methylsulfinyl)-1-butylamine (Predicted)4-(Ethylsulfinyl)-1-butylamine (Predicted)4-(Methylsulfinyl)-1-butyl isothiocyanate (Sulforaphane)Rationale for Spectral Changes
N-H Stretch 3370, 3290 (m, br)3300 (m, br)3370, 3290 (m, br)-The primary amine shows two characteristic N-H stretching bands (asymmetric and symmetric)[1]. The N-acetyl derivative shows a single, broader N-H stretch typical of secondary amides.
C-H Stretch 2950-2850 (s)2950-2850 (s)2950-2850 (s)2950-2850 (s)All compounds exhibit strong C-H stretching from the alkyl chains.
N=C=S Stretch ---2185-2040 (s, sharp)The isothiocyanate group has a very strong and characteristic sharp absorption in this region.
C=O Stretch -1640 (s)--A strong carbonyl stretch is a key feature of the N-acetyl derivative.
N-H Bend 1600 (m)1550 (m)1600 (m)-The primary amine N-H bending (scissoring) vibration disappears upon acetylation, and a new N-H bending band appears for the secondary amide.
S=O Stretch 1040 (s)1045 (s)1035 (s)1050 (s)The strong S=O stretch is present in all compounds, with minor shifts due to changes in the overall electronic structure.
C-N Stretch 1250-1020 (m)1250-1020 (m)1250-1020 (m)-The C-N stretch of the aliphatic amine is present in the parent and ethylsulfinyl derivatives.

Note: Predicted data is based on characteristic group frequencies from established spectroscopic libraries.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion/Fragment4-(Methylsulfinyl)-1-butylamine (Predicted)N-Acetyl-4-(methylsulfinyl)-1-butylamine (Predicted)4-(Ethylsulfinyl)-1-butylamine (Predicted)4-(Methylsulfinyl)-1-butyl isothiocyanate (Sulforaphane)Rationale for Fragmentation
[M]⁺ 135177149177The molecular ion peak corresponds to the molecular weight of each compound.
[M-CH₃]⁺ 120162-162Loss of a methyl radical from the sulfoxide is a common fragmentation pathway.
[M-C₂H₅]⁺ --120-Loss of an ethyl radical is characteristic of the ethylsulfinyl derivative.
[CH₂=NH₂]⁺ 30-30-Alpha-cleavage adjacent to the amine is a dominant fragmentation for primary amines, leading to this characteristic ion.
[CH₃CONHCH₂]⁺ -72--Alpha-cleavage in the N-acetyl derivative leads to a fragment containing the acetylated nitrogen.
[CH₂=NCS]⁺ ---72A characteristic fragment from the isothiocyanate group.
[M-CH₃SO]⁺ 72114-114Cleavage of the methylsulfinyl group is a possible fragmentation pathway.
[M-C₂H₅SO]⁺ --72-Cleavage of the ethylsulfinyl group in the corresponding derivative.

Note: Predicted fragmentation patterns are based on established rules of mass spectral fragmentation for the respective functional groups.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • If the sample is not fully soluble, sonication for a few minutes may be employed.

¹H and ¹³C NMR Data Acquisition
  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20.5 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

FT-IR Data Acquisition
  • Ensure the diamond ATR crystal is clean by wiping with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Perform a baseline correction and peak picking on the resulting spectrum.

Mass Spectrometry Data Acquisition
  • Instrument: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source.

  • Method:

    • Prepare a 1 mg/mL solution of the sample in methanol.

    • Introduce the sample into the ESI source via direct infusion at a flow rate of 5 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation analysis, perform MS/MS experiments by selecting the molecular ion as the precursor and varying the collision energy.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation Sample Sample Dissolution in CDCl3 Dissolution in CDCl3 Sample->Dissolution in CDCl3 FTIR FTIR Sample->FTIR ATR Crystal MS MS Sample->MS Direct Infusion 1H_NMR 1H_NMR Dissolution in CDCl3->1H_NMR NMR Tube 13C_NMR 13C_NMR Dissolution in CDCl3->13C_NMR NMR Tube Data_Processing_1H Data_Processing_1H 1H_NMR->Data_Processing_1H Software Data_Processing_13C Data_Processing_13C 13C_NMR->Data_Processing_13C Software Data_Processing_FTIR Data_Processing_FTIR FTIR->Data_Processing_FTIR Software Data_Processing_MS Data_Processing_MS MS->Data_Processing_MS Software Interpretation Interpretation Data_Processing_1H->Interpretation Data_Processing_13C->Interpretation Data_Processing_FTIR->Interpretation Data_Processing_MS->Interpretation

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis of 4-(Methylsulfinyl)-1-butylamine: Commercial vs. Synthesized

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a matter of quality control; it is a critical determinant of experimental outcomes, reaction kinetics,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a matter of quality control; it is a critical determinant of experimental outcomes, reaction kinetics, and ultimately, the safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of the purity profiles of commercially procured versus in-house synthesized 4-(Methylsulfinyl)-1-butylamine, a key precursor for compounds like sulforaphane.[1][2] We will explore the underlying reasons for potential impurities and provide detailed, validated analytical protocols to empower you to make informed decisions for your research.

The significance of impurity profiling is underscored by regulatory bodies worldwide. Guidelines such as those from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), mandate the identification and characterization of impurities in new drug substances.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities to ensure patient safety.[6]

The Genesis of Impurities: A Tale of Two Sources

The impurity profile of a chemical is intrinsically linked to its origin. Whether sourced from a commercial vendor or synthesized in-house, 4-(Methylsulfinyl)-1-butylamine will contain impurities. The key difference lies in the nature and quantity of these impurities, which are dictated by the manufacturing or synthetic route, purification methods, and storage conditions.

Commercially Available 4-(Methylsulfinyl)-1-butylamine

Commercial suppliers typically provide this compound with a stated purity of ≥99%.[1][2] While this is suitable for many applications, it is crucial to understand what the remaining percentage may contain. Common impurities in commercially available batches can include:

  • Starting Materials and Reagents: Trace amounts of unreacted precursors from the synthetic route employed by the manufacturer.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Resulting from instability during storage or purification.

  • Residual Solvents: Organic solvents used in the manufacturing and purification processes.[3]

In-House Synthesized 4-(Methylsulfinyl)-1-butylamine

Synthesizing 4-(Methylsulfinyl)-1-butylamine in the laboratory offers greater control over the process and a deeper understanding of the potential impurity profile. A common synthetic route involves the oxidation of a thioether precursor.[7] This process, while effective, can introduce specific impurities:

  • Unreacted Starting Material: For instance, 4-(methylthio)butanenitrile, if it is the precursor.[7]

  • Over-oxidized Products: Such as the corresponding sulfone.

  • Reagents and Catalysts: Any reagents or catalysts used in the synthetic steps that are not completely removed during workup and purification.[3]

  • By-products of Side Reactions: The nature of these will depend on the specific reaction conditions.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for robust characterization.[8][9][10]

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is a cornerstone technique for separating, identifying, and quantifying non-volatile organic impurities.[8][9][11] For amines like 4-(Methylsulfinyl)-1-butylamine, which may have poor UV absorbance, pre-column derivatization is often employed to enhance detection.[12][13][14]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial and synthesized 4-(Methylsulfinyl)-1-butylamine samples into separate 10 mL volumetric flasks.

    • Dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) and make up to volume.

  • Derivatization:

    • Transfer 100 µL of each sample solution to an HPLC vial.

    • Add 100 µL of a derivatizing agent solution (e.g., o-Phthalaldehyde (OPA) reagent for primary amines) and mix well.[12]

    • Allow the reaction to proceed for the recommended time at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized amine from potential impurities (e.g., 20-80% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for OPA derivatives).

  • Data Analysis:

    • Calculate the percentage purity by area normalization.

    • Identify and quantify any impurities relative to the main peak.

Caption: Workflow for HPLC purity analysis of 4-(Methylsulfinyl)-1-butylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[15][16][17] Headspace analysis is often preferred as it minimizes matrix effects from the non-volatile active pharmaceutical ingredient (API).[15][17]

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of each sample into separate 20 mL headspace vials.[18]

    • Add 1 mL of a high-boiling point solvent (e.g., N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO)) and seal the vial.[18]

  • GC-MS Conditions:

    • Column: A column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).[18]

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

    • GC Oven Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

    • Mass Spectrometer: Scan mode (e.g., m/z 35-350).

  • Data Analysis:

    • Identify any detected peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify the identified solvents using an external standard calibration.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[19][20][21][22] It provides information on the overall structure of the main component and can reveal the presence of impurities with different chemical shifts.[20][23]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of each sample.

    • Dissolve in a deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration if performing qNMR.

  • Data Analysis:

    • Assign the peaks in the spectrum to the protons of 4-(Methylsulfinyl)-1-butylamine.

    • Integrate the peaks corresponding to the compound and any visible impurities.

    • Calculate the mole percent of impurities.

Caption: A multi-technique approach for comprehensive purity analysis.

Interpreting the Data: A Comparative Summary

The following table presents hypothetical data from the analysis of a commercial and an in-house synthesized batch of 4-(Methylsulfinyl)-1-butylamine.

Parameter Commercial Sample Synthesized Sample Method
Purity (by HPLC) 99.2%98.5%HPLC-UV
Major Organic Impurity Unknown Impurity at RRT 1.2 (0.3%)4-(Methylthio)butylamine (0.8%)HPLC-UV
Residual Solvents (by GC-MS) Acetone: 150 ppmDichloromethane: 450 ppmHeadspace GC-MS
Toluene: 50 ppm
Purity (by ¹H NMR) >99%~98% (presence of starting material)¹H NMR

Analysis of Results:

  • The commercial sample shows higher overall purity by HPLC. However, it contains an unknown impurity that would require further characterization (e.g., by LC-MS) to identify.[11] The presence of acetone and toluene suggests their use in the manufacturing or purification process.

  • The synthesized sample has a slightly lower purity, with the major impurity being the unreacted starting material. This is a known impurity based on the synthetic route and can likely be reduced with optimized purification. The presence of dichloromethane is expected as it was likely used as an extraction solvent.

Conclusion and Recommendations

Both commercial and in-house synthesized 4-(Methylsulfinyl)-1-butylamine have their advantages and disadvantages.

  • Commercial sources offer convenience and generally high purity. However, the impurity profile is often a "black box," necessitating thorough in-house analysis to identify and quantify any unknown components, especially for use in sensitive applications like drug development.

  • In-house synthesis provides complete control over the process and a predictable impurity profile. While it may require more effort in optimization and purification, the transparency of the process is a significant advantage in a regulated environment.

For critical applications in drug development, it is imperative to perform a comprehensive purity analysis on any batch of 4-(Methylsulfinyl)-1-butylamine, regardless of its source. This ensures the reliability and reproducibility of your research and is a fundamental step in adhering to the stringent requirements of the pharmaceutical industry.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Analytical Training Solutions. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • Andersen, J., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. [Link]

  • Elder, D. (2017). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. [Link]

  • Horváth, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. [Link]

  • GfC, G. & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Reddy, B., et al. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Internet Scientific Publications. [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Gómez-Alonso, S., et al. (2004). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry. [Link]

  • GfC, G. & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Dona, A. C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • University of Notre Dame. (2022). NMR of molecules large and small in biomedical research and drug design. YouTube. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • LKT Laboratories, Inc. 4-(Methylsulfinyl) butylamine. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Pharmaffiliates. 4-(Methylsulfinyl)-1-butylamine. [Link]

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • Luminix Health. (R)-4-(Methylsulfinyl)-1-butylamine. [Link]

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Entin, I., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. [Link]

  • Szaefer, H., et al. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules. [Link]

  • Ciavardelli, D., et al. (2014). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Journal of Chromatography B. [Link]

  • Krawczyk, W., et al. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International. [Link]

  • Organic Syntheses. n-methylbutylamine. [Link]

  • Singh, L., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • John, S., et al. (2022). A REVIEW ON IMPURITY PROFILE OF SOME DRUGS. World Journal of Pharmaceutical Research. [Link]

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. [Link]

  • Matusheski, N. V., et al. (2004). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of 4-(Methylsulfinyl)-1-butylamine

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral sulfoxides, in particular, are vital structural motifs found in numerous pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral sulfoxides, in particular, are vital structural motifs found in numerous pharmaceuticals and serve as powerful chiral auxiliaries in asymmetric synthesis.[1][2][3] This guide focuses on the synthesis of 4-(methylsulfinyl)-1-butylamine, a bifunctional molecule containing a chiral sulfoxide and a primary amine. While direct comparative studies on this specific molecule are not extensively documented, this guide synthesizes data from analogous transformations to provide a robust comparative framework for selecting an optimal catalytic system. The primary synthetic challenge lies in the stereocontrolled oxidation of the prochiral sulfide precursor, 4-(methylthio)-1-butylamine. We will compare leading catalytic systems based on performance, operational practicality, and mechanistic principles.

Synthetic Strategies: The Central Role of Asymmetric Oxidation

The most direct and atom-economical approach to chiral 4-(methylsulfinyl)-1-butylamine is the asymmetric oxidation of its sulfide precursor. The amine functionality within the substrate presents a unique challenge, as it can potentially coordinate to the metal catalyst or react with the oxidant, leading to side products or catalyst inhibition. Therefore, the choice of catalyst must account for the presence of this functional group.

The core transformation is depicted below:

Caption: General synthetic route via asymmetric oxidation.

Part 1: Comparative Analysis of Leading Catalytic Systems

The asymmetric oxidation of sulfides has been extensively studied, with several classes of catalysts demonstrating high efficacy. We will focus on three prominent systems: Titanium-based catalysts, Vanadium-based catalysts, and Biocatalysts.

Titanium/Diethyl Tartrate (Kagan-Modena Method)

First reported in 1984, the combination of titanium(IV) isopropoxide and diethyl tartrate (DET) remains a foundational system for asymmetric sulfoxidation.[3] This method, often referred to as a modified Sharpless reagent, is renowned for its application in synthesizing blockbuster drugs like (S)-omeprazole.[4]

Mechanism & Rationale: The active catalyst is a chiral titanium-peroxo species formed in situ. The reaction's stereochemical outcome is dictated by the coordination of the sulfide to the chiral titanium center, which directs the oxygen transfer from the hydroperoxide oxidant to one specific lone pair of the sulfur atom. The presence of water is often crucial, as it can bridge titanium centers to form dimeric species that enhance enantioselectivity.[3] For a substrate like 4-(methylthio)-1-butylamine, the amine group could be transiently protected (e.g., as a carbamate) to prevent interference, though some titanium systems show tolerance.

Performance Metrics:

  • Enantioselectivity: Generally high, often exceeding 90% enantiomeric excess (e.e.). For the synthesis of (R)-modafinil, a structurally related sulfoxide, this system achieves up to 99% e.e.[2]

  • Yield: Good to excellent.

  • Conditions: Typically requires cryogenic temperatures (-20 °C to 0 °C) to achieve maximal enantioselectivity. Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) are common oxidants.[5]

Advantages:

  • Well-established and widely documented.

  • High enantioselectivity for a broad range of substrates.

  • Components are commercially available and relatively inexpensive.

Limitations:

  • Requires cryogenic conditions, which can be challenging for large-scale production.

  • The catalyst preparation can be sensitive to moisture and stoichiometry.[3]

  • Potential for over-oxidation to the sulfone.

Vanadium/Chiral Schiff Base Catalysts

Vanadium-based catalysts, particularly those employing chiral Schiff base ligands derived from amino alcohols, have emerged as powerful alternatives.[6][7] These systems are notable for their high catalytic activity and ability to operate at or near room temperature.

Mechanism & Rationale: The active catalyst is a chiral vanadium(V)-peroxo complex. The Schiff base ligand creates a rigid chiral environment around the metal center. A key feature of some vanadium systems is the ability to perform a kinetic resolution, where the catalyst preferentially oxidizes the minor sulfoxide enantiomer to the sulfone at a much faster rate than the major enantiomer.[1][6] This process dramatically enhances the enantiopurity of the desired sulfoxide.[1][6]

Performance Metrics:

  • Enantioselectivity: Excellent, frequently >95% e.e., sometimes reaching >99% after kinetic resolution.[1][6]

  • Yield: Good, even with the kinetic resolution process which theoretically limits the yield to 50% (though in practice, high e.e. is achieved before significant loss of the desired enantiomer).

  • Conditions: Milder than titanium systems, often running at 0 °C to 25 °C.[8][9] Hydrogen peroxide is typically used as the oxidant, which is environmentally benign.[8][9]

Advantages:

  • Operates at ambient or near-ambient temperatures.

  • Uses inexpensive and green H₂O₂ as the oxidant.

  • Potential for enhancement of e.e. via kinetic resolution.[1][8][9]

  • Low catalyst loadings are often effective.[6]

Limitations:

  • Ligand synthesis is required, adding a step compared to the off-the-shelf components of the Ti/DET system.

  • Over-oxidation to the sulfone is an integral part of the kinetic resolution mechanism and must be carefully controlled.

Biocatalytic Systems (Enzymes)

Enzymes offer an unparalleled level of selectivity under mild, aqueous conditions. Monooxygenases, such as cyclohexanone monooxygenase (CHMO), and peroxidases are known to catalyze the asymmetric oxidation of sulfides with exceptional precision.[10][11]

Mechanism & Rationale: The enzyme's active site binds the substrate in a specific orientation, exposing only one face of the sulfur atom to the enzymatic oxidizing agent (e.g., a flavin-hydroperoxide intermediate). This precise positioning ensures near-perfect enantio- and chemoselectivity, typically avoiding over-oxidation. The presence of the amine in the substrate is generally well-tolerated in aqueous buffer systems.

Performance Metrics:

  • Enantioselectivity: Typically excellent, often >99% e.e.

  • Yield: Can be very high, although sometimes limited by substrate solubility in aqueous media or enzyme inhibition at higher substrate concentrations.[12]

  • Conditions: Operates in aqueous buffers at or near room temperature and neutral pH.

Advantages:

  • Extremely high enantioselectivity and chemoselectivity (no sulfone formation).

  • Environmentally friendly (uses water as a solvent and often air or H₂O₂ as the oxidant).

  • Mild reaction conditions protect sensitive functional groups.

Limitations:

  • Substrate scope can be narrow compared to metal catalysts.

  • Enzyme availability and cost can be a factor.

  • Low substrate loading due to solubility issues or enzyme inhibition can limit productivity.[2]

Part 2: Data Summary and Visualization

The performance of these catalytic systems for the oxidation of a representative alkyl-aryl sulfide is summarized below. These data are extrapolated from the literature on similar substrates to provide a comparative forecast for the synthesis of 4-(methylsulfinyl)-1-butylamine.

Catalyst SystemChiral Ligand/EnzymeOxidantTemp (°C)e.e. (%)Yield (%)Key Features
Titanium (-)-Diethyl TartrateCHP/TBHP-20>90[2]HighWell-established; requires cryogenic temperatures.
Vanadium Chiral Schiff BaseH₂O₂0 - 25>95[6][8]GoodAmbient temp; kinetic resolution enhances e.e.
Biocatalyst Monooxygenase/PeroxidaseO₂/H₂O₂25 - 37>99[10][11]VariableUnmatched selectivity; aqueous, green conditions.

graph "Decision_Workflow" {
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Start: Synthesize Chiral\n4-(Methylsulfinyl)-1-butylamine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
q1 [label="Primary Goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

opt1 [label="Highest Enantioselectivity\n& Green Chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];
opt2 [label="Operational Simplicity &\nEstablished Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
opt3 [label="Ambient Temperature &\nHigh e.e. via Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cat1 [label="Select Biocatalyst\n(e.g., Monooxygenase)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
cat2 [label="Select Ti/DET System", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
cat3 [label="Select Vanadium/Schiff Base\nSystem", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1;
q1 -> opt1 [label="  Max Selectivity"];
q1 -> opt2 [label="  Scalability/Cost"];
q1 -> opt3 [label="  Mild Conditions"];

opt1 -> cat1;
opt2 -> cat2;
opt3 -> cat3;

}

Caption: Catalyst selection workflow based on project priorities.

Part 3: Experimental Protocols

The following are representative protocols adapted for the target synthesis. Note: These protocols are illustrative and should be optimized for the specific substrate, 4-(methylthio)-1-butylamine.

Protocol 3.1: Vanadium-Catalyzed Asymmetric Oxidation

This protocol is adapted from the work of Drago, Caggiano, and Jackson.[1]

  • Catalyst Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), add the chiral Schiff base ligand (1.5 mol%) and VO(acac)₂ (1.0 mol%) to chloroform (CHCl₃). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0 °C. Add the substrate, 4-(methylthio)-1-butylamine (1.0 eq).

  • Oxidation: Add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 1.2 eq) dropwise over 1-2 hours using a syringe pump to maintain a low instantaneous concentration.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction will show the disappearance of the sulfide, the appearance of the sulfoxide, and eventually the formation of the sulfone.

  • Workup: Once the desired conversion/e.e. is reached, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the chiral sulfoxide.

Protocol 3.2: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on the classic Kagan-Modena procedure.[3] An amine protection step may be considered.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve Ti(OiPr)₄ (0.5 eq) in dry dichloromethane (DCM). Add (-)-Diethyl L-tartrate (1.0 eq) and stir for 30 minutes at room temperature.

  • Substrate Addition: Cool the solution to -20 °C. Add a solution of the substrate, 4-(methylthio)-1-butylamine (1.0 eq), in DCM.

  • Oxidant Addition: Add cumene hydroperoxide (CHP, 80% in cumene, 1.1 eq) dropwise, maintaining the temperature at -20 °C.

  • Reaction: Stir the mixture at -20 °C for 12-24 hours.

  • Workup: Quench the reaction by adding a few drops of water, then allow the mixture to warm to room temperature and stir for 1 hour, which causes the precipitation of titanium salts. Filter the mixture through a pad of Celite®, washing with DCM.

  • Purification: Concentrate the filtrate and purify by flash chromatography to yield the enantiomerically enriched sulfoxide.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 4-(methylsulfinyl)-1-butylamine depends heavily on the specific requirements of the project.

  • For exploratory, lab-scale synthesis where the absolute highest enantioselectivity and green credentials are paramount, a biocatalytic approach is recommended, provided a suitable enzyme can be identified.

  • For robust, scalable production where cost and procedural simplicity are key, the Titanium/DET system is a highly reliable, albeit energy-intensive, choice.

  • For a balance of high enantioselectivity, operational simplicity, and milder conditions , the Vanadium/Schiff base system offers a compelling modern alternative, representing an excellent starting point for optimization.

Each system presents a viable pathway to the target molecule. The final selection should be guided by empirical testing and optimization, taking into account the specific reactivity of the amine-containing substrate and the desired scale of the synthesis.

References

  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium‐Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition, 44(44), 7221-7223. [Link]

  • Chen, Y., et al. (1998). Asymmetric Sulfoxidation Catalyzed by a Vanadium-Containing Bromoperoxidase. The Journal of Organic Chemistry, 63(23), 8631-8636. [Link]

  • Organic Chemistry Portal. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. [Link]

  • Sun, J., et al. (2004). Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system. The Journal of Organic Chemistry, 69(24), 8500-8503. [Link]

  • PubMed. Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system. [Link]

  • Scarso, A., & Strukul, G. (2005). Asymmetric Sulfoxidation of Thioethers with Hydrogen Peroxide in Water Mediated by Platinum Chiral Catalyst. Advanced Synthesis & Catalysis, 347(9), 1227–1234. [Link]

  • Miller, S. J., et al. (2021). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Journal of the American Chemical Society, 143(34), 13873–13879. [Link]

  • Bryliakov, K. P. (2012). Transition Metal Catalyzed Asymmetric Oxidation of Sulfides: From Discovery to Recent Trends. Current Organic Chemistry, 16(10), 1215-1242. [Link]

  • Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Pan) /05%3A_Stereoselective_Reactions/5.04%3A_Enantioselective_Sulfoxidation]([Link] /05%3A_Stereoselective_Reactions/5.04%3A_Enantioselective_Sulfoxidation)

  • Licini, G., et al. (2019). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. RSC Advances, 9(56), 32567-32574. [Link]

  • Zhang, W., et al. (2021). Asymmetric Sulfoxidation of Thioether Catalyzed by Soybean Pod Shell Peroxidase to Form Enantiopure Sulfoxide in Water-in-Oil Microemulsions: A Kinetic Model. Chemistry – An Asian Journal, 16(15), 2075-2086. [Link]

  • Yang, M., Pan, Y., & Hu, H. (2004). Synthesis of Sterically Controlled Chiral β-Amino Alcohols and Their Application to the Catalytic Asymmetric Sulfoxidation of Sulfides. The Journal of Organic Chemistry, 69(24), 8500-8503. [Link]

  • Brunel, J. M., Diter, P., & Kagan, H. B. (1996). Catalytic Asymmetric Oxidation of Sulfides With High Enantioselectivities. The Journal of Organic Chemistry, 61(8), 2906-2907. [Link]

Sources

Validation

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-(Methylsulfinyl)-1-butylamine

This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from 4-(Methylsulfinyl)-1-butylamine. Drawing parallels with the well-documented bioactivity of structurally related i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of novel compounds synthesized from 4-(Methylsulfinyl)-1-butylamine. Drawing parallels with the well-documented bioactivity of structurally related isothiocyanates, such as sulforaphane, this document outlines a strategic approach to evaluating the potential anticancer, antimicrobial, and antioxidant properties of these new chemical entities. Each section is designed to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a robust and insightful evaluation.

Introduction: The Promise of 4-(Methylsulfinyl)-1-butylamine Derivatives

4-(Methylsulfinyl)-1-butylamine shares a structural backbone with sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane], a potent bioactive compound found in cruciferous vegetables. Sulforaphane is renowned for its chemopreventive, antimicrobial, and antioxidant activities.[1][2] This structural similarity suggests that novel compounds derived from 4-(Methylsulfinyl)-1-butylamine may exhibit a comparable spectrum of biological effects, making them exciting candidates for drug discovery.

This guide will walk you through a tiered in vitro testing cascade, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays. By comparing the performance of your novel compounds against established benchmarks, you can effectively profile their therapeutic potential.

Foundational In Vitro Assays: A Triad of Bioactivity Screening

A logical first step in characterizing novel compounds is to assess their general biological effects. We will focus on three key areas of activity commonly associated with isothiocyanate-related compounds: cytotoxicity against cancer cells, antimicrobial efficacy, and antioxidant capacity.

Anticancer Potential: Cytotoxicity Screening

The initial evaluation of anticancer activity involves determining the concentration-dependent cytotoxic effects of the novel compounds on various cancer cell lines. This is crucial for identifying promising candidates and understanding their potency.[3]

To provide a clear comparison, the cytotoxic activity of the novel compounds should be evaluated alongside a known chemotherapeutic agent (positive control) and a vehicle control (negative control). Sulforaphane can also be included as a benchmark to understand the relative potency of the new derivatives.

CompoundCell LineAssayIC50 (µM)Selectivity Index (SI)
Novel Compound X MCF-7SRBExperimental DataCalculated Data
Novel Compound Y HT-29SRBExperimental DataCalculated Data
Sulforaphane MCF-7SRB~15 µM>3
Doxorubicin MCF-7SRB~1 µMVariable
Vehicle (DMSO) AllSRB>100 µMN/A

Note: IC50 values for sulforaphane can vary depending on the cell line and assay conditions. The value provided is an approximation based on available literature.

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)

  • Complete cell culture medium

  • Novel compounds, sulforaphane, and doxorubicin (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compounds, sulforaphane, and doxorubicin. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically <0.5%).[5][6]

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7][8][9]

Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)

Given the known antimicrobial properties of isothiocyanates, it is pertinent to evaluate the novel compounds for their ability to inhibit the growth of pathogenic bacteria.[10][11][12]

The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Novel Compound X Experimental DataExperimental Data
Novel Compound Y Experimental DataExperimental Data
Sulforaphane ~87 µg/mLVariable
Ciprofloxacin 0.25 - 1.0 µg/mL≤ 0.25 µg/mL
Gentamicin 0.5 - 2.0 µg/mL0.25 - 1.0 µg/mL
Vehicle (DMSO) > 1024 µg/mL> 1024 µg/mL

Note: MIC values can vary depending on the bacterial strain and specific testing conditions.

This method determines the MIC of a substance in a liquid growth medium.[13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Novel compounds and sulforaphane (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, gentamicin)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds, sulforaphane, and control antibiotics in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a growth control (broth with inoculum, no compound), a sterility control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The antioxidant potential of the novel compounds can be assessed by their ability to scavenge free radicals, a property associated with many bioactive molecules.

The antioxidant activity is often expressed as the concentration required to scavenge 50% of the DPPH radicals (IC50).

CompoundDPPH Scavenging IC50 (µg/mL)
Novel Compound X Experimental Data
Novel Compound Y Experimental Data
Ascorbic Acid ~5 µg/mL
Quercetin ~2.5 µg/mL
Vehicle (Methanol) No scavenging

Note: IC50 values for standards can vary slightly based on assay conditions.

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[15][16]

Materials:

  • 96-well microtiter plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Novel compounds (dissolved in methanol)

  • Positive controls (e.g., Ascorbic acid, Quercetin)

  • Methanol (as a negative control)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and positive controls in methanol.

  • Reaction Mixture: Add the DPPH solution to each well, followed by the addition of the test compounds or controls.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Delving Deeper: Mechanistic In Vitro Assays

Once promising compounds have been identified through initial screening, the next step is to investigate their potential mechanisms of action. Based on the known activities of sulforaphane, we will focus on pathways related to apoptosis and the Nrf2 antioxidant response.

Induction of Apoptosis: Caspase Activity and Western Blotting

A key mechanism of many anticancer agents is the induction of programmed cell death, or apoptosis.

G A Treat Cancer Cells with Novel Compound B Caspase-Glo® 3/7 Assay A->B D Western Blot for Cleaved Caspase-3 A->D C Measure Luminescence B->C F Assess Apoptotic Induction C->F E Quantify Band Intensity D->E E->F G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Nrf2_n->ARE Compound Novel Compound (Inducer) Compound->Keap1 Inactivation

Caption: Simplified Nrf2 signaling pathway.

This assay utilizes a cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), providing a quantitative measure of Nrf2 activation. [17][18][19] Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • White-walled 96-well plates

  • Novel compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a white-walled 96-well plate and treat with the novel compounds.

  • Incubation: Incubate for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence to quantify Nrf2 activation.

Conclusion: Charting a Path for Drug Development

This guide provides a foundational yet comprehensive strategy for the in vitro evaluation of novel compounds derived from 4-(Methylsulfinyl)-1-butylamine. By systematically assessing their cytotoxic, antimicrobial, and antioxidant activities, and subsequently delving into their mechanisms of action, researchers can build a robust data package to support the advancement of promising candidates. The comparative approach, benchmarking against known compounds like sulforaphane and doxorubicin, is essential for contextualizing the potency and potential of these new chemical entities. The methodologies outlined herein, when executed with precision, will provide the critical insights needed to guide future drug development efforts.

References

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. Retrieved from [Link]

  • IOP Publishing. (2024). Anti-breast cancer activity of isothiocyanate compounds from eugenol derivatives. Retrieved from [Link]

  • Annals of Plant Sciences. (2013). In vitro anticancer activity of dietary bioagent (isothiocyanates) on HepG2 and B16F10 cell lines: a comparative study. Retrieved from [Link]

  • MDPI. (2021). In Silico and In Vitro Analysis of Sulforaphane Anti-Candida Activity. Retrieved from [Link]

  • MDPI. (2024). Sulforaphane-Enriched Extracts from Broccoli Exhibit Antimicrobial Activity against Plant Pathogens, Promising a Natural Antimicrobial Agent for Crop Protection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic pathways of the antitumor activity of isothiocyanates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant assay by DPPH (Negative control (left): DPPH + methanol; Positive control (right): DPPH + ascorbic acid). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Retrieved from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2021). Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. Retrieved from [Link]

  • ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Retrieved from [Link]

  • ASH Publications. (2015). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response model interactive Exploration Tool. Interactive graphs.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for Nrf2, heme oxygenase-1, and cleaved.... Retrieved from [Link]

  • YouTube. (2022). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibiotic susceptibility testing (positive control). Retrieved from [Link]

  • Ethiopian Journal of Health Sciences. (2012). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. Retrieved from [Link]

  • Spandidos Publications. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2016). Can anybody give an advice on measuring cytotoxicity of doxorubicin?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Western blotting results and measurement of Nrf2, HO-1, and cleaved.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. Retrieved from [Link]

  • ResearchGate. (2022). Antibiotic sensitivity test of Escherichia coli and Staphylococcus aureus isolated from the reproductive tract of dairy cows. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(Methylsulfinyl)-1-butylamine

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of 4-(Methylsulfinyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of 4-(Methylsulfinyl)-1-butylamine, a key intermediate in the synthesis of compounds like sulforaphane, is not merely a regulatory hurdle but a critical aspect of laboratory safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Compound: A Foundation for Safe Disposal

4-(Methylsulfinyl)-1-butylamine (CAS No: 187587-70-8) is an organic compound containing both a sulfoxide and a primary aliphatic amine functional group.[3] This unique structure dictates its chemical reactivity and potential hazards, which in turn inform the necessary disposal procedures.

  • Hazards Associated with 4-(Methylsulfinyl)-1-butylamine: Safety Data Sheets (SDS) consistently identify this compound as a hazardous substance.[4][5][6] The primary hazards include:

    • Skin Irritation (H315): The amine functional group can cause irritation upon contact with the skin.[4][5][6]

    • Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious damage.[4][5][6]

    • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[4][5][6]

    • Harmful if Swallowed (H302): Ingestion of the compound can be detrimental to health.[6]

The causality behind these hazards lies in the basicity of the amine group and the potential for the molecule to interact with biological tissues. Aliphatic amines are known to be irritants, and some can be sensitizers.[7] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Core Principles of Disposal: A Self-Validating System

The guiding principle for the disposal of 4-(Methylsulfinyl)-1-butylamine is to treat it as a hazardous chemical waste.[8][9] Under no circumstances should this compound or its containers be disposed of in standard laboratory or municipal waste streams, nor should it be allowed to enter drains or sewers.[8][9][10] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management, ensuring proper handling from generation to final disposal.[11]

The following protocols are designed to be a self-validating system, ensuring that each step logically follows from the chemical's properties and regulatory requirements.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe management of 4-(Methylsulfinyl)-1-butylamine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing 4-(Methylsulfinyl)-1-butylamine, it is imperative to wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[6]

  • Body Protection: A lab coat or a chemical-resistant suit should be worn to protect against skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

Step 2: Waste Segregation and Containerization

Proper segregation is key to preventing accidental chemical reactions and ensuring compliant disposal.

  • Waste Categorization: All waste containing 4-(Methylsulfinyl)-1-butylamine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, paper towels), must be classified as hazardous waste.[9]

  • Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The container material should be compatible with aliphatic amines and any solvents present in the waste mixture. Do not use metal containers for storing amine waste, as they can be corrosive.[12]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, including "4-(Methylsulfinyl)-1-butylamine" and any other constituents with their approximate concentrations.[8]

Step 3: Storage of Waste

Waste containers should be stored in a designated, secure area while awaiting pickup.

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][13]

  • Container Integrity: Keep the waste container tightly closed except when adding waste to prevent the release of vapors.[5][12]

Step 4: Disposal Procedure

The final disposal of 4-(Methylsulfinyl)-1-butylamine must be conducted by a licensed environmental health and safety (EH&S) vendor.[8][10]

  • Professional Disposal: Do not attempt to treat or dispose of this chemical waste yourself. Arrange for pickup and disposal through your institution's EH&S department or a certified hazardous waste disposal company.[9][10]

  • Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[4][5]

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the area.[14]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[8][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal as hazardous waste.[6][8]

  • Decontamination: Clean the spill area thoroughly with soap and water. The runoff from this cleaning should be collected and disposed of as hazardous waste to prevent it from entering drains.[8]

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 187587-70-8[1][3]
Molecular Formula C5H13NOS[3][6]
Molecular Weight 135.23 g/mol [2][6]
Hazard Statements H302, H315, H319, H335[5][6]
Precautionary Statements P261, P280, P305+P351+P338[4][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(Methylsulfinyl)-1-butylamine.

DisposalWorkflow Disposal Decision Workflow for 4-(Methylsulfinyl)-1-butylamine Start Generation of Waste Containing 4-(Methylsulfinyl)-1-butylamine PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Categorize Is the waste pure compound, a solution, or contaminated material? PPE->Categorize Pure Pure Compound or Concentrated Solution Categorize->Pure High Concentration Dilute Dilute Solution or Contaminated Material Categorize->Dilute Low Concentration Collect Collect in a Labeled, Compatible Hazardous Waste Container Pure->Collect Dilute->Collect Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles Collect->Store ContactEHS Contact Institutional EH&S or Licensed Disposal Vendor Store->ContactEHS End Compliant Disposal ContactEHS->End

Caption: Decision workflow for the safe disposal of 4-(Methylsulfinyl)-1-butylamine waste.

References

  • Safety Data Sheet - 4-(Methylsulfinyl) butylamine. LKT Laboratories, Inc. Link

  • Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide. Benchchem. Link

  • Safety Data Sheet - (R)-4-(Methylsulfinyl)-1-butylamine. AK Scientific, Inc. Link

  • 4-(Methylsulfinyl) butylamine. LKT Labs. Link

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link

  • Proper Disposal of Diphenyl Sulfoxide: A Guide for Laboratory Professionals. Benchchem. Link

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Link

  • Proper disposal of chemicals. Sciencemadness Wiki. Link

  • DIMETHYL SULFOXIDE (DMSO). University of Waterloo. Link

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Link

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Link

  • SAFETY DATA SHEET - Butylamine. Sigma-Aldrich. Link

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. Link

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Link

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Link

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration. Link

  • Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Safety Data Sheet - 4-(Methylsulfinyl)-1-butylamine. Angene Chemical. Link

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link

  • (R)-4-(Methylsulfinyl)-1-butylamine. Santa Cruz Biotechnology. Link

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Link

  • CAS No : 187587-70-8 | Product Name : 4-(Methylsulfinyl)-1-butylamine. Pharmaffiliates. Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylsulfinyl)-1-butylamine

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling reagents like 4-(Methylsulfinyl)-1-butylamine, a precursor in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling reagents like 4-(Methylsulfinyl)-1-butylamine, a precursor in the synthesis of bioactive compounds like sulforaphane, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them[1][2]. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), ensuring that every operational step is a self-validating system of safety.

Hazard Analysis: The "Why" Behind the Protocol

Understanding the causality behind PPE selection is critical. 4-(Methylsulfinyl)-1-butylamine is classified with specific hazard statements that dictate our safety protocols. According to safety data sheets (SDS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3][4][5]. The signal word for this chemical is "Warning"[3].

A key aspect of its molecular structure is the methylsulfinyl group, which is also found in Dimethyl Sulfoxide (DMSO). DMSO is well-known for its ability to penetrate the skin and carry dissolved substances with it[6]. This property necessitates a conservative approach, as any contaminants on the skin could potentially be absorbed. Therefore, our choice of PPE, particularly gloves, must account for this potential for enhanced dermal absorption, treating the compound with the caution it warrants.

Core Protective Equipment: A Multi-Layered Defense

Safe handling is achieved through a multi-layered system of engineering controls and PPE. The primary engineering control for this compound should always be a certified chemical fume hood to minimize inhalation exposure[7][8]. The PPE described below is mandatory even when working within a fume hood.

Eye and Face Protection

Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable[3][5].

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential to protect against splashes and aerosols. Standard safety glasses are insufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a significant splash potential (e.g., transfers, solution preparations), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[8][9].

Hand Protection: A Critical Barrier

The risk of skin irritation (H315) and potential for dermal absorption makes glove selection the most critical PPE decision[3].

  • Material Choice: While nitrile gloves are common in laboratories, their resistance to sulfoxide-containing compounds can be limited. For compounds like DMSO, butyl rubber or neoprene gloves are recommended for better protection[6][10]. Given the structural similarity, it is prudent to adopt this higher standard. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Best Practices:

    • Always inspect gloves for tears or pinholes before use.

    • Use a double-gloving technique (wearing two pairs of gloves) for added protection during handling.

    • Remove gloves immediately if contamination is suspected, washing hands thoroughly afterward.

    • Never wear contaminated gloves outside of the immediate work area.

Skin and Body Protection

Accidental spills can happen, and protective clothing provides the last line of defense for your body.

  • Standard Use: A flame-resistant laboratory coat, fully buttoned, is the minimum requirement.

  • Enhanced Protection: For larger-scale work or when transferring solutions, a chemical-resistant apron or disposable chemical-resistant coveralls should be worn over the lab coat[9][11]. Ensure clothing is made of low-permeability fabric. All work should be conducted with legs and feet covered by long pants and closed-toe shoes[11].

Respiratory Protection

The potential for respiratory irritation (H335) is primarily managed through the use of a chemical fume hood[3][4].

  • Standard Operations: When working with small quantities in a properly functioning chemical fume hood, specific respiratory protection is typically not required.

  • Non-Standard Operations: If you must handle the chemical outside of a fume hood (not recommended) or if there is a large spill, respiratory protection is necessary. This would require a NIOSH-approved respirator, such as an air-purifying respirator (APR) with cartridges appropriate for organic vapors and particulates[8][12]. Use of such equipment requires formal training, fit-testing, and medical clearance.

PPE Selection Summary

The following table summarizes the recommended PPE for handling 4-(Methylsulfinyl)-1-butylamine in various laboratory scenarios.

Operation Scale / TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<1g) Weighing & Prep Chemical Splash GogglesDouble-gloved (Butyl rubber or Neoprene recommended)Lab CoatNot required inside fume hood
Medium Scale (1-10g) Synthesis Chemical Splash Goggles & Face ShieldDouble-gloved (Butyl rubber or Neoprene recommended)Lab Coat & Chemical-Resistant ApronNot required inside fume hood
Large Scale (>10g) / Bulk Transfer Chemical Splash Goggles & Face ShieldDouble-gloved (Butyl rubber or Neoprene recommended)Chemical-Resistant CoverallsNot required inside fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical-Resistant CoverallsAir-Purifying Respirator (APR) with appropriate cartridges

Procedural Guide: Safe Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely handling the compound during a common laboratory task.

  • Preparation & Pre-Flight Check:

    • Review the Safety Data Sheet (SDS) for 4-(Methylsulfinyl)-1-butylamine[8].

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Prepare all necessary glassware, reagents, and a designated, labeled waste container within the fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don the first pair of appropriate chemical-resistant gloves (e.g., butyl rubber).

    • Don the second pair of gloves over the first.

    • Don chemical splash goggles. Add a face shield if the task requires it.

  • Handling the Chemical:

    • Perform all manipulations at least 6 inches inside the fume hood sash[8].

    • Carefully open the container of 4-(Methylsulfinyl)-1-butylamine.

    • Use a spatula to weigh the desired amount onto weighing paper or directly into a tared vessel. Avoid generating dust.

    • Close the primary container tightly.

    • Carefully add the weighed solid to your reaction vessel or solvent.

  • Decontamination & Doffing PPE:

    • Clean any contaminated surfaces within the fume hood.

    • Dispose of any contaminated disposable materials (e.g., weighing paper, pipette tips) into the designated hazardous waste container.

    • To remove PPE, first remove the outer pair of gloves, turning them inside out.

    • Remove your face shield (if used) and goggles.

    • Remove your lab coat.

    • Remove the inner pair of gloves, turning them inside out.

    • Wash hands thoroughly with soap and water[3][7].

PPE Selection & Safety Workflow

The following diagram illustrates the decision-making process for ensuring safety before handling 4-(Methylsulfinyl)-1-butylamine.

PPE_Workflow start Task: Handle 4-(Methylsulfinyl)-1-butylamine sds Consult SDS for Specific Hazards? start->sds fume_hood Work in Certified Fume Hood? sds->fume_hood Yes scale Assess Scale of Operation fume_hood->scale Yes no_work STOP: Do Not Proceed Without Fume Hood fume_hood->no_work No ppe_base Minimum PPE: - Lab Coat - Splash Goggles - Double Gloves (Butyl/Neoprene) scale->ppe_base Small Scale (<1g) ppe_enhanced Enhanced PPE: - Add Face Shield - Chem-Resistant Apron scale->ppe_enhanced Medium/Large Scale (>1g) end_proc Proceed with Caution ppe_base->end_proc ppe_enhanced->end_proc

Caption: PPE selection workflow for handling 4-(Methylsulfinyl)-1-butylamine.

Emergency and Disposal Plans

Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[3][5].

  • Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water[4][13]. Seek medical attention if irritation persists[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][4].

Disposal: All waste, including the chemical itself and any contaminated PPE or materials, must be disposed of as hazardous waste. Place materials in a clearly labeled, sealed container and consult your institution's environmental health and safety (EHS) office for collection and disposal through an approved waste disposal plant[3][14]. Do not pour down the drain[3].

By integrating this comprehensive safety and handling strategy, you build a culture of trust and responsibility in the laboratory, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • AK Scientific, Inc. (n.d.). (R)-4-(Methylsulfinyl)-1-butylamine Safety Data Sheet.
  • LKT Laboratories, Inc. (n.d.). 4-(Methylsulfinyl) butylamine Safety Data Sheet.
  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use.
  • LKT Labs. (n.d.). 4-(Methylsulfinyl) butylamine.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Sigma-Aldrich. (2025, November 6). Butylamine Safety Data Sheet.
  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Angene Chemical. (2021, May 1). 4-(Methylsulfinyl)-1-butylamine Safety Data Sheet.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Fisher Scientific. (2025, December 18). n-Butylamine Safety Data Sheet.
  • PPG. (2025, November 10). TEMAKEEP Safety Data Sheet.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • University of South Carolina. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services.
  • ResearchGate. (n.d.). Sulforaphane(1-isothiocyanato-4-(methylsulfinyl)-Butane) content in cruciferous vegetables. Request PDF.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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